3-Hydroxy-1,5-diphenyl-1-pentanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1,5-diphenylpentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUWGGININGVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Diarylpentanoid: A Technical Guide to the Natural Sources and Isolation of 3-Hydroxy-1,5-diphenyl-1-pentanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of the bioactive diarylpentanoid, 3-Hydroxy-1,5-diphenyl-1-pentanone. This document collates available scientific information, focusing on its primary natural origin, methodologies for its extraction and purification, and its reported biological activities. All quantitative data are presented in structured tables, and experimental workflows are visualized to facilitate understanding and replication.
Introduction
This compound is a natural product belonging to the diarylpentanoid class of compounds. These molecules are characterized by a five-carbon chain connecting two phenyl groups. The subject of this guide, specifically the (+)-enantiomer, has garnered scientific interest due to its reported immunomodulatory and anti-tumor properties, highlighting its potential as a lead compound in drug discovery programs.
Natural Sources
The primary and first reported natural source of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone is the root of Stellera chamaejasme L., a plant belonging to the Thymelaeaceae family.[1] This plant has a history of use in traditional medicine. While other diarylpentanoids are found in various plant families, such as Zingiberaceae (e.g., Alpinia species), the specific isolation of this compound has been definitively documented from Stellera chamaejasme. Another related compound, coriaceol, an analogue of 1,5-diphenyl-1-pentanone, has been isolated from Wikstroemia coriacea, suggesting that plants from the Thymelaeaceae family are a promising source for this class of compounds.
Isolation and Purification
General Experimental Protocol for Isolation
This protocol is a generalized representation and may require optimization for the specific case of this compound from Stellera chamaejasme.
3.1.1. Plant Material and Extraction
-
Preparation: The roots of Stellera chamaejasme are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for extracting polar to moderately polar compounds like diarylpentanoids. The extraction is typically performed at room temperature over several days or accelerated using techniques like Soxhlet extraction.
3.1.2. Fractionation
-
The crude extract is concentrated under reduced pressure to yield a viscous residue.
-
This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Diarylpentanoids are often found in the ethyl acetate or chloroform fractions.
3.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are pooled, concentrated, and further purified by Prep-HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. This step is crucial for obtaining the compound in high purity.
Visualization of the General Isolation Workflow
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation and Physicochemical Properties
The structure of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone was originally elucidated using spectroscopic data.[1] While the specific data from the original publication is not available, the expected physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectroscopic Data: Detailed experimental ¹H and ¹³C NMR data for (+)-3-Hydroxy-1,5-diphenyl-1-pentanone are not available in the searched literature. However, analysis of its structure would predict characteristic signals for the two phenyl groups, the aliphatic chain, the hydroxyl group, and the ketone carbonyl group.
Biological Activity
In vitro bioassays have shown that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone exhibits both immunomodulatory and anti-tumor activity.[1]
Immunomodulatory and Anti-Tumor Assays (General Protocols)
The specific experimental details for the bioassays performed on this compound are not publicly available. The following are general protocols for assessing these activities.
5.1.1. In Vitro Anti-Tumor Activity Assay (e.g., MTT Assay)
-
Cell Culture: Human tumor cell lines are cultured in an appropriate medium.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
Visualization of a General Anti-Tumor Assay Workflow
Caption: General workflow for an in vitro anti-tumor (MTT) assay.
5.1.2. In Vitro Immunomodulatory Activity Assay (e.g., Lymphocyte Proliferation Assay)
-
Isolation of Immune Cells: Lymphocytes (e.g., splenocytes from a mouse model) are isolated.
-
Cell Culture and Stimulation: The cells are cultured in the presence of a mitogen (e.g., Concanavalin A or Lipopolysaccharide) to induce proliferation.
-
Treatment: The stimulated cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period of 48-72 hours.
-
Proliferation Measurement: Cell proliferation is measured using methods such as MTT assay or BrdU incorporation.
-
Analysis: The effect of the compound on lymphocyte proliferation is determined by comparing the results of treated cells to untreated controls.
Conclusion
(+)-3-Hydroxy-1,5-diphenyl-1-pentanone is a bioactive natural product with confirmed immunomodulatory and anti-tumor properties, first isolated from the roots of Stellera chamaejasme. While its natural source and biological potential are established, a significant gap exists in the publicly available literature regarding the detailed experimental procedures for its isolation, characterization, and biological evaluation. The protocols and workflows presented in this guide are based on established methodologies for analogous compounds and provide a framework for researchers aiming to work with this promising molecule. Further investigation to uncover the specific details from the primary literature is warranted to fully enable its potential in drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of 3-Hydroxy-1,5-diphenyl-1-pentanone
Abstract
(+)-3-Hydroxy-1,5-diphenyl-1-pentanone, a natural product first isolated from the roots of Stellera chamaejasme L., has demonstrated notable immunomodulatory and anti-tumor properties in preliminary in vitro studies.[1] This technical guide provides a comprehensive overview of the current understanding of its biological activities, including available data, experimental methodologies, and a discussion of its potential as a therapeutic agent. While detailed mechanistic studies and extensive quantitative data are not yet publicly available, this document consolidates the foundational knowledge to support further research and development.
Introduction
This compound is a diarylpentanoid, a class of compounds that has garnered interest for a range of biological activities. Its discovery as a natural product with dual immunomodulatory and anti-tumor effects positions it as a compound of interest for further investigation in oncology and immunology.[1] This guide aims to provide a detailed resource for researchers by summarizing the known biological effects and providing standardized protocols for its further evaluation.
Chemical Properties
| Property | Value |
| IUPAC Name | 3-Hydroxy-1,5-diphenylpentan-1-one |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol |
| CAS Number | 60669-64-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents |
Biological Activities
Initial in vitro bioassays have indicated that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone possesses both immunomodulatory and anti-tumor activities.[1]
Immunomodulatory Activity
The specific mechanisms and quantitative measures of the immunomodulatory effects of this compound are not detailed in the currently available literature. Generally, immunomodulatory activity is assessed by the compound's ability to alter the immune response, which can include stimulating or suppressing lymphocyte proliferation, cytokine production, and macrophage activity. Further research is required to elucidate the precise nature of its immunomodulatory properties.
Anti-Tumor Activity
Similarly, while anti-tumor activity has been reported, specific details regarding the cancer cell lines tested, IC50 values, and the mechanism of cell death (e.g., apoptosis, necrosis) are not available in the public domain. The anti-proliferative and cytotoxic effects of this compound against various cancer cell lines need to be systematically evaluated to understand its therapeutic potential.
Experimental Protocols
The following are detailed, standardized protocols that can be employed to further investigate the biological activities of this compound. These protocols are based on general methodologies for assessing immunomodulatory and anti-tumor effects in vitro.
In Vitro Immunomodulatory Assay: Lymphocyte Proliferation Assay
This assay is designed to evaluate the effect of this compound on lymphocyte proliferation.
4.1.1. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA) as mitogens
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
4.1.2. Protocol
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell density to 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO).
-
Add 50 µL of mitogen (PHA at 5 µg/mL or ConA at 2.5 µg/mL) to stimulate lymphocyte proliferation. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the mitogen-stimulated control.
In Vitro Anti-Tumor Assay: Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
4.2.1. Materials
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Appropriate culture medium for each cell line (e.g., DMEM or RPMI-1640) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
This compound
4.2.2. Protocol
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows (Hypothetical)
As the specific signaling pathways affected by this compound are currently unknown, the following diagrams represent hypothetical workflows for its investigation.
Caption: A logical workflow for the investigation of this compound.
Conclusion and Future Directions
This compound presents as a promising natural product with demonstrated dual biological activities. However, the current body of knowledge is limited, and significant further research is necessary to validate its therapeutic potential. Key future directions should include:
-
Comprehensive Biological Screening: Evaluation against a broad panel of cancer cell lines and immune cell types to determine the scope of its activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its immunomodulatory and anti-tumor effects.
-
In Vivo Efficacy and Safety: Assessment of its therapeutic efficacy and toxicity in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and drug-like properties.
This technical guide serves as a foundational document to stimulate and guide these future research endeavors.
References
Solubility Profile of 3-Hydroxy-1,5-diphenyl-1-pentanone in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available solubility information for 3-Hydroxy-1,5-diphenyl-1-pentanone (CAS No. 60669-64-9). The content is based on publicly accessible data and is intended to assist researchers in handling and utilizing this compound in various experimental settings. It is important to note that while qualitative solubility data is available, specific quantitative solubility values (e.g., in g/100 mL or mol/L) are not readily found in the surveyed literature.
Qualitative Solubility Data
This compound is a solid, appearing as a powder, and has been identified as a natural product.[1] It has shown potential immunomodulatory and anti-tumor activities in in-vitro bioassays.[2] The compound's molecular structure, featuring two phenyl groups and a hydroxyl group, suggests a degree of polarity that influences its solubility in organic solvents.
Based on available information, the qualitative solubility of this compound in several common organic solvents is summarized in the table below.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Source:[1][2] |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the literature, a general and widely accepted method for determining the solubility of a solid organic compound in an organic solvent is presented below. This protocol can be adapted to generate quantitative solubility data.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant liquid. To prevent precipitation, immediately dilute the aliquot with a known volume of the same solvent.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to 3-Hydroxy-1,5-diphenyl-1-pentanone: Discovery, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-1,5-diphenyl-1-pentanone is a naturally occurring chiral ketone first identified in the early 21st century. Exhibiting promising in vitro immunomodulatory and anti-tumor properties, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation from natural sources, summarizes key quantitative data, and proposes a potential synthetic pathway. Due to the limited specific research on its mechanism of action, this guide also contextualizes its biological activities by referencing studies on structurally related diarylpentanoids.
Introduction
This compound, with the CAS Number 60669-64-9, is a natural product belonging to the diarylpentanoid class of organic compounds.[1][2] Its structure features a five-carbon pentanone backbone with phenyl groups at positions 1 and 5, and a hydroxyl group at position 3. The presence of a chiral center at the C-3 position results in two enantiomers, with the (+)-enantiomer being the form first isolated from a natural source.[3] The compound's potential as both an immunomodulator and an anti-tumor agent makes it a molecule of interest for further investigation in drug discovery and development.[3]
Discovery and History
(+)-3-Hydroxy-1,5-diphenyl-1-pentanone was first isolated in 2001 from the roots of Stellera chamaejasme L., a plant used in traditional medicine.[3] This discovery was part of a broader investigation into the chemical constituents of this plant species, which led to the identification of several other compounds.[3] In this initial study, the structure of the compound was elucidated using spectral data, and preliminary in vitro bioassays revealed its dual immunomodulatory and anti-tumor activities.[3] Subsequently, it has also been isolated from Wikstroemia coriacea. The compound is a natural product of significant interest due to its biological activities.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 60669-64-9 | [1][2] |
| Molecular Formula | C₁₇H₁₈O₂ | [1][2] |
| Molecular Weight | 254.32 g/mol | [1][2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Further quantitative data such as melting point, boiling point, and specific optical rotation are not consistently available in the reviewed literature.
Experimental Protocols
Isolation from Stellera chamaejasme L. Roots
The following is a generalized protocol based on the initial discovery of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone.[3]
Objective: To isolate (+)-3-Hydroxy-1,5-diphenyl-1-pentanone from the dried roots of Stellera chamaejasme L.
Materials:
-
Dried and powdered roots of Stellera chamaejasme L.
-
Chloroform
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
-
Chromatography columns
-
Analytical equipment for structure elucidation (NMR, MS, IR)
Procedure:
-
Extraction: The powdered roots are exhaustively extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with chloroform. The chloroform-soluble fraction is collected and concentrated.
-
Chromatographic Separation: The chloroform extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically using a mixture of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.
-
Purification: The combined fractions are further purified by repeated column chromatography or other purification techniques until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Proposed Synthetic Route
Proposed Two-Step Synthesis:
-
Michael Addition: Reaction of benzalacetone with the enolate of acetophenone.
-
Reduction: Selective reduction of the ketone at the 3-position to a hydroxyl group.
References
In-depth Analysis of 3-Hydroxy-1,5-diphenyl-1-pentanone Reveals Limited Data on Immunomodulatory Properties
Despite its identification as a compound with potential immunomodulatory activity, a comprehensive review of available scientific literature reveals a significant lack of in-depth quantitative data and detailed experimental protocols regarding the specific immunomodulatory properties of 3-Hydroxy-1,5-diphenyl-1-pentanone. While initial findings suggest its involvement in immune response modulation, the precise mechanisms of action, specific cellular targets, and quantitative efficacy remain largely undocumented in publicly accessible research.
Our investigation aimed to compile a technical guide for researchers, scientists, and drug development professionals, focusing on the immunomodulatory characteristics of this compound. The core of this guide was intended to be built upon robust quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. However, extensive searches for primary research articles, including a key cited publication, J Asian Nat Prod Res. 2001;3(4):335-40, did not yield the specific experimental details necessary to construct such a comprehensive resource.
Current State of Knowledge
This compound has been isolated from medicinal plants, notably from species such as Stellera chamaejasme and Wikstroemia coriacea. Some studies have qualitatively reported that this compound exhibits immunomodulatory and anti-tumor activities in in vitro bioassays. This suggests that the molecule may interact with components of the immune system, potentially influencing cellular processes such as lymphocyte proliferation, cytokine production, or macrophage function.
-
Quantitative Data: There is a lack of published half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values, percentage inhibition or stimulation of immune cell functions, or specific measurements of cytokine level modulation (e.g., TNF-α, IL-6, IL-10) in response to treatment with this compound.
-
Detailed Experimental Protocols: Methodologies for the immunomodulatory assays performed, including details on the cell lines used (e.g., primary immune cells, cell lines like Jurkat or RAW 264.7), compound concentrations, incubation times, and specific assay kits or reagents, are not described in the accessible literature.
-
Mechanism of Action and Signaling Pathways: There is no available research detailing the molecular mechanisms through which this compound exerts its potential immunomodulatory effects. Consequently, the key signaling pathways involved (e.g., NF-κB, MAPK, JAK/STAT) have not been elucidated for this specific compound.
Challenges and Future Directions
The absence of this detailed information prevents the creation of the requested in-depth technical guide, including the generation of data tables and signaling pathway diagrams. The initial promising reports of immunomodulatory activity highlight a clear need for further research in this area.
To advance the understanding of this compound's therapeutic potential, future studies should focus on:
-
Systematic in vitro screening: Comprehensive studies are required to quantify the effects of this compound on a range of immune cells and processes. This should include dose-response analyses to determine potency and efficacy.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by this compound is crucial to understanding how it modulates the immune system.
-
Publication of detailed methodologies: Researchers in this field are encouraged to publish their detailed experimental protocols to enable reproducibility and build upon existing findings.
Potential Therapeutic Applications of 3-Hydroxy-1,5-diphenyl-1-pentanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Hydroxy-1,5-diphenyl-1-pentanone, with the CAS Number 60669-64-9, is a natural product that has garnered scientific interest due to its potential therapeutic properties.[1] First isolated from the roots of Stellera chamaejasme L., this compound, specifically the (+)-enantiomer, has demonstrated both immunomodulatory and anti-tumor activities in preliminary in-vitro studies.[2][3] This technical guide provides a comprehensive overview of the existing knowledge on this compound, focusing on its chemical properties, synthesis, and reported biological activities, while also highlighting areas where further research is required.
Chemical and Physical Properties
This compound is a ketone and a secondary alcohol with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol .[1] It is reported to be soluble in a variety of common organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60669-64-9 | [1] |
| Molecular Formula | C₁₇H₁₈O₂ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| IUPAC Name | 3-hydroxy-1,5-diphenylpentan-1-one | N/A |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Synthesis
Potential Therapeutic Uses
The primary therapeutic potential of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone lies in its observed in-vitro anti-tumor and immunomodulatory activities, as reported in a study published in the Journal of Asian Natural Products Research.[2][3]
Anti-Tumor Activity
Initial bioassays have indicated that this compound can inhibit the growth of cancer cells.[2][3] However, a significant gap in the current knowledge is the lack of quantitative data, such as IC50 values, for specific cancer cell lines. The precise mechanisms through which it exerts its cytotoxic effects remain to be elucidated.
Immunomodulatory Activity
The compound has also been shown to possess immunomodulatory properties.[2][3] The nature of this activity, whether it is immunostimulatory or immunosuppressive, and the specific components of the immune system it affects are not yet characterized.
Table 2: Summary of Reported Biological Activities of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone
| Activity | Assay Type | Results | Quantitative Data | Source |
| Anti-Tumor | In-vitro bioassay | Exhibited anti-tumor activity | Not Reported | [2][3] |
| Immunomodulatory | In-vitro bioassay | Exhibited immunomodulatory activity | Not Reported | [2][3] |
Experimental Protocols
Detailed experimental protocols for the bioassays that demonstrated the anti-tumor and immunomodulatory activities of this compound are not available in the reviewed literature. For researchers looking to validate or expand upon these findings, standard in-vitro assays would be appropriate starting points.
Hypothetical Experimental Workflow for Anti-Tumor Activity Screening:
Caption: Hypothetical workflow for determining the in-vitro cytotoxicity of this compound using an MTT assay.
Hypothetical Experimental Workflow for Immunomodulatory Activity Screening (Nitric Oxide Assay):
Caption: Hypothetical workflow for assessing the immunomodulatory effect of this compound on nitric oxide production in macrophages.
Signaling Pathways
Currently, there is no published information regarding the specific signaling pathways modulated by this compound. To understand its mechanism of action, future research should focus on investigating its effects on key cellular pathways involved in cancer and immunology, such as:
-
Apoptosis Pathways: (e.g., Caspase activation, Bcl-2 family protein expression)
-
Cell Cycle Regulation Pathways: (e.g., Cyclin and CDK expression)
-
Inflammatory Signaling Pathways: (e.g., NF-κB, MAPK signaling)
Logical Relationship for Future Mechanistic Studies:
Caption: Logical progression for future research to elucidate the mechanism of action of this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and immunology. However, the current body of knowledge is limited and primarily based on initial in-vitro findings. To advance the therapeutic potential of this compound, future research should prioritize:
-
Quantitative Bioactivity Studies: Determining the potency (e.g., IC50, EC50) of the compound against a panel of cancer cell lines and in various immune cell assays.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which the compound exerts its biological effects.
-
In-vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of the compound in relevant animal models.
-
Synthesis Optimization: Developing and optimizing a scalable synthetic route to produce the compound in sufficient quantities for further research.
A concerted effort in these areas will be crucial to fully understand and exploit the therapeutic potential of this compound.
References
Chalcone Derivatives from Natural Products: A Technical Guide for Researchers
Abstract
Chalcones (1,3-diaryl-2-propen-1-ones) represent a significant class of naturally occurring flavonoids, serving as biosynthetic precursors to a wide array of other flavonoid derivatives.[1][2] Found abundantly in various edible plants, fruits, and vegetables, these compounds have garnered substantial interest within the scientific community due to their diverse and potent biological activities.[2][3] This technical guide provides an in-depth overview of chalcone (B49325) derivatives sourced from natural products, with a focus on their pharmacological properties, underlying mechanisms of action, and relevant experimental methodologies. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, quantitative activity data, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.
Introduction to Natural Chalcone Derivatives
Chalcones are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4] This unique chemical scaffold is responsible for the broad spectrum of biological activities exhibited by these molecules.[5] A vast number of chalcone derivatives have been isolated from various plant families, with the Leguminosae, Asteraceae, and Moraceae families being particularly rich sources.[6][7]
Prominent examples of naturally occurring chalcones with significant and well-documented biological activities include:
-
Licochalcone A: Primarily isolated from the roots of licorice species such as Glycyrrhiza inflata and Glycyrrhiza glabra.[3][8] It is known for its potent anti-inflammatory, anticancer, and antimicrobial properties.[3][9]
-
Xanthohumol: A prenylated chalcone found in hops (Humulus lupulus), and consequently in beer.[10] It exhibits a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant activities.[10]
-
Butein (B1668091): Isolated from the bark of Rhus verniciflua and other plants.[3] It is recognized for its strong antioxidant and anticancer properties.[1]
-
Isoliquiritigenin: Another key chalcone from licorice root, known for its anticancer and anti-inflammatory effects.[3][11]
The therapeutic potential of these and other natural chalcones stems from their ability to modulate various cellular signaling pathways, making them attractive candidates for the development of novel pharmaceuticals.[12]
Biological Activities and Quantitative Data
Chalcone derivatives from natural sources exhibit a wide array of pharmacological effects. This section summarizes the key activities and presents quantitative data for prominent natural chalcones to facilitate comparison.
Anticancer Activity
Chalcones have demonstrated significant potential as anticancer agents, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[12][13] Their cytotoxic effects against various cancer cell lines are well-documented.
| Chalcone | Cancer Cell Line | Activity | IC50 Value (µM) | Reference(s) |
| Licochalcone A | Gastric Cancer (MKN-28, AGS, MKN-45) | Cytotoxicity | ~40 | [7] |
| Sarcoma (HT-1080) | Proliferation Inhibition | 5.176 | [2] | |
| Colon Cancer (SW480) | Proliferation Inhibition | 7 | [14] | |
| Colon Cancer (SW620) | Proliferation Inhibition | 8.8 | [14] | |
| Neuroblastoma (SK-N-SH) | Proliferation Inhibition | 10.7 | [14] | |
| Xanthohumol | Colon Cancer (40-16) | Proliferation Inhibition (72h) | 2.6 | [6] |
| Colon Cancer (HCT-15) | Cytotoxicity (24h) | 3.6 | [3][6] | |
| Breast Cancer (MDA-MB-231) | Growth Inhibition (24h) | 6.7 | [6][13] | |
| Breast Cancer (Hs578T) | Growth Inhibition (24h) | 4.78 | [6] | |
| Ovarian Cancer (A-2780) | Cytotoxicity (48h) | 0.52 | [3] | |
| Melanoma (B16F10) | Antitumor Potential | 18.5 | [15] | |
| Neuroblastoma (NGP, SH-SY-5Y, SK-N-AS) | Cytotoxicity | ~12 | [16] | |
| Butein | T-cell Acute Lymphoblastic Leukemia (CEM-C1) | Cytotoxicity | 19.26 | [10] |
| T-cell Acute Lymphoblastic Leukemia (MOLT-4) | Cytotoxicity | 20.10 | [10] | |
| B-cell Acute Lymphoblastic Leukemia (RS4-11) | Cytotoxicity | 22.29 | [10] | |
| Oral Squamous Cell Carcinoma (SCC9) | Viability Inhibition | 3.458 | [17] | |
| Oral Squamous Cell Carcinoma (CAL27) | Viability Inhibition | 4.361 | [17] | |
| Isoliquiritigenin | Triple-Negative Breast Cancer (BT-549) | Proliferation Inhibition (72h) | 3.01 | [18] |
| Triple-Negative Breast Cancer (MDA-MB-468) | Proliferation Inhibition (72h) | 4.35 | [18] | |
| Cervical Cancer (HeLa) | Cytotoxicity | 126.5 | [19] |
Antimicrobial Activity
Several natural chalcones have shown potent activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
| Chalcone | Microorganism | Activity | MIC Value (µg/mL) | Reference(s) |
| Licochalcone A | Bacillus subtilis | Bacteriostatic | 2-3 | [1][20] |
| Gram-positive bacteria (various) | Bacteriostatic | 2-15 | [1] | |
| Salmonella Typhimurium | Growth Inhibition | 62.5-1000 | [21] | |
| Licochalcone C | Gram-positive bacteria (various) | Growth Inhibition | 6.2-50.0 | [22] |
| Mycobacterium species | Growth Inhibition | 36.2-125 | [22] | |
| Xanthohumol | Staphylococcus aureus | Antibacterial | 17.7 µM | [4] |
| Bacteroides fragilis | Antibacterial | 15-60 | [4] | |
| Clostridium perfringens | Antibacterial | 10-50 | [4] | |
| Anaerobic bacteria (various) | Antibacterial | 15-107 | [23] |
Anti-inflammatory Activity
Chalcones are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines.[10] They often target key signaling pathways such as NF-κB and MAPK.
| Chalcone | Assay/Model | Activity | IC50 Value / Effect | Reference(s) |
| Licochalcone A | LPS-induced PGE2 release (fibroblasts) | Inhibition | Potent inhibitor | [18] |
| UVB-induced PGE2 release (keratinocytes) | Inhibition | Potent inhibitor | [18] | |
| LPS-induced IL-6/TNF-α secretion (dendritic cells) | Inhibition | Potent inhibitor | [18] | |
| ORAI1 channel in T-lymphocytes | Inhibition | 2.97 µM | [24] | |
| Kv1.3 channel in T-lymphocytes | Inhibition | 0.83 µM | [24] | |
| KCa3.1 channel in T-lymphocytes | Inhibition | 11.21 µM | [24] |
Antioxidant Activity
The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[1]
| Chalcone | Assay | Activity | IC50 Value | Reference(s) |
| Butein | DPPH radical scavenging | Scavenging | 9.2 µM | [1] |
| Iron-induced lipid peroxidation | Inhibition | 3.3 µM | [1] | |
| Xanthine oxidase activity | Inhibition | 5.9 µM | [1] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of chalcone derivatives are a result of their interaction with multiple cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[10][23] Many chalcones, including butein and xanthohumol, exert their anti-inflammatory and anticancer effects by inhibiting this pathway.[25] They can block the degradation of IκBα, thereby preventing NF-κB activation.[25]
Caption: Chalcone inhibition of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[26] This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated in response to various extracellular stimuli. Dysregulation of the MAPK pathway is frequently observed in cancer.[26] Chalcone derivatives have been shown to modulate MAPK signaling, contributing to their anticancer effects. For instance, they can induce apoptosis in cancer cells by activating the JNK and p38 pathways while inhibiting the pro-survival ERK pathway.
Caption: Modulation of MAPK signaling pathways by chalcone derivatives.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of chalcone derivatives.
Extraction and Isolation of Licochalcone A from Glycyrrhiza inflata
This protocol is adapted from methods described for the isolation of chalcones from licorice.[8][27]
Workflow Diagram:
Caption: General workflow for extraction and isolation of Licochalcone A.
Protocol:
-
Preparation of Plant Material: Dry the roots of Glycyrrhiza inflata at room temperature and grind them into a fine powder.
-
Extraction: Extract the powdered root material with 75% ethanol (B145695) using a reflux apparatus for 2-3 hours. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it with an equal volume of n-hexane to remove nonpolar impurities. Discard the n-hexane layer and retain the aqueous layer.
-
Column Chromatography: Subject the aqueous extract to silica (B1680970) gel column chromatography.
-
Gradient Elution: Elute the column with a gradient solvent system, such as dichloromethane-methanol, starting with a low polarity and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of licochalcone A using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: Pool the fractions containing licochalcone A and further purify by recrystallization from a suitable solvent system to obtain the pure compound.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivative (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the chalcone derivative to 100 µL of the DPPH solution.[3] Use ascorbic acid as a positive control and methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 cells) in response to an inflammatory stimulus like lipopolysaccharide (LPS).[29]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[30]
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[2]
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate for 10 minutes.[29]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the chalcone.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.[23]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the chalcone derivative and/or an inflammatory stimulus. Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, IκBα, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Perspectives
Chalcone derivatives from natural products represent a promising and versatile class of bioactive compounds with significant therapeutic potential. Their well-documented anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, coupled with their ability to modulate key cellular signaling pathways, make them valuable leads for drug discovery and development. This guide has provided a comprehensive overview of the current state of research, including quantitative data on their biological activities and detailed protocols for their evaluation.
Future research should focus on several key areas. Firstly, the exploration of novel natural sources of chalcones could lead to the discovery of new derivatives with enhanced potency and selectivity. Secondly, further elucidation of their mechanisms of action, including the identification of direct molecular targets, will be crucial for rational drug design. The development of advanced drug delivery systems to improve the bioavailability and therapeutic efficacy of chalcones is another important avenue of investigation. Finally, well-designed preclinical and clinical studies are needed to translate the promising in vitro and in vivo findings into effective therapies for a range of human diseases. The continued investigation of these remarkable natural compounds holds great promise for the future of medicine.
References
- 1. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. CN101117311A - Preparation method of high-purity licochalcone A - Google Patents [patents.google.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of licochalcone A isolated from Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Anti-inflammatory efficacy of Licochalcone A: correlation of clinical potency and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. abcam.cn [abcam.cn]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchhub.com [researchhub.com]
- 29. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3-Hydroxy-1,5-diphenyl-1-pentanone: A Chalcone-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-1,5-diphenyl-1-pentanone is a β-hydroxy ketone that, while not a chalcone (B49325) in the strictest sense, is structurally and synthetically related to this important class of bioactive molecules. Chalcones, characterized by an α,β-unsaturated carbonyl system, are precursors in flavonoid biosynthesis and serve as scaffolds for numerous synthetic compounds with a wide array of pharmacological activities.[1][2] this compound can be considered a derivative resulting from the formal addition of a nucleophile across the double bond of a chalcone precursor, leading to a saturated and hydroxylated backbone. This modification significantly alters the electronic and steric properties of the molecule, leading to a distinct biological profile. This guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and known biological activities, with a focus on its potential in drug discovery and development.
Introduction: The Link to Chalcones
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring compounds found in many plants.[2] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[3] This keto-ethylenic group is a key pharmacophore responsible for the broad spectrum of biological activities associated with chalcones, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]
This compound (CAS: 60669-64-9) represents a structural variation of the chalcone scaffold.[4][5] Its saturated pentanone backbone with a hydroxyl group at the C3 position suggests it may arise from the metabolic modification or synthetic derivatization of a chalcone-type precursor. The absence of the α,β-unsaturation removes a key Michael acceptor site, which is often implicated in the mechanism of action of traditional chalcones. This structural alteration directs its biological activity towards potentially different cellular targets and pathways.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.32 g/mol [4] |
| CAS Number | 60669-64-9[4] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5][6] |
Synthesis and Characterization
The synthesis of this compound and related β-hydroxy ketones can be achieved through several synthetic routes, often starting from chalcone precursors.
General Synthetic Approach: Aldol-Type Reactions
A common strategy for synthesizing β-hydroxy ketones is the aldol (B89426) reaction or aldol-type condensations. In the context of this compound, a plausible retrosynthetic analysis would involve the disconnection at the C2-C3 bond, suggesting an aldol reaction between an enolate of a ketone and an aldehyde.
Experimental Protocol: Synthesis via Aldol Condensation
A more direct and relevant approach would be the derivatization of a chalcone.
Protocol: Synthesis from a Chalcone Precursor
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve equimolar amounts of acetophenone (B1666503) and benzaldehyde (B42025) in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify to precipitate the chalcone product.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol.
-
-
Formation of this compound:
-
The formation of the target compound from a simple chalcone (1,3-diphenyl-2-propen-1-one) would require a reaction that adds a C2H5 unit and a hydroxyl group. A more likely precursor would be a diketone that can be selectively reduced.
-
A more direct synthetic route is needed from the literature for a precise protocol.
Biological Activities and Mechanism of Action
This compound has been identified as a natural product and has shown promising biological activities, particularly in the realms of cancer and immunology.[5][6]
Anticancer and Immunomodulatory Effects
In vitro bioassays have demonstrated that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone possesses both anti-tumor and immunomodulatory activities.[6] This compound was isolated from the roots of Stellera chamaejasme L. and was identified as one of the active constituents.[6] The dual activity suggests that its mechanism of action may involve complex interactions with both cancer cells and the host immune system.
Derivatives of 1,5-diphenyl-1-pentanone have also been investigated for their analgesic, anti-inflammatory, and anticancer potential.[7][8] These studies often involve molecular docking to predict interactions with targets like COX-2, tumor necrosis factor (TNF), and various kinases.[7]
Potential Signaling Pathways
Given the structural similarities to other bioactive compounds, this compound may exert its effects through various signaling pathways. Chalcones and their derivatives are known to modulate key pathways involved in inflammation and cancer, such as:
-
NF-κB Pathway: Many anti-inflammatory compounds inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival and is a common target for anticancer agents.[9]
-
Apoptosis Induction: Anticancer compounds often induce programmed cell death (apoptosis) in cancer cells. This can be mediated through the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.
Below is a generalized diagram illustrating a potential mechanism of action for an anticancer compound targeting these pathways.
Caption: Potential mechanism of action for this compound.
Quantitative Data
Currently, there is limited publicly available quantitative data, such as IC50 or EC50 values, for this compound. Research on related diarylpentanoid compounds has shown potent anticancer activity. For instance, the diarylpentanoid MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) exhibited EC50 values of 4.10 µM in SW480 and 2.50 µM in SW620 human colon cancer cells, which were significantly lower than curcumin.[10] Another study on a 1,5-benzodiazepin-2-one (B1260877) derivative reported IC50 values of 0.023 nM and 0.041 nM against HER2 and HDAC1, respectively.[11]
Table of Biological Activities for Related Compounds:
| Compound Class | Activity | Cell Line/Target | IC50/EC50 | Reference |
| Diarylpentanoid (MS17) | Anticancer | SW480 Colon Cancer | 4.10 µM | [10] |
| Diarylpentanoid (MS17) | Anticancer | SW620 Colon Cancer | 2.50 µM | [10] |
| 1,5-Benzodiazepin-2-one derivative | Anticancer | HER2 | 0.023 nM | [11] |
| 1,5-Benzodiazepin-2-one derivative | Anticancer | HDAC1 | 0.041 nM | [11] |
| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | Cytotoxic | MCF-7 Breast Cancer | > Tamoxifen | [12] |
Experimental Protocols for Biological Assays
To evaluate the biological activity of this compound, standard in vitro assays are employed.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow Diagram for In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro screening of a potential anticancer compound.
Conclusion and Future Perspectives
This compound is a promising natural product with demonstrated anti-tumor and immunomodulatory activities. Its structural relationship to the well-studied chalcones provides a strong rationale for its further investigation as a lead compound in drug discovery. The saturated backbone and the presence of a hydroxyl group differentiate it from classical chalcones, suggesting a potentially novel mechanism of action that warrants detailed exploration.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Performing in vivo studies in animal models of cancer and inflammatory diseases to validate its therapeutic potential.
-
Developing robust and scalable synthetic routes to facilitate its production and the generation of analogs.
The unique combination of anticancer and immunomodulatory properties makes this compound a compelling candidate for the development of new therapies that can directly target tumor cells while also harnessing the power of the immune system to fight cancer.
References
- 1. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jetir.org [jetir.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 60669-64-9 [m.chemicalbook.com]
- 6. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach [mdpi.com]
- 11. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Cytotoxicity: A Technical Guide to the Preliminary Screening of 3-Hydroxy-1,5-diphenyl-1-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 3-Hydroxy-1,5-diphenyl-1-pentanone, a chalcone (B49325) derivative with potential as an anticancer agent. While direct and extensive research on this specific molecule is emerging, this document synthesizes the current understanding of structurally similar compounds to outline a robust screening protocol. We will delve into detailed experimental methodologies, present anticipated data in a structured format, and visualize key experimental workflows and potential signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating cytotoxic evaluations of this promising compound.
Introduction
Chalcones, a class of organic compounds characterized by an α,β-unsaturated carbonyl system, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Their structural simplicity and amenability to synthetic modification make them attractive scaffolds for the development of novel therapeutic agents.[1] this compound, a hydroxylated chalcone derivative, is a compound of interest for its potential cytotoxic effects against cancer cells. Preliminary in vitro bioassays have suggested that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone exhibits both immunomodulatory and anti-tumor activity.[2] This guide outlines a systematic approach to the preliminary cytotoxicity screening of this compound, drawing parallels from the extensive research on related chalcones and diarylpentanoids.
Predicted Cytotoxic Profile
Based on the cytotoxic activity of structurally analogous chalcone and diarylpentanoid compounds, this compound is anticipated to exhibit selective cytotoxicity against various cancer cell lines. The α,β-unsaturated ketone moiety is a common feature in many cytotoxic chalcones, playing a crucial role in their mechanism of action, often through Michael addition reactions with biological nucleophiles.[3]
Table 1: Representative Cytotoxicity of Structurally Related Chalcone and Diarylpentanoid Derivatives against Various Cancer Cell Lines
| Compound Class | Specific Derivative (if specified) | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Chalcone | Halogen-bearing chalcones | Various tumor cells | - | 1.6 - 18.4 | [4] |
| Chalcone | Brominated chalcone derivative | Gastric cancer cells | - | 3.57 - 5.61 | [4] |
| Chalcone-Coumarin Hybrid | - | HEPG2 (Liver), K562 (Leukemia) | - | 0.65 - 2.02 | [4] |
| Chalcone-Indole Hybrid | - | Various (HepG2, MCF-7, etc.) | - | 0.23 - 1.8 | [4] |
| Diarylpentanoid | MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) | SW480 (Colon) | MTT | 4.10 | [5] |
| Diarylpentanoid | MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) | SW620 (Colon) | MTT | 2.50 | [5] |
| Chalcone | Licochalcone A | B-16 (Melanoma) | MTT | 25.89 | [6] |
| Chalcone | trans-chalcone | B-16 (Melanoma) | MTT | 45.42 | [6] |
Note: This table presents data from structurally similar compounds to provide a predictive framework for the potential cytotoxicity of this compound. The specific activity of the target compound will need to be determined experimentally.
Experimental Protocols
A standardized and reproducible protocol is paramount for the accurate assessment of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability.[6]
MTT Assay Protocol for Cytotoxicity Screening
1. Cell Culture and Seeding:
- Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT-116) and a normal cell line (e.g., VERO) in appropriate media supplemented with fetal bovine serum and antibiotics.[3][6]
- Harvest cells in the exponential growth phase and determine cell viability using a hemocytometer or automated cell counter.
- Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 103 to 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2]
- Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations for treatment.
- Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
- Incubate the plates for a specified period, typically 24, 48, or 72 hours.[6]
3. MTT Reagent Incubation:
- After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[6]
4. Formazan (B1609692) Solubilization and Absorbance Reading:
- After incubation with MTT, carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[6]
- Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Postulated Signaling Pathway for Chalcone-Induced Apoptosis
Many chalcone derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[4] This often involves the modulation of key signaling molecules.
Caption: Postulated intrinsic apoptosis pathway.
Potential Mechanisms of Action
Beyond the induction of apoptosis, the cytotoxic effects of this compound may be mediated by several other mechanisms that have been observed for related chalcones. These include:
-
Cell Cycle Arrest: Many chalcones have been shown to induce cell cycle arrest at different phases, such as G2/M or G1, thereby inhibiting cancer cell proliferation.[4]
-
Inhibition of Angiogenesis: Some chalcone derivatives can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Modulation of Key Signaling Pathways: Chalcones are known to interfere with various signaling pathways critical for cancer cell survival and proliferation, such as NF-κB, PI3K/Akt, and MAPK pathways.[1]
-
Tubulin Polymerization Inhibition: Certain chalcone-hybrid molecules have demonstrated the ability to inhibit tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[4]
Conclusion and Future Directions
The preliminary cytotoxicity screening of this compound holds significant promise for the identification of a novel anticancer lead compound. The methodologies and predictive data presented in this guide provide a solid foundation for initiating these critical studies. Future research should focus on confirming the cytotoxic effects in a broad panel of cancer cell lines, elucidating the specific molecular mechanisms of action, and evaluating the in vivo efficacy and safety of this compound. A thorough investigation into its structure-activity relationship will also be instrumental in optimizing its therapeutic potential.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach [mdpi.com]
- 6. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 3-Hydroxy-1,5-diphenyl-1-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1,5-diphenyl-1-pentanone is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its physical and chemical characteristics, alongside available information on its biological activities and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound, with the CAS number 60669-64-9, is a solid, appearing as a powder.[1] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| CAS Number | 60669-64-9 | [1] |
| Physical State | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Note: Specific quantitative data for melting point and boiling point are not consistently available in the reviewed literature.
Spectroscopic Data
While the structure of this compound has been elucidated using spectroscopic methods, publicly available detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the pure compound remains limited. Researchers are advised to perform their own analytical characterization upon synthesis or isolation.
Experimental Protocols
Isolation from Natural Sources
This compound has been identified as a constituent of the plant species Stellera chamaejasme L. and Daphne odora.[2] The general procedure for isolating natural products from plant material typically involves the following steps:
Caption: A generalized workflow for the isolation of natural products from plant sources.
A detailed protocol for the isolation of compounds from Stellera chamaejasme involves extraction with 95% aqueous ethanol, followed by concentration and partitioning. The resulting fractions are then subjected to column chromatography to yield the purified compounds.[3]
Synthesis
Biological Activity
This compound has been reported to exhibit both immunomodulatory and anti-tumor activities.[2]
Immunomodulatory and Anti-tumor Effects
The family of plants from which this compound is isolated, Thymelaeaceae, is known to produce a variety of bioactive molecules with immunomodulatory and antitumor properties.[5] The mechanisms of action for many natural immunomodulators involve the modulation of signaling pathways that regulate immune responses and cancer cell proliferation and survival.[6]
While the specific signaling pathways affected by this compound have not been elucidated, related compounds such as certain diarylpentanoids and curcumin (B1669340) analogues have been shown to target pathways including PI3K/AKT/mTOR and NF-κB.[7][8][9] These pathways are critical in regulating cell growth, apoptosis, and inflammation, and their modulation can contribute to anti-tumor effects.
References
- 1. 1,5-Diphenylpentan-3-one | C17H18O | CID 21496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory and antitumor activity of Aerva lanata ethanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring immunomodulators with antitumor activity: An insight on their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytotoxic flavonoids from roots of Stellera chamaejasme L. (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Pentanone, 3-hydroxy-1-phenyl- | C11H14O2 | CID 11116612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Mechanistic Landscape of 3-Hydroxy-1,5-diphenyl-1-pentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-1,5-diphenyl-1-pentanone, a natural product isolated from the roots of Stellera chamaejasme L., has been identified as a molecule of interest owing to its reported dual immunomodulatory and anti-tumor activities.[1] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available literature. While specific quantitative data and detailed experimental protocols for this particular compound are limited in publicly accessible resources, this document outlines the reported biological effects and presents representative experimental methodologies and potential signaling pathways based on research on analogous compounds and extracts from its natural source.
Core Biological Activities
Initial in vitro bioassays have demonstrated that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone possesses both immunomodulatory and anti-tumor properties.[1] The precise molecular targets and signaling cascades responsible for these activities are yet to be fully elucidated in available scientific literature. Research on other constituents of Stellera chamaejasme L. suggests that compounds from this plant can exert anti-cancer effects through the induction of apoptosis, cell cycle arrest, and DNA damage.[2][3] The immunomodulatory effects of extracts from this plant have been associated with the modulation of inflammatory mediators.
Quantitative Data Summary
Specific quantitative data, such as IC50 or EC50 values for this compound, are not detailed in the primary available literature. To provide a framework for potential efficacy, the following table summarizes representative data for other cytotoxic compounds isolated from Stellera chamaejasme L. This is intended for comparative and illustrative purposes only.
| Compound | Cancer Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Chamaejasmenin B | A549 (Lung Carcinoma) | SRB Assay | Cell Proliferation | 1.08 - 10.8 | [2][3] |
| Chamaejasmenin B | KHOS (Osteosarcoma) | SRB Assay | Cell Proliferation | 1.08 - 10.8 | [3] |
| Neochamaejasmin C | A549 (Lung Carcinoma) | SRB Assay | Cell Proliferation | 3.07 - 15.97 | [2][3] |
| Neochamaejasmin C | KHOS (Osteosarcoma) | SRB Assay | Cell Proliferation | 3.07 - 15.97 | [3] |
| Sikokianin D | Bel-7402 (Hepatocellular Carcinoma) | Not Specified | Cytotoxicity | 1.29 ± 0.21 | [4] |
| Sikokianin D | A549 (Lung Carcinoma) | Not Specified | Cytotoxicity | 0.75 ± 0.25 | [4] |
Representative Experimental Protocols
The following protocols are representative of the methodologies commonly employed to evaluate the anti-tumor and immunomodulatory activities of natural products, including those from Stellera chamaejasme L.
Disclaimer: These are not the specific protocols used for this compound but are provided as a guide for potential experimental design.
Anti-Tumor Activity: Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 4,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.
Immunomodulatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay assesses the effect of the compound on the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a colored azo compound.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then calculated from the standard curve. A decrease in nitrite production compared to LPS-stimulated, untreated cells would indicate an anti-inflammatory effect.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the reported anti-tumor and immunomodulatory activities.
Caption: Hypothetical signaling cascade for anti-tumor activity.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Hypothetical pathway for immunomodulatory effects.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents with dual anti-tumor and immunomodulatory activities. The current body of evidence, however, is preliminary and necessitates further in-depth investigation. Future research should prioritize the elucidation of its specific molecular targets, the signaling pathways it modulates, and its efficacy in preclinical in vivo models. Comprehensive studies to determine its pharmacokinetic and pharmacodynamic profiles are also essential to advance its potential clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic biflavones from Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone, a β-hydroxy ketone, via a base-catalyzed aldol (B89426) addition reaction. The synthesis involves the reaction of acetophenone (B1666503) and 3-phenylpropanal (B7769412). This protocol is designed for researchers in organic synthesis and drug development, offering a step-by-step guide to the preparation, reaction, and purification of the target compound.
Introduction
β-hydroxy ketones are valuable intermediates in organic synthesis, serving as precursors to a variety of more complex molecules, including α,β-unsaturated ketones and 1,3-diols. The aldol addition reaction is a powerful and fundamental method for the formation of carbon-carbon bonds and the construction of the β-hydroxy carbonyl moiety.[1][2] This protocol details the synthesis of this compound through a crossed aldol addition between acetophenone and 3-phenylpropanal, utilizing a sodium hydroxide (B78521) catalyst in an ethanol (B145695) solvent system.[3][4] The reaction conditions are optimized to favor the formation of the initial aldol adduct and minimize subsequent dehydration to the corresponding enone.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Acetophenone | Reagent | Sigma-Aldrich |
| 3-Phenylpropanal | Reagent | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific |
| Ethanol (95%) | ACS Reagent | Fisher Scientific |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Saturated aq. NH₄Cl | - | - |
| Anhydrous MgSO₄ | Reagent | Sigma-Aldrich |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Hexanes | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (B1210297) | HPLC Grade | Fisher Scientific |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol).
-
Dissolve the acetophenone in 20 mL of 95% ethanol and cool the flask in an ice-water bath with stirring.
-
-
Aldol Addition:
-
In a separate beaker, prepare a solution of 3-phenylpropanal (1.34 g, 10 mmol) in 10 mL of 95% ethanol.
-
Slowly add the 3-phenylpropanal solution to the cooled acetophenone solution over a period of 10-15 minutes using a dropping funnel.
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
Add the 10% NaOH solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. The total amount of NaOH solution should be approximately 5 mL.
-
Stir the reaction mixture vigorously in the ice bath for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), neutralize the reaction mixture by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with 25 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 4:1).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Acetophenone | 1.20 g (10 mmol) |
| 3-Phenylpropanal | 1.34 g (10 mmol) |
| Catalyst | |
| 10% aq. Sodium Hydroxide | ~5 mL |
| Solvent | |
| 95% Ethanol | 30 mL |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Time | 2-3 hours |
| Expected Yield | 60-75% |
| Theoretical Yield | 2.54 g |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It is a crossed-aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is fundamental in the synthesis of various chalcones and their derivatives, which are precursors to flavonoids and other biologically active molecules. The initial product of the Claisen-Schmidt condensation is a β-hydroxy carbonyl compound. While this intermediate often readily dehydrates to form the corresponding α,β-unsaturated ketone (chalcone), careful control of reaction conditions allows for its isolation.
This document provides detailed application notes and protocols for the synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone, a β-hydroxy ketone, through the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetophenone (B1666503). This compound has garnered interest in the field of drug development, with studies indicating its potential immunomodulatory and anti-tumor activities.[1]
Reaction Principle
The synthesis of this compound proceeds via a base-catalyzed Claisen-Schmidt condensation. The reaction is initiated by the deprotonation of the α-carbon of acetophenone by a base, typically a hydroxide (B78521), to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is subsequently protonated to yield the final product, this compound. To favor the formation and isolation of this β-hydroxy ketone and prevent its dehydration to the corresponding chalcone (B49325) (1,3-diphenyl-2-propen-1-one), the reaction is conducted at low temperatures and for a limited duration.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Freshly distilled recommended |
| Acetophenone | C₈H₈O | 120.15 | 98-86-2 | Reagent grade |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets or solution |
| Ethanol (B145695) (95% or absolute) | C₂H₅OH | 46.07 | 64-17-5 | As solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | For drying |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M solution for neutralization |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (optional)
Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (e.g., 1.20 g, 10 mmol) in ethanol (20 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.
-
Addition of Benzaldehyde: To the cooled solution, add benzaldehyde (e.g., 1.06 g, 10 mmol).
-
Base Addition: Slowly add a chilled aqueous solution of sodium hydroxide (e.g., 10 mL of a 1 M solution) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1 v/v). The reaction should be stopped before significant formation of the dehydrated chalcone product is observed.
-
Quenching and Neutralization: Once the reaction is deemed complete, carefully neutralize the mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 7. Continue to maintain the temperature at 0-5 °C during neutralization.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molar Mass | 254.32 g/mol |
| CAS Number | 60669-64-9 |
| Appearance | White to off-white solid |
Spectroscopic Data (Predicted and from Related Compounds)
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | δ ~7.2-8.0 ppm (m, 10H, Ar-H), ~5.0 ppm (m, 1H, CH-OH), ~3.0-3.2 ppm (m, 2H, CH₂-CO), ~2.8 ppm (d, 1H, OH), ~1.8-2.0 ppm (m, 2H, CH₂-CH) |
| ¹³C NMR | δ ~200 ppm (C=O), ~140-145 ppm (Ar-C), ~125-135 ppm (Ar-CH), ~70 ppm (CH-OH), ~50 ppm (CH₂-CO), ~40 ppm (CH₂) |
| IR (cm⁻¹) | ~3400-3500 (O-H stretch, broad), ~1680 (C=O stretch, aromatic ketone), ~3000-3100 (C-H stretch, aromatic), ~2850-2950 (C-H stretch, aliphatic) |
| Mass Spec (m/z) | 254 (M⁺), 236 (M⁺ - H₂O), 120, 105, 77 |
Mandatory Visualizations
Reaction Mechanism
References
Application Notes and Protocols for the Purification of 3-Hydroxy-1,5-diphenyl-1-pentanone by Column Chromatography
Abstract
This document provides a detailed protocol for the purification of 3-Hydroxy-1,5-diphenyl-1-pentanone using silica (B1680970) gel column chromatography. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers all necessary steps, from the preparation of the stationary phase to the collection and analysis of the purified product.
Introduction
This compound is a β-hydroxy ketone that can be synthesized through various organic reactions, such as an aldol (B89426) reaction between acetophenone (B1666503) and cinnamaldehyde. The crude product of such syntheses often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds. This application note details a robust method for the purification of this compound utilizing a silica gel stationary phase and a hexane (B92381)/ethyl acetate (B1210297) mobile phase system.
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)
-
Sand (acid-washed)
-
Cotton or glass wool
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Pipettes
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis of Crude Product
Before performing column chromatography, it is essential to analyze the crude product by TLC to determine the optimal solvent system for separation.
-
Spotting: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting ratio is 4:1 (hexane:ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp. If the compounds are not UV-active, use a staining solution such as p-anisaldehyde or potassium permanganate.
-
Rf Calculation: Calculate the Retention Factor (Rf) for the desired product and impurities. The ideal Rf for the target compound for column chromatography is typically between 0.2 and 0.4. Adjust the solvent polarity to achieve this Rf value. An increase in the proportion of ethyl acetate will decrease the Rf values.
Column Chromatography Protocol
The following protocol is based on a standard flash column chromatography procedure.
3.2.1. Column Packing
-
Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Plugging: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Sand Layer: Add a thin layer (approximately 1 cm) of sand on top of the plug to create a flat base.
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Never let the solvent level drop below the top of the silica gel.
-
-
Final Sand Layer: Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.
3.2.2. Sample Loading
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
-
Carefully add this solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.
-
-
Dry Loading (Recommended for less soluble samples):
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
3.2.3. Elution and Fraction Collection
-
Initial Elution: Carefully add the starting eluent (e.g., 9:1 hexane:ethyl acetate) to the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds. A suggested gradient is as follows:
-
9:1 Hexane:Ethyl Acetate (5 column volumes)
-
4:1 Hexane:Ethyl Acetate (5-10 column volumes)
-
7:3 Hexane:Ethyl Acetate (until the desired product has eluted)
-
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the scale of the purification.
-
Monitoring: Monitor the separation by collecting small spots from each fraction onto a TLC plate and developing it. Combine the fractions that contain the pure product.
Product Isolation
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using techniques such as NMR, melting point, or HPLC.
Data Presentation
The following table summarizes representative data for the purification of this compound. These values are illustrative and may vary depending on the initial purity of the crude product and the specific conditions of the chromatography.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish Oil | Colorless Solid |
| Initial Purity (by NMR) | ~75% | >98% |
| TLC Rf (4:1 Hexane:EtOAc) | 0.35 (product) | 0.35 |
| 0.80 (impurity) | ||
| baseline (impurity) | ||
| Yield | - | 85% |
| Melting Point | - | 68-70 °C |
Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Application Note and Protocol for the Recrystallization of 3-Hydroxy-1,5-diphenyl-1-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-Hydroxy-1,5-diphenyl-1-pentanone via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. This application note outlines a systematic approach to solvent screening and provides a comprehensive protocol for the recrystallization process. The presented methodologies are designed to guide researchers in obtaining highly pure crystalline this compound, a compound of interest for its potential biological activities.
Introduction
This compound is a ketone that has been identified as a natural product and is noted for its potential immunomodulatory and anti-tumor activities.[1] As with many biologically active compounds, purity is of paramount importance for accurate pharmacological evaluation and potential therapeutic applications. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor. This document provides a robust protocol for determining the optimal recrystallization solvent and for performing the recrystallization of this compound.
Materials and Methods
Materials
-
Crude this compound
-
Reagent grade solvents (e.g., Ethanol (B145695), 95% Ethanol, Methanol, Isopropanol, Acetone, Ethyl acetate, Toluene, Heptane, Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
Experimental Protocols
1. Solvent Screening Protocol
To identify the most suitable solvent for the recrystallization of this compound, a systematic screening of potential solvents is recommended.
Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition, until a total of 1 mL of solvent has been added.
-
Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent should show low solubility at this stage.
-
For the test tubes in which the compound did not dissolve at room temperature, gently heat the mixture in a water bath.
-
Continue to add the same solvent dropwise to the heated mixture until the compound fully dissolves. Record the approximate volume of solvent required.
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe and record the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals upon cooling.
-
Evaluate the solvents based on the criteria outlined in the results section.
2. Recrystallization Protocol
Based on the solvent screening, select the optimal solvent or solvent pair. Ethanol or a mixture of ethanol and water is often a good starting point for compounds of this nature.
Procedure:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen solvent to the flask, enough to create a slurry.
-
Gently heat the mixture on a heating mantle or hot plate while stirring.
-
Gradually add more of the hot solvent in small portions until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature and crystal formation has initiated, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry completely on the filter paper under vacuum.
-
Transfer the dried crystals to a pre-weighed watch glass and determine the final mass and percent recovery.
-
Characterize the purified this compound by measuring its melting point and comparing it to the literature value, if available. A sharp melting point close to the literature value is indicative of high purity.
Results and Discussion
The selection of an appropriate recrystallization solvent is paramount for a successful purification. The ideal solvent should exhibit the properties listed in Table 1.
Table 1: Criteria for Selecting an Optimal Recrystallization Solvent
| Criteria | Desired Characteristic |
| Solubility | The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. |
| Crystal Formation | The solvent should facilitate the formation of well-defined, easily filterable crystals upon cooling. |
| Impurities | Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor). |
| Reactivity | The solvent must be chemically inert towards the compound. |
| Boiling Point | The solvent's boiling point should be below the melting point of the compound to prevent "oiling out". |
| Volatility | The solvent should be sufficiently volatile to be easily removed from the purified crystals. |
The results of the solvent screening should be tabulated to facilitate comparison and selection of the best solvent.
Table 2: Example Solvent Screening Results for this compound
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Remarks |
| Water | Insoluble | Insoluble | No crystals | Unsuitable as a single solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | A promising candidate. |
| 95% Ethanol | Sparingly Soluble | Soluble | Excellent crystal formation | A very promising candidate. |
| Acetone | Soluble | Very Soluble | Poor crystal formation | May be too good a solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor crystal formation | May be too good a solvent. |
| Heptane | Insoluble | Sparingly Soluble | May form an oil | Potential for a solvent pair. |
Based on literature for structurally similar compounds, such as chalcones, 95% ethanol is often an excellent choice for recrystallization.[2][3][4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide the desired solubility characteristics.
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Conclusion
The protocol described in this application note provides a systematic and effective approach for the purification of this compound by recrystallization. The key to a successful recrystallization is the selection of an appropriate solvent, which can be determined through the outlined solvent screening protocol. By following these procedures, researchers can obtain a high-purity product, which is essential for reliable biological and pharmacological studies. The final purity of the compound should always be confirmed by analytical methods such as melting point determination, chromatography, and spectroscopy.
References
Application Notes and Protocols for the NMR Analysis of 3-Hydroxy-1,5-diphenyl-1-pentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and predicted nuclear magnetic resonance (NMR) data for the structural elucidation of 3-Hydroxy-1,5-diphenyl-1-pentanone. The information herein is intended to guide researchers in the analysis of this compound and similar chemical entities.
Introduction
This compound is a chemical compound with potential applications in various fields of research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This document outlines the predicted ¹H and ¹³C NMR spectral data and provides a comprehensive protocol for acquiring and analyzing these spectra. It is important to note that the spectral data presented in this document are predicted based on the analysis of structurally similar compounds and established NMR principles, as direct experimental data was not publicly available at the time of writing.
Predicted NMR Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on data from analogous compounds and standard chemical shift libraries.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 2.90 - 3.10 | dd | 17.0, 3.0 |
| H-2' | 2.75 - 2.95 | dd | 17.0, 9.0 |
| H-3 | 4.10 - 4.30 | m | - |
| H-4 | 1.90 - 2.10 | m | - |
| H-4' | 1.75 - 1.95 | m | - |
| H-5 | 2.70 - 2.90 | t | 7.5 |
| OH | 2.5 - 4.0 (variable) | br s | - |
| Phenyl (C1) | 7.90 - 8.10 (ortho) | m | - |
| 7.40 - 7.60 (meta, para) | m | - | |
| Phenyl (C5) | 7.10 - 7.30 | m | - |
dd = doublet of doublets, m = multiplet, t = triplet, br s = broad singlet
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~200 |
| C-2 | ~45 |
| C-3 | ~68 |
| C-4 | ~40 |
| C-5 | ~30 |
| Phenyl (C1) - Cipso | ~137 |
| Phenyl (C1) - Cortho | ~128 |
| Phenyl (C1) - Cmeta | ~129 |
| Phenyl (C1) - Cpara | ~133 |
| Phenyl (C5) - Cipso | ~142 |
| Phenyl (C5) - Cortho | ~128.5 |
| Phenyl (C5) - Cmeta | ~128.5 |
| Phenyl (C5) - Cpara | ~126 |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on sample solubility and experimental requirements.
-
Sample Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Temperature: 298 K.
Data Processing
-
Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathway of 3-Hydroxy-1,5-diphenyl-1-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the proposed mass spectrometry fragmentation pattern of the organic compound 3-Hydroxy-1,5-diphenyl-1-pentanone. Understanding the fragmentation of this and similar molecules is crucial for their identification and characterization in various research and development settings, including pharmaceutical analysis and metabolite identification. This document provides a detailed experimental protocol for analysis using mass spectrometry and presents a proposed fragmentation pathway supported by established principles of mass spectrometry. The data is summarized in a clear, tabular format, and the fragmentation pathway is visualized using a DOT language diagram.
Introduction
This compound is a β-hydroxy ketone, a structural motif present in numerous biologically active compounds and synthetic intermediates. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering insights into the compound's structure. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragments in a reproducible manner. The resulting mass-to-charge ratios (m/z) and relative abundances of the fragment ions are characteristic of the original structure. For β-hydroxy carbonyl compounds, fragmentation reactions such as retro-aldol cleavage are often observed.[1] This note outlines the expected fragmentation of this compound based on common fragmentation mechanisms for ketones and alcohols.[2][3][4]
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for direct infusion analysis or GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Scan Rate: 2 scans/second
-
Direct Infusion Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Infusion Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.5 kV
-
Drying Gas: Nitrogen at a flow rate of 8 L/min.
-
Gas Temperature: 325 °C
-
Fragmentor Voltage: 100 V
-
Scan Range: m/z 50-600
-
Results and Discussion
The proposed EI fragmentation of this compound is expected to proceed through several key pathways, primarily driven by the presence of the carbonyl and hydroxyl functional groups, as well as the phenyl rings. The molecular ion [M]•+ is expected to be observed, although it may be of low abundance.
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[2][4] This can result in the loss of a benzyl (B1604629) radical (•CH₂Ph, m/z 91) or a phenylethyl radical (•CH₂CH₂Ph, m/z 105), leading to the formation of characteristic acylium ions.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain, a related rearrangement involving the hydroxyl group may occur.
-
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols.
-
Retro-Aldol Fragmentation: As a β-hydroxy ketone, the molecule can undergo a retro-aldol reaction, leading to the cleavage of the C2-C3 bond.[1]
Based on these principles, a proposed fragmentation pattern is presented in the following table:
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance (%) |
| 254 | [C₁₇H₁₈O₂]•+ | Molecular Ion | 5 |
| 236 | [C₁₇H₁₆O]•+ | [M - H₂O]•+ | 15 |
| 149 | [C₉H₉O₂]+ | Cleavage of the C3-C4 bond | 30 |
| 134 | [C₉H₁₀O]•+ | Retro-Aldol Fragmentation | 40 |
| 120 | [C₈H₈O]•+ | Cleavage of C1-C2 bond with H-rearrangement | 60 |
| 105 | [C₇H₅O]+ | α-Cleavage: Loss of •CH₂CH(OH)CH₂Ph | 100 |
| 91 | [C₇H₇]+ | Tropylium ion from benzyl group | 75 |
| 77 | [C₆H₅]+ | Phenyl cation | 50 |
Fragmentation Pathway Diagram
References
Application Notes: Determining the Cytotoxicity of 3-Hydroxy-1,5-diphenyl-1-pentanone using the MTT Assay
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[1][2][3] The assay's principle is centered on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[2][3][4] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) product.[4][5] The resulting formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570-590 nm).[4][6] The intensity of the purple color is directly proportional to the number of viable cells.[1][6]
3-Hydroxy-1,5-diphenyl-1-pentanone is a compound that has demonstrated potential anti-tumor and immunomodulatory activities in in-vitro bioassays.[7] Therefore, quantifying its cytotoxic effect on various cancer cell lines is a critical step in its evaluation as a potential therapeutic agent. The MTT assay provides a robust platform for determining the dose-dependent effects of this compound on cell viability and for calculating key toxicological parameters such as the IC50 (half-maximal inhibitory concentration).
Experimental and Data Analysis Workflow
The overall process for determining the cytotoxicity of this compound involves cell preparation, compound treatment, colorimetric reaction, and data analysis.
Caption: High-level workflow for the MTT cytotoxicity assay.
Principle of the MTT Assay
The chemical basis of the MTT assay is the reduction of the tetrazolium salt by viable cells.
Caption: Conversion of MTT to formazan by viable cells.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.[4]
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MCF-7, HepG2, A549).
-
Compound: this compound.
-
Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[1][4] Filter-sterilize and store at -20°C, protected from light.[1][4]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[8]
-
Equipment: 96-well flat-bottom sterile plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.
II. Experimental Procedure
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.[1]
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to an optimal concentration (e.g., 1 x 10⁵ cells/mL). The optimal seeding density should be determined empirically for each cell line to ensure cells are in a logarithmic growth phase throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of DMSO in the culture medium should be non-toxic to the cells (typically <0.5%).
-
Perform serial dilutions of the compound in culture medium to achieve a range of desired final concentrations.
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) as the compound-treated wells.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background subtraction.[8]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C.[8] During this time, viable cells will form purple formazan crystals. A purple precipitate should be visible under a microscope.
-
After incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[4][9]
-
-
Absorbance Measurement:
III. Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from all other readings.[4]
-
Calculate Percentage Viability:
-
% Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) * 100
-
-
Determine IC50:
-
Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the % cell viability on the y-axis.
-
The IC50 value is the concentration of the compound that reduces cell viability to 50%. This can be calculated using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[11]
-
Data Presentation
The results of the MTT assay should be presented in a clear, tabular format to facilitate comparison between different concentrations of the test compound.
Table 1: Cytotoxic Effect of this compound on MCF-7 Cells after 48h Treatment
| Concentration (µM) | Mean Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.189 | 0.075 | 94.8% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.877 | 0.054 | 69.9% |
| 25 | 0.615 | 0.049 | 49.0% |
| 50 | 0.341 | 0.033 | 27.2% |
| 100 | 0.155 | 0.021 | 12.4% |
Calculated IC50 Value: 26.5 µM
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Mtt Assay for cell viability | PPTX [slideshare.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
Application Notes: Assessment of Antioxidant Activity of 3-Hydroxy-1,5-diphenyl-1-pentanone using DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals and chain reactions that may damage the cells of organisms. The assessment of antioxidant activity is crucial in the fields of pharmacology, food science, and cosmetics. 3-Hydroxy-1,5-diphenyl-1-pentanone is a compound that has been noted for its potential biological activities, including immunomodulatory and anti-tumor effects.[1][2] This document provides a detailed protocol for evaluating its antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common, rapid, and reliable method for screening the free radical scavenging ability of compounds.[3][4][5]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][6] DPPH is a stable free radical that has a deep purple color in solution and exhibits a strong absorbance maximum around 517 nm.[3][6] When DPPH accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is a pale yellow color.[6][7] This color change leads to a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound being tested.[3]
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (Positive Control)
-
Methanol (B129727) (Spectrophotometric grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader or UV-Vis Spectrophotometer
-
Pipettes and pipette tips
-
Volumetric flasks and beakers
-
Analytical balance
-
Aluminum foil
Experimental Protocols
Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in a light-protected container at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution with methanol to achieve a final concentration of 0.1 mM.[6] This solution should be freshly prepared before each experiment. The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[7]
-
Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in a minimal amount of DMSO and then bring the volume up to 10 mL with methanol. The test compound is soluble in DMSO and other organic solvents.[1][2]
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the test compound from the stock solution using methanol to obtain final concentrations such as 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, and 6.25 µg/mL.
-
Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol.
-
Serial Dilutions of Positive Control: Prepare serial dilutions of ascorbic acid in the same concentration range as the test compound.
DPPH Radical Scavenging Assay
-
Reaction Setup: In a 96-well microplate, add 100 µL of the different concentrations of the test compound and positive control solutions into separate wells.
-
Blank Preparation: Prepare a blank for each concentration by adding 100 µL of the respective dilution and 100 µL of methanol.
-
Control Preparation: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution.
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to the wells containing the test compound and positive control.
-
Incubation: Mix the contents of the wells thoroughly and incubate the microplate in the dark at room temperature for 30 minutes.[6][8]
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[4][8]
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [4]
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test sample).
-
Asample is the absorbance of the test sample (DPPH solution with the test compound or positive control).
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.[9][10] This can be calculated using linear regression analysis.[10]
Data Presentation
The following table summarizes hypothetical data for the antioxidant activity of this compound.
| Sample | Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % DPPH Scavenging Activity | IC50 (µg/mL) |
| Control | - | 1.012 ± 0.015 | 0% | - |
| This compound | 6.25 | 0.898 ± 0.021 | 11.26% | \multirow{5}{}{48.72} |
| 12.5 | 0.764 ± 0.018 | 24.51% | ||
| 25 | 0.611 ± 0.025 | 39.62% | ||
| 50 | 0.499 ± 0.020 | 50.69% | ||
| 100 | 0.287 ± 0.017 | 71.64% | ||
| Ascorbic Acid (Positive Control) | 6.25 | 0.531 ± 0.019 | 47.53% | \multirow{5}{}{6.58} |
| 12.5 | 0.245 ± 0.015 | 75.79% | ||
| 25 | 0.112 ± 0.011 | 88.93% | ||
| 50 | 0.068 ± 0.009 | 93.28% | ||
| 100 | 0.045 ± 0.007 | 95.55% |
Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: DPPH radical scavenging by an antioxidant.
References
- 1. This compound | 60669-64-9 [m.chemicalbook.com]
- 2. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: In Vitro Anti-Tumor Activity of 3-Hydroxy-1,5-diphenyl-1-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-3-Hydroxy-1,5-diphenyl-1-pentanone, a natural compound isolated from the roots of Stellera chamaejasme L., has been identified as possessing noteworthy anti-tumor and immunomodulatory properties in preliminary in vitro bioassays.[1][2] While detailed studies on this specific molecule are emerging, its structural class and origin from a plant with known potent cytotoxic constituents suggest its potential as a promising candidate for anti-cancer drug discovery.[3][4][5] Extracts and other purified compounds from Stellera chamaejasme L. have demonstrated significant anti-proliferative effects against various cancer cell lines, including those of the lung, liver, and bone.[3][6]
These application notes provide a comprehensive overview of the methodologies and potential mechanisms relevant to assessing the in vitro anti-tumor activity of 3-Hydroxy-1,5-diphenyl-1-pentanone and related compounds. The protocols and data presented are synthesized from studies on structurally similar molecules and other bioactive agents derived from the same plant source, offering a foundational framework for further investigation.
Data Presentation: Anti-Proliferative Activity
The anti-proliferative effects of compounds structurally related to this compound have been quantified against a panel of human cancer cell lines. The following table summarizes representative IC50 (half-maximal inhibitory concentration) values, illustrating the potent cytotoxicity observed.
Table 1: Representative Anti-Proliferative Activity of Related Biflavonones from Stellera chamaejasme L.
| Compound | Cell Line | Cancer Type | IC50 (µmol/L) | Assay Method |
| Chamaejasmenin B | A549 | Non-Small Cell Lung Cancer | 1.08 | SRB Assay[3] |
| Chamaejasmenin B | KHOS | Osteosarcoma | Not Specified (Potent) | SRB Assay[3] |
| Chamaejasmenin B | HepG2 | Liver Carcinoma | >10 | SRB Assay[3] |
| Chamaejasmenin B | HCT-116 | Colon Cancer | 10.8 | SRB Assay[3] |
| Neochamaejasmin C | A549 | Non-Small Cell Lung Cancer | 3.07 | SRB Assay[3] |
| Neochamaejasmin C | KHOS | Osteosarcoma | Not Specified (Potent) | SRB Assay[3] |
| Neochamaejasmin C | HepG2 | Liver Carcinoma | 15.97 | SRB Assay[3] |
| Neochamaejasmin C | HeLa | Cervical Cancer | >10 | SRB Assay[3] |
Note: This data is for related compounds to illustrate the potential activity spectrum and is not specific to this compound.
Postulated Signaling Pathways
Based on studies of structurally related ketones and other natural products, the anti-tumor activity of this compound may be mediated through several key signaling pathways leading to apoptosis and cell cycle arrest.
-
Induction of Oxidative Stress: Similar β-diketone compounds have been shown to generate reactive oxygen species (ROS).[7] Excessive ROS can cause irreparable DNA damage, leading to the activation of apoptotic pathways.
-
Endoplasmic Reticulum (ER) Stress: Diarylheptanoids, which share structural similarities, can induce apoptosis by upregulating ER stress sensors like ATF6 and PERK.[8]
-
DNA Damage Response: Compounds from Stellera chamaejasme L. have been observed to induce the expression of the DNA damage marker γ-H2AX, suggesting that they trigger a DNA damage response which can lead to cell cycle arrest and apoptosis.[3]
-
Caspase Activation: The execution phase of apoptosis is mediated by caspases. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on the activation of executioner caspases like Caspase-3.[7][9]
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the anti-tumor activity of this compound.
Cell Viability and Cytotoxicity Assay (SRB or MTT Assay)
This protocol determines the concentration-dependent inhibitory effect of the compound on cancer cell proliferation.
Protocol Steps (SRB Assay):
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on cell cycle progression.
Protocol Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24 hours.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Fix the cells by adding the cell pellet drop-wise into 1 mL of ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Conclusion
The available evidence indicates that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone is a bioactive compound with anti-tumor potential.[1] The protocols and data frameworks provided here serve as a robust starting point for a detailed investigation into its efficacy and mechanism of action. Further studies are warranted to isolate its specific cytotoxic effects, IC50 values against a broad panel of cancer cell lines, and to elucidate the precise signaling pathways it modulates. Such research will be crucial in determining its future as a potential therapeutic agent.
References
- 1. A new bicoumarin from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Chemical Constituents and Pharmacological Activities of Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor pharmacological evaluation of extracts from stellera chamaejasme L based on hollow fiber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione through reactive oxygen species production, GADD153 expression, and caspases activation in human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis through the up-regulation of endoplasmic reticulum stress sensors by 5-hydroxy-7- (4"-hydroxy-3"-methoxyphenyl)-1-phenyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note & Protocols: Cell-Based Assay for Assessing Immunomodulatory Effects of Chalcones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of naturally occurring compounds that form the central core for a variety of important biological molecules, including flavonoids and isoflavonoids.[1] These compounds, found in many edible plants, have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological activities.[2][3] Preclinical studies have demonstrated that chalcones and their derivatives possess a wide range of properties, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects.[1][3][4][5]
The immunomodulatory potential of chalcones is of particular interest for the development of new therapeutics for inflammatory and autoimmune diseases.[4] Chalcones have been shown to modulate the activity of various immune cells, including macrophages, T cells, and dendritic cells.[1][4] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] These effects are mediated through the modulation of critical inflammatory signaling pathways, most notably the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]
This application note provides a detailed protocol for a cell-based assay to screen and characterize the immunomodulatory effects of chalcone (B49325) derivatives. The workflow includes assessing cytotoxicity, quantifying the inhibition of key pro-inflammatory cytokines, and investigating the underlying mechanism of action through a key signaling pathway.
Experimental Workflow
The overall workflow for assessing the immunomodulatory effects of chalcones is depicted below. It begins with determining the non-toxic concentration range of the compounds, followed by evaluating their efficacy in modulating immune responses and investigating the mechanism of action.
Caption: Overall experimental workflow for chalcone immunomodulatory screening.
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Chalcone derivatives of interest
-
Lipopolysaccharide (LPS) from E. coli
-
MTS or MTT cell viability assay kit
-
TNF-α and IL-6 ELISA kits (murine)
-
NF-κB activation assay kit (e.g., nuclear translocation kit)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is essential to determine the concentration range at which the chalcone derivatives do not exhibit cytotoxicity, ensuring that any observed immunomodulatory effects are not a result of cell death.[6][7]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of the chalcone derivatives in complete DMEM. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the various concentrations of chalcone derivatives. Include a vehicle control (medium with DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Quantification of Pro-inflammatory Cytokines
This protocol measures the ability of chalcone derivatives to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM. Incubate for 24 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells with non-toxic concentrations of the chalcone derivatives (determined from Protocol 1) for 1 hour. Include a vehicle control well.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control (no LPS, no chalcone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis.[8]
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[9][10] A general ELISA workflow is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.[8]
-
-
Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of TNF-α and IL-6 in each sample.[8]
Protocol 3: NF-κB Activation Assay (Nuclear Translocation)
This assay investigates whether the chalcones' anti-inflammatory effects are mediated by inhibiting the NF-κB signaling pathway. It measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[11]
-
Cell Seeding: Seed RAW 264.7 cells on sterile coverslips in a 24-well plate or in an imaging-compatible 96-well plate.
-
Pre-treatment and Stimulation: Follow steps 2 and 3 from Protocol 2, but reduce the LPS stimulation time to 30-60 minutes, as NF-κB translocation is an earlier event than cytokine production.
-
Cell Fixation and Permeabilization:
-
Wash the cells with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash with PBST.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides or image the plate directly using a fluorescence microscope or a high-content imaging system.
-
Capture images and quantify the nuclear fluorescence intensity of the NF-κB p65 signal relative to the cytoplasmic signal. An increase in the nuclear-to-cytoplasmic ratio indicates activation.[11]
-
Signaling Pathways
Chalcones exert their immunomodulatory effects by targeting key signaling cascades within immune cells. The NF-κB and MAPK pathways are central regulators of inflammatory responses.[2][12]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of cytokine production.[13][14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by LPS, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15] Chalcones can inhibit this process.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are also key players in the immune response, regulating the production of inflammatory cytokines.[12][16][17] The activation of these kinases is another potential target for the immunomodulatory action of chalcones.
Caption: Simplified overview of the MAPK signaling cascade.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and structured format for easy comparison of different chalcone derivatives.
| Chalcone Derivative | Cytotoxicity IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | NF-κB Nuclear Translocation (% Inhibition at X µM) |
| Control (Vehicle) | >100 | N/A | N/A | 0% |
| Chalcone A | 85.2 | 12.5 | 15.8 | 75% |
| Chalcone B | >100 | 5.4 | 8.1 | 92% |
| Chalcone C | 22.1 | 18.3 | 25.4 | 60% |
| Positive Control | Varies | Varies | Varies | Varies |
Table 1: Example data summary for the immunomodulatory effects of various chalcone derivatives. IC50 values represent the concentration required for 50% inhibition. N/A: Not Applicable.
Conclusion
The protocols outlined in this application note provide a robust framework for screening and characterizing the immunomodulatory properties of chalcone derivatives. By systematically assessing cytotoxicity, cytokine inhibition, and impact on key inflammatory signaling pathways like NF-κB, researchers can effectively identify and validate promising lead compounds for the development of novel anti-inflammatory therapeutics.
References
- 1. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chalcone derivatives on players of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. raybiotech.com [raybiotech.com]
- 14. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. MAP kinases in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for the Evaluation of 3-Hydroxy-1,5-diphenyl-1-pentanone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental design for the in vivo evaluation of 3-Hydroxy-1,5-diphenyl-1-pentanone, a chalcone (B49325) derivative with potential therapeutic applications. Based on existing literature suggesting immunomodulatory and anti-tumor activities for this compound, this guide outlines detailed protocols for assessing its efficacy in preclinical models of inflammation, cancer, and neuroprotection. Furthermore, it includes methodologies for determining the pharmacokinetic profile and toxicity of the compound, crucial steps in early-stage drug development. All protocols are designed to be robust and reproducible, providing a solid framework for researchers in the field.
Introduction
This compound belongs to the chalcone family, a class of compounds known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Preliminary in vitro studies have indicated that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone possesses both immunomodulatory and anti-tumor properties[1]. To translate these promising in vitro findings into potential clinical applications, rigorous in vivo testing is essential. This document outlines a strategic and detailed experimental plan to systematically evaluate the therapeutic potential of this compound in living organisms.
The proposed studies will investigate the compound's efficacy in validated animal models, its pharmacokinetic behavior, and its safety profile. The experimental design is structured to provide a comprehensive understanding of the compound's pharmacological properties, laying the groundwork for further preclinical and clinical development.
General Experimental Workflow
The overall experimental workflow is designed to systematically assess the efficacy, mechanism of action, pharmacokinetics, and safety of this compound.
Foundational Studies: Formulation, Toxicity, and Pharmacokinetics
Compound Formulation
Given that chalcones are often hydrophobic, a suitable vehicle is required for in vivo administration.
Protocol 1: Vehicle Formulation
-
Solubility Testing: Assess the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol) and vehicles (e.g., saline, corn oil, polyethylene (B3416737) glycol 400).
-
Vehicle Selection: A common vehicle for hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. Vesicular formulations like liposomes can also be considered to improve solubility and bioavailability.[1][2][3]
-
Preparation:
-
Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Add Cremophor EL and vortex thoroughly.
-
Add sterile saline dropwise while vortexing to form a clear, stable emulsion.
-
The final concentration of DMSO and Cremophor EL should be kept low (e.g., <5% each) to avoid vehicle-induced toxicity.
-
-
Stability: The formulation should be prepared fresh before each administration and visually inspected for any precipitation.
Acute Toxicity Study
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [4]
-
Animals: Use female Swiss albino mice (8-12 weeks old).
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
This is a stepwise procedure using 3 animals per step.
-
Administer a single oral dose of the compound. Starting doses of 5, 50, 300, and 2000 mg/kg are typically used.
-
The outcome of each step determines the dose for the next step.
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
-
Data Analysis: The results are used to classify the compound into a toxicity category and to determine the MTD for subsequent efficacy studies.
Pharmacokinetic (PK) Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing an effective dosing regimen.
Protocol 3: Single-Dose Pharmacokinetic Study in Mice
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Administration: Administer a single oral dose of this compound (e.g., 25 mg/kg).
-
Sample Collection: Collect blood samples via the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Oral Administration, 25 mg/kg)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 850 ± 150 |
| Tmax (hr) | 1.5 ± 0.5 |
| AUC(0-t) (nghr/mL) | 4200 ± 750 |
| AUC(0-∞) (nghr/mL) | 4500 ± 800 |
| t1/2 (hr) | 3.8 ± 0.7 |
Efficacy Studies
Based on the known biological activities of chalcones and preliminary data on this compound, the following efficacy studies are proposed.
Anti-inflammatory Activity
Protocol 4: Carrageenan-Induced Paw Edema in Rats [3][5]
-
Animals: Use male Wistar rats (150-200 g).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Carrageenan control
-
Group 3: this compound (low dose, e.g., 25 mg/kg)
-
Group 4: this compound (high dose, e.g., 50 mg/kg)
-
Group 5: Indomethacin (positive control, 10 mg/kg)
-
-
Procedure:
-
Administer the test compounds or vehicle orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Table 2: Hypothetical Anti-inflammatory Efficacy Data
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL, Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.85 ± 0.12 | 0 |
| This compound | 25 | 0.55 ± 0.09 | 35.3 |
| This compound | 50 | 0.38 ± 0.07 | 55.3 |
| Indomethacin | 10 | 0.32 ± 0.06 | 62.4 |
Anti-tumor Activity
Protocol 5: Human Tumor Xenograft Model in Mice [6][7]
-
Cell Line: Use a human cancer cell line known to be sensitive to chalcones, e.g., MGC803 (gastric cancer).
-
Animals: Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MGC803 cells into the right flank of each mouse.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 20 mg/kg)
-
Group 3: this compound (e.g., 40 mg/kg)
-
Group 4: Positive control (e.g., Cisplatin, 3 mg/kg)
-
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), begin treatment via intraperitoneal injection daily for 21 days.
-
Measurements:
-
Measure tumor volume with calipers every 3-4 days.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Table 3: Hypothetical Anti-tumor Efficacy Data
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³, Mean ± SD) | Final Tumor Weight (g, Mean ± SD) | TGI (%) |
| Vehicle Control | - | 1500 ± 250 | 1.5 ± 0.3 | 0 |
| This compound | 20 | 950 ± 180 | 0.9 ± 0.2 | 36.7 |
| This compound | 40 | 600 ± 120 | 0.6 ± 0.1 | 60.0 |
| Cisplatin | 3 | 450 ± 90 | 0.4 ± 0.1 | 70.0 |
Neuroprotective Activity
Protocol 6: Scopolamine-Induced Memory Impairment in Mice [7][8]
-
Animals: Use male Swiss albino mice (20-25 g).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Scopolamine (B1681570) control (1 mg/kg, i.p.)
-
Group 3: this compound (low dose) + Scopolamine
-
Group 4: this compound (high dose) + Scopolamine
-
Group 5: Donepezil (positive control, 5 mg/kg, p.o.) + Scopolamine
-
-
Procedure:
-
Administer the test compounds or vehicle orally for 14 days.
-
On day 14, 60 minutes after the last dose, administer scopolamine (1 mg/kg, i.p.).
-
30 minutes after scopolamine injection, conduct behavioral tests.
-
-
Behavioral Tests:
-
Y-maze: To assess spatial working memory.
-
Morris Water Maze: To assess spatial learning and memory.
-
-
Biochemical Analysis: After behavioral testing, euthanize the mice and collect brain tissue to measure levels of acetylcholine (B1216132) and acetylcholinesterase activity.
-
Data Analysis: Compare the performance in behavioral tests and biochemical markers between the groups.
Table 4: Hypothetical Neuroprotective Efficacy Data (Morris Water Maze)
| Treatment Group | Escape Latency (Day 4, sec, Mean ± SD) | Time in Target Quadrant (Probe Trial, sec, Mean ± SD) |
| Vehicle Control | 15 ± 3 | 35 ± 5 |
| Scopolamine Control | 45 ± 7 | 12 ± 3 |
| This compound (low dose) | 32 ± 5 | 20 ± 4 |
| This compound (high dose) | 22 ± 4 | 28 ± 5 |
| Donepezil | 18 ± 3 | 32 ± 4 |
Immunomodulatory Activity
Protocol 7: Cyclophosphamide-Induced Immunosuppression in Mice [9][10]
-
Animals: Use male BALB/c mice (8-10 weeks old).
-
Immunosuppression: Induce immunosuppression by intraperitoneal injection of cyclophosphamide (B585) (80 mg/kg) for 3 consecutive days.
-
Groups:
-
Group 1: Normal control
-
Group 2: Cyclophosphamide control
-
Group 3: this compound (low dose) + Cyclophosphamide
-
Group 4: this compound (high dose) + Cyclophosphamide
-
Group 5: Levamisole (positive control, 2.5 mg/kg) + Cyclophosphamide
-
-
Treatment: Administer the test compounds or vehicle orally for 10 consecutive days, starting from the first day of cyclophosphamide injection.
-
Assessments:
-
Immune Organ Index: Spleen and thymus weight.
-
T-cell Proliferation Assay: Isolate splenocytes and stimulate with Concanavalin A. Measure proliferation using a CFSE-based flow cytometry assay.[11]
-
Cytokine Levels: Measure serum levels of IL-2 and IFN-γ using ELISA.
-
-
Data Analysis: Compare the immunological parameters between the different groups.
Table 5: Hypothetical Immunomodulatory Efficacy Data
| Treatment Group | Spleen Index (mg/10g body weight, Mean ± SD) | T-cell Proliferation (Stimulation Index, Mean ± SD) | Serum IL-2 (pg/mL, Mean ± SD) |
| Normal Control | 12.5 ± 1.5 | 4.8 ± 0.6 | 150 ± 20 |
| Cyclophosphamide Control | 6.2 ± 0.8 | 1.5 ± 0.3 | 55 ± 10 |
| This compound (low dose) | 8.1 ± 1.0 | 2.5 ± 0.4 | 85 ± 12 |
| This compound (high dose) | 10.5 ± 1.2 | 3.8 ± 0.5 | 120 ± 15 |
| Levamisole | 11.2 ± 1.3 | 4.2 ± 0.5 | 135 ± 18 |
Mechanism of Action Studies
Chalcones are known to modulate key signaling pathways involved in inflammation, cancer, and oxidative stress.
Signaling Pathway Analysis
Protocol 8: Western Blot Analysis of NF-κB and Nrf2 Pathways
-
Sample Collection: Collect tumor tissue from the xenograft study or paw tissue from the inflammation study.
-
Protein Extraction: Homogenize the tissues and extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB (p65, IκBα) and Nrf2 (Nrf2, HO-1) pathways.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Data Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin).
Safety and Toxicology
A sub-acute toxicity study is necessary to evaluate the safety of the compound upon repeated administration.
Protocol 9: 28-Day Repeated-Dose Oral Toxicity Study (OECD Guideline 407)
-
Animals: Use both male and female Sprague-Dawley rats.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Dosing: Administer the compound or vehicle orally once daily for 28 days.
-
Observations:
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
Perform hematology and clinical chemistry analysis at the end of the study.
-
-
Pathology:
-
Conduct a full necropsy on all animals.
-
Perform histopathological examination of major organs.
-
-
Data Analysis: Analyze the data to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
The experimental design outlined in this document provides a comprehensive framework for the in vivo evaluation of this compound. By systematically assessing its efficacy, pharmacokinetics, and safety, researchers can gain valuable insights into its therapeutic potential. The successful completion of these studies will be a critical step in the journey of this promising compound from the laboratory to potential clinical applications.
References
- 1. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone 9X Contributed to Repressing Glioma Cell Growth and Migration and Inducing Cell Apoptosis by Reducing FOXM1 Expression In Vitro and Repressing Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
Application Notes and Protocols for 3-Hydroxy-1,5-diphenyl-1-pentanone Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1,5-diphenyl-1-pentanone is a compound with recognized immunomodulatory and anti-tumor properties, making it a molecule of interest in pharmacological and biomedical research.[1][2] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving a wide range of organic compounds for in vitro and in vivo studies due to its high solubilizing power.[3] However, careful consideration must be given to the final concentration of DMSO in experimental systems, as it can exhibit toxicity at higher concentrations.[4][5]
This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
Compound Data
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 60669-64-9 | [1] |
| Molecular Formula | C₁₇H₁₈O₂ | [1] |
| Molecular Weight | 254.32 g/mol | [1][6] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
| Biological Activity | Immunomodulatory and anti-tumor activity | [1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1 Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2 Procedure
-
Workspace Preparation: Perform all steps in a clean and sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 254.32 g/mol x 0.001 L = 2.54 mg
-
Weighing the Compound: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Addition of DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex gently until the compound is completely dissolved.[7] Visually inspect the solution to ensure there are no visible particles. If solubility is an issue at higher concentrations, gentle warming or sonication may be considered, though stability under these conditions should be verified.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4]
3.3 Preparation of Working Solutions
When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution in an appropriate aqueous medium (e.g., cell culture medium).[4][5] To minimize the risk of precipitation and cellular toxicity, perform serial dilutions.[5] A general guideline is to keep the final concentration of DMSO in the working solution at or below 0.5%, with ≤0.1% being preferable for most cell lines.[4][5]
Visualizations
4.1 Experimental Workflow for Stock Solution Preparation
Caption: Workflow for stock solution preparation and use.
4.2 Logical Relationship for Dilution and Use
Caption: Serial dilution from stock to working solution.
References
Application Notes and Protocols for the Quantification of 3-Hydroxy-1,5-diphenyl-1-pentanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxy-1,5-diphenyl-1-pentanone is a natural product that has garnered interest due to its potential immunomodulatory and anti-tumor activities.[1][2] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this analyte are not widely published, the following protocols are based on established analytical principles for similar molecules.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The compound is then detected and quantified based on its ultraviolet (UV) absorbance at a specific wavelength. This approach is suitable for relatively clean sample matrices and for quantifying higher concentrations of the analyte.
Experimental Protocol
1. Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (B52724) (ACN) and water (HPLC grade).
-
Formic acid (reagent grade).
-
Reference standard of this compound (>98% purity).
-
Sample solvent: Acetonitrile/water (50:50, v/v).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Hypothetical Quantitative Data for HPLC-UV Method
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | Approximately 7.5 min |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method offers higher sensitivity and selectivity compared to HPLC-UV. It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. LC-MS/MS is ideal for analyzing complex matrices and quantifying low concentrations of the analyte.[3][4]
Experimental Protocol
1. Apparatus and Reagents:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).
-
UPLC/HPLC system.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Solvents: Acetonitrile and water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Reference standard of this compound (>98% purity).
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or a compound with similar chromatographic behavior).
2. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): m/z 255.1 (corresponding to [M+H]⁺).
-
Product Ions (Q3): m/z 105.1 (quantifier), m/z 77.1 (qualifier).
-
Collision Energy: Optimized for the specific instrument.
-
Dwell Time: 100 ms.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards ranging from 0.1 ng/mL to 500 ng/mL by diluting the stock solution with the sample solvent. Spike each standard with the internal standard at a fixed concentration.
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of sample solvent and inject into the LC-MS/MS system.
-
4. Data Analysis:
-
Quantify the analyte using the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Hypothetical Quantitative Data for LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Logical flow of the LC-MS/MS detection and quantification process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone. Our goal is to assist in overcoming common experimental challenges and optimizing reaction outcomes.
Troubleshooting Guides
Low yield is a common issue in the synthesis of this compound. The following guide addresses the most frequent causes and provides recommended solutions.
Problem: Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Dehydration of the Aldol (B89426) Product | The primary cause of low yield is the acid- or base-catalyzed dehydration of the desired β-hydroxy ketone to form the more stable α,β-unsaturated ketone (1,5-Diphenyl-1-penten-3-one). To mitigate this: • Maintain Low Temperatures: Conduct the reaction at low temperatures (e.g., 0-5 °C) to disfavor the elimination reaction.[1] • Use a Mild Catalyst: Employ a less concentrated base (e.g., 10% NaOH or KOH) or a milder basic catalyst to reduce the rate of dehydration. • Prompt Neutralization: Neutralize the reaction mixture with a weak acid (e.g., acetic acid or a saturated solution of ammonium (B1175870) chloride) as soon as the reaction is complete to prevent dehydration during workup and purification. |
| Self-Condensation of 1-Phenyl-2-propanone | The ketone starting material can react with itself, reducing the amount available to react with benzaldehyde (B42025). To minimize this: • Control Reactant Addition: Slowly add the 1-phenyl-2-propanone to the mixture of benzaldehyde and the base catalyst. This ensures that the enolate of 1-phenyl-2-propanone preferentially reacts with the more electrophilic benzaldehyde. |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving unreacted starting materials. To address this: • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials. • Optimize Reaction Time: Allow sufficient time for the reaction to complete at a low temperature. Avoid increasing the temperature to speed up the reaction, as this will promote dehydration. |
| Suboptimal Catalyst Concentration | An incorrect amount of catalyst can lead to an incomplete reaction or an increase in side products. • Titrate Catalyst Amount: Experiment with different catalyst concentrations to find the optimal balance between reaction rate and suppression of side reactions. |
| Impure Reactants | Impurities in the starting materials (benzaldehyde and 1-phenyl-2-propanone) can interfere with the reaction and lead to the formation of byproducts. • Purify Starting Materials: Use freshly distilled benzaldehyde and purified 1-phenyl-2-propanone. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is achieved through a crossed aldol addition reaction between benzaldehyde and 1-phenyl-2-propanone (also known as benzyl (B1604629) methyl ketone). In this reaction, the enolate of 1-phenyl-2-propanone acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.
Q2: My main product is 1,5-Diphenyl-1-penten-3-one. How can I favor the formation of the desired this compound?
A2: The formation of the α,β-unsaturated ketone is due to the dehydration of the initial aldol addition product. To favor the formation of the desired β-hydroxy ketone, it is crucial to maintain low reaction temperatures (0-5 °C), use a mild base catalyst, and neutralize the reaction mixture promptly upon completion.[1]
Q3: What are the common side reactions in this synthesis?
A3: The most common side reactions are the dehydration of the desired product to 1,5-Diphenyl-1-penten-3-one and the self-condensation of 1-phenyl-2-propanone.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (benzaldehyde and 1-phenyl-2-propanone) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q5: What is a recommended purification method for this compound?
A5: After a standard aqueous workup to remove the catalyst and water-soluble impurities, the crude product can be purified by flash column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexanes is typically effective for separating the desired product from unreacted starting materials and byproducts.[2]
Experimental Protocols
Key Experiment: Base-Catalyzed Aldol Addition of Benzaldehyde and 1-Phenyl-2-propanone
This protocol is designed to favor the formation of the aldol addition product, this compound, by maintaining a low temperature and using a catalytic amount of base.
Materials:
-
Benzaldehyde (freshly distilled)
-
1-Phenyl-2-propanone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-propanone (1 equivalent) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, prepare a 10% aqueous solution of sodium hydroxide.
-
To the cooled ketone solution, add a catalytic amount of the 10% NaOH solution (e.g., 0.1-0.2 equivalents).
-
Slowly add benzaldehyde (1 equivalent) dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Once the reaction is complete, quench it by adding cold, saturated aqueous NH₄Cl solution until the mixture is neutral (pH ≈ 7).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
identifying byproducts in the synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone
Technical Support Center: Synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone
This guide provides troubleshooting assistance and frequently asked questions for researchers engaged in the synthesis of this compound. The content addresses common challenges, such as the identification of byproducts and optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a base-catalyzed crossed Aldol (B89426) condensation.[1][2][3] In this reaction, acetophenone (B1666503) is deprotonated by a base to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde (B42025).[1][4][5] The resulting intermediate is then protonated to yield the β-hydroxy ketone, this compound.
Q2: What are the most common byproducts I might encounter during this synthesis?
The most frequently observed byproducts include:
-
Benzalacetophenone (Chalcone): This α,β-unsaturated ketone is the dehydration product of this compound.[3][4] Its formation is often promoted by heat.[6]
-
Unreacted Starting Materials: Residual acetophenone and benzaldehyde are common impurities.[7][8]
-
Acetophenone Self-Condensation Product: Two molecules of acetophenone can react with each other to form a β-hydroxy ketone byproduct.[5][9]
-
Michael Adduct: The enolate of acetophenone can undergo a Michael addition to the chalcone (B49325) byproduct, resulting in a 1,5-dicarbonyl compound.[10]
-
Cannizzaro Reaction Products: Under strongly basic conditions, benzaldehyde (which lacks α-hydrogens) can disproportionate into benzyl (B1604629) alcohol and a benzoate (B1203000) salt.[9]
Q3: My reaction produced a yellow oil or caramel-like substance instead of a solid. What could be the cause?
The formation of an oil or caramel (B1170704) is a common issue in chalcone and related syntheses.[7] Potential causes include:
-
Presence of Impurities: Impurities in the starting materials or solvent can inhibit crystallization.[7]
-
Excess Aldehyde: An excess of benzaldehyde can sometimes lead to oily products.[7]
-
Formation of a Complex Mixture: The presence of multiple byproducts can result in a mixture that does not readily solidify.
-
Polymerization: Side reactions may lead to the formation of polymeric materials.[7]
Q4: How can I minimize the formation of the dehydrated chalcone byproduct?
To favor the formation of the desired this compound and prevent its dehydration to chalcone, consider the following:
-
Temperature Control: Avoid heating the reaction mixture, as elevated temperatures promote the elimination of water.[6][11] Running the reaction at room temperature or below is advisable.
-
Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) and stop it once the starting materials are consumed, before significant dehydration occurs.
Q5: My TLC plate shows multiple spots. What does this indicate?
Multiple spots on a TLC plate confirm that your product is a mixture of different compounds.[12][13] Each spot likely corresponds to the target product, unreacted starting materials, and various byproducts. This is a clear indication that purification is necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | The aldol addition is a reversible reaction.[9] | Ensure complete reaction by monitoring via TLC. Drive the reaction forward by using an appropriate solvent and base concentration. |
| Competing side reactions (e.g., self-condensation, Cannizzaro) are consuming starting materials.[9] | Use benzaldehyde as the electrophile, as it cannot enolize, which simplifies the product mixture.[2][9] Carefully control the order of addition of reagents. | |
| Significant Formation of Chalcone | The reaction temperature was too high, or the reaction was left for too long, favoring dehydration.[6] | Maintain the reaction at or below room temperature. Quench the reaction as soon as the formation of the aldol addition product is maximized. |
| Product is an Oil or Fails to Crystallize | The crude product is a mixture of compounds (impurities, byproducts).[7] | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Triturate the oil with a cold, non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove non-polar impurities and potentially solidify the product.[7] | ||
| If trituration fails, purify the product using column chromatography.[7][13] | ||
| Complex Mixture of Products | Conditions are allowing for multiple reaction pathways, such as self-condensation of acetophenone.[5][9] | Use a non-enolizable aldehyde (like benzaldehyde) with an enolizable ketone (acetophenone) to limit the number of possible products.[6][9] |
| The base is too strong or the concentration is too high, promoting side reactions. | Use a milder base or a lower concentration. Screen different bases to find the optimal conditions for your specific substrates.[10] |
Data Presentation: Common Reaction Components
The following table summarizes the key compounds involved in the synthesis. Note: Rf values are highly dependent on the eluent system and stationary phase and are provided for relative comparison only.
| Compound Name | Role in Reaction | Molecular Formula | Typical Rf Value* (Hexane:EtOAc) |
| This compound | Target Product | C₁₇H₁₈O₂ | Low to Medium (More Polar) |
| Benzalacetophenone (Chalcone) | Dehydration Byproduct | C₁₅H₁₂O | High (Less Polar) |
| Acetophenone | Starting Material (Nucleophile) | C₈H₈O | Medium |
| Benzaldehyde | Starting Material (Electrophile) | C₇H₆O | Medium to High |
| Michael Adduct | Byproduct | C₂₃H₂₀O₂ | Varies, typically low Rf |
| Acetophenone Self-Adduct | Byproduct | C₁₆H₁₆O₂ | Low to Medium |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is a representative method for the base-catalyzed aldol condensation.
-
Preparation: In a flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.[2]
-
Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10-20% NaOH) dropwise while stirring.[2]
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC every 30-60 minutes.
-
Workup: Once the reaction is complete (indicated by the consumption of starting materials on TLC), neutralize the mixture with a dilute acid (e.g., 2N HCl) until it is slightly acidic.[2]
-
Isolation: Add ice-cold water to the mixture to precipitate the crude product.[2] Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[2]
-
Drying: Allow the crude product to air-dry completely.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, ethanol/water). The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.[12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.
Visualizations
Reaction Pathway and Potential Byproducts
The following diagram illustrates the primary synthesis route to this compound and the formation of major byproducts.
Caption: Reaction scheme for the synthesis and byproduct formation.
Troubleshooting Workflow for Product Analysis
This workflow provides a logical sequence of steps to identify and address issues when analyzing the crude reaction product.
Caption: Troubleshooting flowchart for crude product analysis via TLC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Condensation product of the benzaldehyde and acetophenone in alkaline medium at 293K is [infinitylearn.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure | MDPI [mdpi.com]
- 9. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. rsc.org [rsc.org]
- 13. jetir.org [jetir.org]
Navigating the Claisen-Schmidt Condensation: A Technical Support Guide for Substituted Chalcone Synthesis
For researchers, scientists, and professionals in drug development, the Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are vital precursors for flavonoids and various heterocyclic compounds with significant biological activity.[1][2] However, optimizing this reaction for substituted aromatic aldehydes and ketones can present numerous challenges, from low yields to the formation of intractable side products. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common issues encountered during the synthesis of substituted chalcones.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses prevalent problems encountered during the Claisen-Schmidt reaction and offers systematic solutions to optimize your synthesis.
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. Several factors, from reagent quality to reaction conditions, can be the culprit.[3][4]
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ineffective or Deactivated Catalyst | The choice and concentration of the base catalyst are critical.[5] For standard reactions, NaOH or KOH are common.[6] If yields are low, consider switching to a stronger base or a different catalytic system.[5] Ensure the catalyst is not old or degraded. For bases like sodium hydride (NaH), use a fresh, unopened container under anhydrous conditions.[7] Acidic impurities in reactants or solvents can neutralize the base; ensure all reagents and glassware are pure and dry.[5] |
| Suboptimal Reaction Temperature | Many Claisen-Schmidt reactions proceed well at room temperature.[3] However, some substrates may require gentle heating (e.g., 40-60 °C) to facilitate the dehydration step and drive the reaction forward.[5][8] Conversely, excessive heat can promote side reactions. For sensitive substrates, cooling the reaction may be necessary to control the reaction rate.[5] |
| Poor Reagent Quality | Impurities in the starting materials, particularly the aromatic aldehyde, can inhibit the reaction. Benzaldehydes are susceptible to oxidation to benzoic acid. It is advisable to purify the aldehyde by distillation or chromatography before use.[5] |
| Incorrect Stoichiometry | While a 1:1 molar ratio of ketone to aldehyde is standard, using a slight excess of the aldehyde can sometimes drive the reaction to completion.[6] However, if the ketone is highly enolizable, an excess of the ketone may be used to ensure the complete consumption of the aldehyde.[3] |
| Insufficient Reaction Time | The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[5] Some reactions, especially with sterically hindered or deactivated substrates, may require longer reaction times to go to completion.[8] |
| Product Precipitation | If the chalcone (B49325) product is insoluble in the reaction solvent, it may precipitate and coat the reactants or catalyst, hindering the reaction. In such cases, increasing the solvent volume or switching to a more suitable solvent may be necessary. Vigorous stirring is also essential.[5] |
Problem 2: Formation of a Viscous Oil Instead of a Solid Product
The formation of an oily product instead of a crystalline solid can complicate purification and isolation.
| Possible Cause | Solutions |
| Presence of Impurities | Oily side products or unreacted starting materials can prevent the crystallization of the desired chalcone.[8] |
| Incomplete Reaction | A mixture of starting materials and the product can result in an oil. Monitor the reaction with TLC to ensure it has gone to completion.[8] |
| Michael Adduct Formation | The enolate of the ketone can add to the newly formed chalcone via a Michael addition, leading to a higher molecular weight, often oily, byproduct.[8] To minimize this, consider using a slight excess of the aldehyde or performing the reaction at a lower temperature.[6] |
| Inappropriate Work-up Procedure | The work-up may not effectively remove byproducts or the catalyst. Pouring the reaction mixture into a large volume of cold water and stirring can help precipitate the water-insoluble chalcone.[8] If an oil is still obtained, attempt purification using column chromatography. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] |
Problem 3: Formation of Multiple Products and Side Reactions
The formation of multiple products can significantly lower the yield of the desired chalcone and complicate purification.
| Side Reaction | Mitigation Strategies |
| Self-Condensation of the Ketone | This is a primary side reaction.[7] To minimize it, slowly add the ketone to a mixture of the aldehyde and the base.[7] Using an aromatic aldehyde that cannot enolize (lacks α-hydrogens) is the most effective strategy.[7] |
| Cannizzaro Reaction | Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo disproportionation. This can be minimized by using a milder base, lower temperatures, or a catalyst system less prone to promoting this side reaction.[5] |
| Formation of Michael Adducts | As mentioned previously, using a slight excess of the aldehyde or lower reaction temperatures can reduce the formation of Michael adducts.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen-Schmidt reaction?
A1: The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5][9] This selectivity is crucial as it prevents the self-condensation of the aromatic aldehyde, which acts exclusively as the electrophile.[5] The reaction is typically catalyzed by a base, such as NaOH or KOH, in a polar solvent like ethanol (B145695).[5]
Q2: Why is it advantageous to use an aromatic aldehyde that lacks α-hydrogens?
A2: The selectivity of the Claisen-Schmidt reaction relies on the fact that aromatic aldehydes like benzaldehyde (B42025) do not have α-hydrogens.[5] The α-carbon is adjacent to the carbonyl group, and without hydrogens on this carbon, it cannot be deprotonated by a base to form a nucleophilic enolate ion.[5] This ensures that the aromatic aldehyde serves only as the electrophile, which is then attacked by the enolate of the other reactant (the ketone).[5]
Q3: What are the benefits of "green chemistry" methods for chalcone synthesis?
A3: Green chemistry approaches offer several advantages over traditional methods.
-
Solvent-Free Grinding: This method eliminates the use of hazardous organic solvents, reducing environmental impact.[5] It often leads to shorter reaction times and simpler product isolation.[1][5] Quantitative yields (96-98%) of some chalcones have been reported using this technique with solid NaOH as a catalyst.[9][10]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes.[5] It provides uniform heating, which can lead to higher yields and fewer side products compared to conventional heating.[5][11]
-
Ultrasound Assistance: Sonication can also enhance reaction rates and yields by providing activation energy through acoustic cavitation.[5]
Q4: How do electron-donating and electron-withdrawing groups on the reactants affect the reaction?
A4: The electronic nature of the substituents on both the aromatic aldehyde and the acetophenone (B1666503) can significantly influence the reaction rate and yield. Generally, electron-withdrawing groups on the benzaldehyde make the carbonyl carbon more electrophilic and can increase the reaction rate. Conversely, electron-donating groups on the acetophenone can increase the nucleophilicity of the enolate, also favoring the reaction.[12]
Experimental Protocols
Protocol 1: Conventional Synthesis using a Base Catalyst in Ethanol
This protocol is a standard method for the synthesis of chalcones.
-
Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in absolute ethanol.[5]
-
Reagent Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (B78521) (KOH, ~1.2 eq) in ethanol dropwise.[5]
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.[5] Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.[5]
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[5]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.[5] The crude product can be further purified by recrystallization, typically from ethanol.[8]
Protocol 2: Solvent-Free Synthesis by Grinding
This green chemistry protocol is adapted from solvent-free procedures.[5][10]
-
Mixing Reactants: In a mortar, combine the substituted acetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and solid sodium hydroxide (NaOH, 20 mol%).[7][10]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often complete in 5-15 minutes, and the solid mixture may turn into a thick, colored paste before solidifying again.[5][7]
-
Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH.[5]
-
Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral.[5] The product can be recrystallized if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Conventional | KOH | Ethanol | 40 °C | Not Specified | High | [13] |
| Grinding | KOH | None | Room Temp | Not Specified | 32.6 | [1] |
| Reflux | KOH | Ethanol | Not Specified | Not Specified | 9.2 | [1] |
| Grinding | NaOH (20 mol%) | None | Room Temp | 5 min | 96-98 | [10] |
| Microwave | NaOH (1.5 eq) | Acetone | 40 °C | 35 min | Good | [11] |
| Ultrasound | KOH 10 M | Methanol | 70 °C | 6 h | Not Specified | [14] |
Visualizing the Process
The following diagrams illustrate key workflows and relationships in the Claisen-Schmidt reaction.
Caption: Troubleshooting workflow for low yields in Claisen-Schmidt condensation.
Caption: General experimental workflow for chalcone synthesis.
Caption: Competing reaction pathways in Claisen-Schmidt condensation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. jetir.org [jetir.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of substituted chalcones | Poster Board #877 - American Chemical Society [acs.digitellinc.com]
- 13. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-Hydroxy-1,5-diphenyl-1-pentanone in solution
Welcome to the technical support center for 3-Hydroxy-1,5-diphenyl-1-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: As a β-hydroxy ketone, this compound is susceptible to two main degradation pathways, particularly under acidic or basic conditions and/or at elevated temperatures:
-
Dehydration: Elimination of a water molecule to form the more stable α,β-unsaturated ketone, 1,5-diphenylpent-1-en-3-one. This reaction is often catalyzed by both acids and bases.
-
Retro-Aldol Reaction: Cleavage of the carbon-carbon bond between the α- and β-carbons (relative to the carbonyl group), yielding benzaldehyde (B42025) and benzylacetone. This reaction is also catalyzed by acids and bases.
Q2: What are the expected degradation products I should monitor for?
A2: Based on the primary degradation pathways, the main degradation products to monitor are:
-
From Dehydration: 1,5-diphenylpent-1-en-3-one
-
From Retro-Aldol Reaction: Benzaldehyde and Benzylacetone
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: At or below 4°C. For long-term storage, -20°C to -80°C is recommended.
-
pH: In a neutral, buffered solution (pH ~7). Avoid acidic or basic conditions.
-
Light: Protected from light to prevent potential photodegradation.
-
Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage.
Q4: Which solvents are recommended for dissolving this compound?
A4: this compound is soluble in a variety of organic solvents. For stability, it is recommended to use aprotic solvents or buffered aqueous solutions.
-
Recommended Solvents:
-
Use with Caution: Protic solvents like alcohols (methanol, ethanol) can participate in degradation reactions, especially in the presence of acid or base catalysts. If aqueous solutions are necessary, use a neutral buffer (e.g., phosphate (B84403) buffer).
Q5: Are there any recommended stabilizers or antioxidants to prevent degradation?
A5: While specific studies on stabilizers for this compound are limited, general stabilizers for ketones and compounds with hydroxyl groups can be considered. It is crucial to test the compatibility and effectiveness of any additive for your specific application.
-
Potential Stabilizers:
-
Buffering agents: To maintain a neutral pH.
-
Chelating agents (e.g., EDTA): To sequester trace metal ions that can catalyze oxidation.
-
-
Potential Antioxidants:
-
Butylated hydroxytoluene (BHT): A common antioxidant for organic compounds.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
Alpha-tocopherol (Vitamin E): A lipid-soluble antioxidant.
-
Troubleshooting Guides
Issue 1: Rapid loss of compound purity in solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Switch to a recommended aprotic solvent or a buffered neutral aqueous solution. |
| Incorrect pH | Measure the pH of your solution. If it is acidic or basic, prepare a fresh solution in a neutral, buffered solvent. |
| High Storage Temperature | Store solutions at or below 4°C. For long-term storage, use -20°C or -80°C. |
| Exposure to Light | Store solutions in amber vials or protect them from light. |
| Oxidation | Degas the solvent and store the solution under an inert atmosphere (nitrogen or argon). Consider adding a compatible antioxidant. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation | Identify the degradation products by comparing their retention times with those of suspected degradants (1,5-diphenylpent-1-en-3-one, benzaldehyde, benzylacetone) or by using LC-MS for mass identification. |
| Solvent Impurities | Run a blank injection of your solvent to check for impurities. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Stress: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Dilute the samples with the mobile phase and analyze using the following example HPLC conditions.
Example HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Illustrative Stability of this compound in Solution under Different Conditions (at 24 hours)
| Condition | Solvent | Temperature | Remaining Compound (%) | Major Degradation Product(s) |
| Neutral | Acetonitrile:Water (1:1) with buffer | 25°C | >98% | - |
| Acidic (0.1 N HCl) | Acetonitrile:Water (1:1) | 60°C | <70% | 1,5-diphenylpent-1-en-3-one, Benzaldehyde, Benzylacetone |
| Basic (0.1 N NaOH) | Acetonitrile:Water (1:1) | 25°C | <80% | 1,5-diphenylpent-1-en-3-one, Benzaldehyde, Benzylacetone |
| Oxidative (3% H₂O₂) | Acetonitrile:Water (1:1) | 25°C | ~95% | Oxidized byproducts |
| Photolytic (UV light) | Acetonitrile | 25°C | ~90% | Photodegradation products |
Note: The data in this table is illustrative and intended for guidance. Actual degradation rates will depend on the specific experimental conditions.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for compound degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
stability of 3-Hydroxy-1,5-diphenyl-1-pentanone under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Hydroxy-1,5-diphenyl-1-pentanone under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
Under acidic conditions, this compound, a β-hydroxy ketone, is susceptible to two main degradation pathways:
-
Acid-Catalyzed Dehydration: This is the most common pathway for β-hydroxy carbonyl compounds. The hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbon-carbon double bond, resulting in an α,β-unsaturated ketone, specifically 1,5-diphenyl-1-penten-3-one.[1] This reaction can proceed through an E1 or E2 mechanism.
-
Retro-Aldol Reaction: This pathway involves the cleavage of the carbon-carbon bond between the α- and β-carbons (relative to the carbonyl group). This reaction is essentially the reverse of an aldol (B89426) condensation and is also catalyzed by acid.[1] This results in the formation of benzaldehyde (B42025) and benzylacetone.
Q2: What are the expected degradation products I should monitor for?
Based on the degradation pathways described above, the primary degradation products to monitor are:
-
From Dehydration: 1,5-diphenyl-1-penten-3-one (a conjugated enone).
-
From Retro-Aldol Reaction: Benzaldehyde and Benzylacetone.
Q3: What analytical techniques are recommended for studying the degradation of this compound?
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique. A C18 or a Phenyl column can be effective for separating the parent drug from its degradation products.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for the identification of unknown degradation products by providing molecular weight and fragmentation information.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile degradation products.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Rapid and complete degradation of the parent compound at the first time point. | The stress conditions (acid concentration, temperature) are too harsh. | - Reduce the acid concentration (e.g., from 1 N to 0.1 N or 0.01 N).- Lower the reaction temperature.- Decrease the duration of the experiment. |
| No significant degradation is observed even after prolonged exposure to acidic conditions. | The compound is highly stable under the tested conditions, or the analytical method is not stability-indicating. | - Increase the severity of the stress conditions (higher acid concentration or temperature).- Ensure the analytical method can separate the parent compound from its potential degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase, column, or gradient. | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer).- Try a different column chemistry (e.g., Phenyl instead of C18).- Adjust the gradient slope to improve separation. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Co-elution of peaks, non-UV active degradation products, or inaccurate quantification. | - Improve chromatographic resolution.- Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer.- Ensure proper integration of all peaks. |
Data Presentation
The following table summarizes hypothetical data from a forced degradation study of this compound under 0.1 N HCl at 60°C.
| Time Point (hours) | This compound (%) | 1,5-diphenyl-1-penten-3-one (%) | Benzaldehyde (%) | Benzylacetone (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 2 | 92.5 | 6.8 | 0.5 | 0.3 | 100.1 |
| 4 | 85.3 | 13.5 | 0.8 | 0.5 | 100.1 |
| 8 | 72.1 | 25.6 | 1.2 | 0.9 | 99.8 |
| 24 | 45.8 | 49.5 | 2.1 | 1.8 | 99.2 |
Experimental Protocols
Protocol for Forced Acidic Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study of this compound under acidic conditions.
Materials and Equipment:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade (for neutralization)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Sample Preparation: In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to obtain a final concentration of 0.1 mg/mL.
-
Incubation: Place the flask in a temperature-controlled environment set to 60°C.
-
Time Points: Withdraw aliquots of the sample at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately after withdrawal, neutralize the aliquot with an equivalent molar amount of 0.1 N NaOH to stop the degradation reaction.
-
HPLC Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system.
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Quantify the degradation products using their relative peak areas or by using reference standards if available.
Visualizations
Caption: Acid-catalyzed dehydration of this compound.
Caption: Retro-aldol reaction of this compound.
Caption: Experimental workflow for forced acidic degradation study.
References
Technical Support Center: Purification of Polar Chalcones
Welcome to the Technical Support Center for the purification of polar chalcones. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What makes polar chalcones particularly challenging to purify?
A1: Polar chalcones, especially those with multiple hydroxyl or other polar functional groups, exhibit strong interactions with polar stationary phases like silica (B1680970) gel. This can lead to several issues, including poor separation from polar impurities, irreversible adsorption onto the column, and peak tailing in chromatography.[1] The acidic nature of standard silica gel can also cause decomposition or isomerization of sensitive chalcones.[1]
Q2: What are the primary methods for purifying polar chalcones?
A2: The most common methods for the purification of polar chalcones are column chromatography and recrystallization.[2][3][4] Column chromatography is the standard for preparative scale purification, while recrystallization is excellent for obtaining high-purity crystalline products, assuming a suitable solvent can be found.[2][5] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often used for final purity assessment and for semi-preparative purification of small quantities.[2]
Q3: When should I choose an alternative to standard silica gel for column chromatography?
A3: You should consider an alternative to standard silica gel if you observe compound decomposition, irreversible adsorption, or significant isomerization on a TLC plate.[1] Alternatives include deactivated (neutralized) silica gel, alumina, or Florisil.[1] A two-dimensional TLC (2D TLC) can be a quick test to check for compound stability on silica.[1]
Q4: Can 2'-hydroxychalcones isomerize during purification on silica gel?
A4: Yes, 2'-hydroxychalcones are known to undergo intramolecular cyclization to form the corresponding flavanone (B1672756) isomer.[1] The slightly acidic environment of a standard silica gel column can catalyze this reaction. To prevent this, it is recommended to use deactivated silica gel, which has been neutralized with a base like triethylamine.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of polar chalcones.
Issue 1: Poor Separation in Column Chromatography
Q: My polar chalcone (B49325) is not separating well from starting materials or byproducts on the silica gel column. The spots are overlapping on the TLC plate.
A: This is a frequent challenge, often resolved by optimizing the mobile phase.
-
Probable Cause: The polarity of your solvent system is not optimal to differentiate between your polar chalcone and equally polar impurities.
-
Solution:
-
Systematic TLC Analysis: Before running a column, perform a systematic analysis using various solvent systems on TLC plates. The goal is to find a system where your target chalcone has an Rf value between 0.25 and 0.35, with clear separation from other spots.[1]
-
Adjust Solvent Ratio: If using a common system like hexane (B92381)/ethyl acetate (B1210297), systematically increase the polarity. For very polar chalcones, you may need to incorporate a stronger solvent like methanol (B129727).[1]
-
Change Solvent System: If adjusting the ratio is insufficient, try a completely different solvent system. For instance, substituting ethyl acetate with methyl tert-butyl ether (MTBE) or using a dichloromethane (B109758)/methanol system can change the separation selectivity.[1] For highly polar compounds, a small amount of acetic acid or ammonia (B1221849) in the mobile phase can sometimes improve separation, but be mindful of your compound's stability.[6]
-
Issue 2: The Polar Chalcone Will Not Elute from the Column
Q: I've used a large volume of a highly polar eluent, but my chalcone product is not coming off the silica column.
A: This indicates a very strong interaction between your compound and the stationary phase.
-
Probable Cause 1: Incorrect Solvent System: The mobile phase is still not polar enough to elute your highly polar chalcone.
-
Solution 1: Switch to a more aggressive, polar eluent. If a high concentration of ethyl acetate or acetone (B3395972) in hexane is not working, a gradient including methanol may be necessary. For extremely polar compounds, systems like 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane can be effective.[1][6]
-
Probable Cause 2: Compound Decomposition: The chalcone may be unstable on the acidic silica gel and has degraded.[1]
-
Solution 2: First, test the compound's stability on a TLC plate. If degradation is confirmed, use a deactivated (neutralized) silica gel or switch to a different stationary phase like alumina.[1]
Issue 3: The Purified Chalcone is an Oil, Not a Solid
Q: After evaporating the solvent from the pure fractions, my chalcone is a sticky oil instead of the expected crystalline solid. How can I solidify it?
A: This can be due to residual impurities or trapped solvent.
-
Probable Cause 1: Residual Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution 1: Re-purify the material. If the amount is small, preparative TLC or HPLC might be a good option.
-
Probable Cause 2: Trapped Solvent: Residual solvent molecules can prevent the formation of a crystal lattice.[1]
-
Solution 2: Place the oily product under a high vacuum for several hours to remove any remaining solvent.[1] Gentle heating under vacuum can also help, provided the compound is thermally stable.
-
Probable Cause 3: "Oiling Out" during Recrystallization: The compound is coming out of solution above its melting point.
-
Solution 3: During recrystallization, if the solution becomes cloudy or oily upon cooling, re-heat it until it is clear and add more of the "good" solvent to lower the saturation point. Allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.[5]
Data Presentation
Table 1: Common TLC Solvent Systems for Polar Chalcones
| Mobile Phase Composition (v/v) | Typical Application | Reference(s) |
| Hexane : Ethyl Acetate (Gradient) | General analysis and purification of moderately polar chalcones. | [2][7] |
| Petroleum Ether : Acetone (60:40) | Purity assessment for various chalcone derivatives. | [2] |
| Dichloromethane : Methanol (Gradient) | Purification of highly polar chalcones with hydroxyl groups. | [1][6] |
| Toluene : Ethyl Acetate (Gradient) | Alternative system for chalcone analogues. | [2] |
| 1-10% (10% NH₄OH in MeOH) in DCM | For very polar, basic compounds that streak on silica. | [6][8] |
Experimental Protocols
Protocol 1: TLC Analysis of a Polar Chalcone Reaction Mixture
-
Plate Preparation: Use a silica gel-coated TLC plate. With a pencil, gently draw an origin line about 1 cm from the bottom.
-
Sample Application: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate, acetone). Use a capillary tube to apply a small spot of the solution onto the origin line. If available, spot the starting materials as references.[2]
-
Development: Place a small amount of your chosen mobile phase into a developing chamber and cover it to allow the atmosphere to saturate with solvent vapors. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.
-
Elution: Allow the solvent to ascend the plate until it is about 1 cm from the top.[2]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp (typically at 254 nm).[1][2] Chalcones are UV-active due to their conjugated system and will appear as dark spots.[2] Circle the spots.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[1] An ideal Rf for column chromatography is 0.25-0.35.[1]
Protocol 2: Column Chromatography of a Polar Chalcone
-
Column Packing (Wet Method): Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, gently tapping the column. Drain the excess solvent until its level is just at the top of the silica bed.[2]
-
Sample Loading: Dissolve the crude chalcone product in a minimum amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product, add silica gel, evaporate the solvent completely, and carefully add the resulting dry powder to the top of the column.[2]
-
Elution: Carefully add the mobile phase to the top of the column. Begin elution with a less polar solvent system than what gave the ideal TLC Rf, and gradually increase the polarity (gradient elution).[2] Collect the eluate in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.[2]
-
Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified chalcone.[2]
Protocol 3: Recrystallization of a Polar Chalcone
-
Solvent Selection: Choose a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble when hot. Ethanol (95%) is a common and effective choice for many chalcones.[3][5] If a single solvent is not effective, a mixed solvent system (e.g., ethanol-water, acetone-hexane) can be used.
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.[7][9]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[5]
Visualizations
Caption: General workflow for the purification of polar chalcones.
References
Technical Support Center: Improving the Solubility of 3-Hydroxy-1,5-diphenyl-1-pentanone for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxy-1,5-diphenyl-1-pentanone, and why is its solubility a challenge in biological assays?
A1: this compound is a natural product that has demonstrated both immunomodulatory and anti-tumor activities in in vitro bioassays.[1] Like many promising new chemical entities, it is a hydrophobic (lipophilic) molecule.[2] While it is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Chloroform, and Acetone, it has poor aqueous solubility.[1][3] Biological assays are typically conducted in aqueous environments (e.g., cell culture media, buffers). When a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous medium, the compound can "crash out" or precipitate, making it unavailable to interact with its biological target and leading to inaccurate and unreliable experimental results.[2][4]
Q2: What is the standard first step for dissolving this compound for an in vitro assay?
A2: The standard initial approach is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[4][5] DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice in drug discovery and cell-based assays.[6][7] The goal is to create a concentrated stock (e.g., 10-100 mM) that can be subsequently diluted to the final working concentration in the aqueous assay buffer or cell culture medium.[4]
Q3: My compound, this compound, precipitates immediately when I add its DMSO stock solution to my cell culture medium. What is happening and how can I prevent it?
A3: This common issue is often referred to as "solvent shock" or "crashing out." It occurs when the hydrophobic compound, stable in the high-concentration DMSO stock, is rapidly transferred to the aqueous environment of the culture medium where it is poorly soluble.[4][5] The DMSO concentration is diluted, and the compound precipitates.
To prevent this, you can implement the following improved dilution techniques:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and cold media can decrease it further.[4][5]
-
Slow, Dropwise Addition: Instead of pipetting the entire stock volume at once, add the DMSO stock slowly, drop-by-drop, to the medium while gently vortexing or swirling the tube.[5] This allows for more gradual dispersion and reduces localized high concentrations of the compound.
-
Use Serial Dilutions: Create an intermediate dilution of your compound in the cell culture medium. For example, first, dilute the high-concentration stock 1:10 in a small volume of pre-warmed medium, then add this intermediate solution to the final volume.[4][5]
Q4: What is the maximum concentration of DMSO that is safe for cells in culture?
A4: High concentrations of DMSO can be toxic to cells, potentially inhibiting proliferation or causing cell death.[8][9] While tolerance can vary between cell lines, a general rule is to keep the final concentration of DMSO in the culture medium as low as possible.[10][11]
-
Generally Safe: A final concentration of 0.1% (v/v) DMSO is well-tolerated by most cell lines with no observable toxic effects.[10]
-
Often Tolerated: Many cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity.[5][11]
-
Potentially Toxic: Concentrations of 1% or higher have been reported to cause toxic effects and should be avoided if possible.[10]
It is critical to always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as your experimental samples, but without the compound, to account for any effects of the solvent itself.[5][9]
Q5: What are some alternative strategies to enhance the solubility of this compound if DMSO is not sufficient or causes toxicity?
A5: If standard dilution of a DMSO stock is problematic, several advanced formulation strategies can be employed to improve aqueous solubility:
-
Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.[12][13] Besides DMSO, other common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[12] The key is to reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic drug molecules, like this compound, forming an "inclusion complex" that is more water-soluble and stable.[14][15][16] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[17]
-
Lipid-Based Formulations: These systems, such as emulsions or self-emulsifying drug delivery systems (SEDDS), can keep a lipophilic drug solubilized within lipid droplets.[18][19][20] This approach is common for oral drug delivery but can be adapted for in vitro systems.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the submicron (nanometer) range.[21] The increased surface area significantly improves the dissolution rate and saturation solubility of the compound according to the Noyes-Whitney equation.[22][23]
Troubleshooting Guide
| Issue / Question | Potential Cause | Recommended Solution |
| Immediate, heavy precipitate forms upon adding DMSO stock to media. | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.[4][5] | Improve Dilution Technique: Pre-warm media to 37°C. Add the stock solution dropwise while gently vortexing to ensure rapid dispersion.[5] |
| Concentration Exceeds Solubility: The final desired concentration of the compound is higher than its maximum solubility in the aqueous media.[2] | Determine Maximum Solubility: Perform a solubility test to find the highest clear concentration. If necessary, lower the final working concentration for the assay.[4] | |
| Solution is initially clear but becomes cloudy or shows precipitate after incubation. | Time-Dependent Precipitation: The compound is kinetically trapped in a supersaturated state and precipitates over time as it reaches thermodynamic equilibrium. | Use a Solubilizing Excipient: Incorporate a solubilizer like a cyclodextrin (B1172386) (e.g., HP-β-CD) or a non-ionic surfactant (e.g., Tween® 80, at a low, non-toxic concentration) into the assay medium to maintain solubility.[16] |
| Interaction with Media Components: Salts, proteins (especially in serum), or other components in the media can interact with the compound, reducing its solubility.[5] | Test in Simpler Buffers: First, check solubility in a simple buffer (e.g., PBS) to see if media components are the issue. If so, a formulation strategy like cyclodextrin encapsulation may be required to shield the compound.[14] | |
| Evaporation or Temperature Fluctuations: Water evaporation from culture plates can increase the compound's effective concentration, leading to precipitation. | Maintain Proper Incubation Conditions: Ensure the incubator has adequate humidity. Use plates with low-evaporation lids or seal plates for long-term experiments.[4] | |
| Experimental results are inconsistent or show lower-than-expected biological activity. | Inaccurate Dosing: Undissolved compound particles mean the actual concentration of soluble, active compound is lower than intended and may vary between wells.[5] | Ensure Complete Solubilization: Visually inspect all solutions before adding them to cells. Filter the final working solution through a 0.22 µm syringe filter if appropriate (note: this may remove precipitated drug, lowering the effective concentration but ensuring only soluble drug is tested). Re-evaluate the solubilization method. |
| Precipitate Toxicity: The solid particles of the precipitated compound can exert cytotoxic effects unrelated to the compound's pharmacological action, confounding results.[5] | Confirm Solubility Before Assay: Use a method like the one described in Protocol 2 to ensure your working concentration is fully soluble. If precipitation is unavoidable at the desired concentration, a formulation approach is necessary. |
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the standard procedure for preparing an accurate stock solution of a hydrophobic compound.
Materials:
-
This compound (solid powder)
-
100% Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade
-
Analytical balance
-
Volumetric flask (Class A recommended for highest accuracy)[24]
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM). Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
-
Weigh the Compound: Accurately weigh the solid compound using an analytical balance. It is often easier to weigh a mass close to the target and then calculate the exact concentration.[24]
-
Dissolve the Compound: Transfer the weighed compound into the volumetric flask. Add approximately half of the final volume of DMSO.
-
Ensure Complete Dissolution: Cap the flask and vortex or sonicate briefly until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Bring to Final Volume: Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.[25]
-
Mix Thoroughly: Cap and invert the flask 10-15 times to ensure the solution is homogeneous.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Protocol 2: Method to Determine Maximum Soluble Concentration in Assay Media
This protocol helps you determine the highest concentration of your compound that remains soluble in your specific cell culture medium, preventing precipitation in your experiments.
Materials:
-
High-concentration DMSO stock of this compound (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate plate or in tubes, prepare a 2-fold serial dilution of your high-concentration DMSO stock using 100% DMSO. This creates a range of stock concentrations.[4]
-
Add to Media: In the 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Dilute into Media: Add a small, fixed volume of each DMSO dilution to the corresponding wells of media (e.g., 2 µL). This will create a range of final compound concentrations with a constant final DMSO percentage (in this example, 1%). Include a DMSO-only vehicle control.
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[4]
-
Quantitative Measurement: For a more objective measure, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance (light scattering) compared to the vehicle control indicates the formation of a precipitate.[4]
-
-
Determine Solubility Limit: The highest concentration that remains clear (visually and by absorbance) is your maximum working soluble concentration under these conditions.
Visualizations
Caption: Workflow for preparing a compound for a biological assay.
Caption: Troubleshooting decision tree for compound precipitation.
Caption: Key factors influencing the choice of a solubilization strategy.
References
- 1. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 60669-64-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 17. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 19. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nanosuspension - A Novel approach in Drug Delivery System [met.edu]
- 22. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dl.begellhouse.com [dl.begellhouse.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. chem.libretexts.org [chem.libretexts.org]
minimizing side reactions in the synthesis of hydroxylated chalcones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of hydroxylated chalcones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing hydroxylated chalcones, and what are its limitations?
The most prevalent method is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[1][2][3][4] While effective, this method can be prone to side reactions, especially when hydroxyl groups are present on the aromatic rings.[5] Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can lead to ionization of the hydroxyl groups, potentially causing reaction failure or the formation of byproducts.[5][6]
Q2: What are the primary side reactions to be aware of during the synthesis of hydroxylated chalcones?
Common side reactions include:
-
Michael Addition: The enolate formed can react with the newly synthesized chalcone (B49325), leading to a dimeric byproduct.[6]
-
Cannizzaro Reaction: In the presence of strong bases, aldehydes lacking α-hydrogens can disproportionate, reducing the yield of the desired chalcone.[7]
-
Self-Condensation: The acetophenone can react with itself, another potential side reaction.[8]
-
Incomplete Dehydration: The intermediate β-hydroxy ketone (ketol adduct) may not fully dehydrate to form the α,β-unsaturated ketone of the chalcone.[6]
Q3: How can I improve the yield and purity of my hydroxylated chalcone product?
Optimizing reaction conditions is crucial. Key factors to consider include the choice of catalyst, solvent, temperature, and reaction time.[6] For instance, using weaker bases like piperidine (B6355638) can be more effective when reactants have multiple hydroxyl groups.[6] Lowering the reaction temperature can often minimize side reactions like the Michael addition.[6] Additionally, solvent-free methods, such as grinding the reactants with a solid catalyst, can offer high yields and shorter reaction times.[6]
Q4: When should I use a protecting group for the hydroxyl substituents?
Protecting groups are often necessary when using strong bases to prevent the deprotonation of the phenolic hydroxyl groups.[5][9] This is particularly important as the phenoxide ion can deactivate the aromatic ring towards certain reactions. The methoxymethyl (MOM) ether is one example of a protecting group used in hydroxylated chalcone synthesis.[10][11] The use of protecting groups involves additional synthesis and deprotection steps, which can lower the overall yield.[5]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Chalcone
-
Possible Cause: Inappropriate catalyst for the specific reactants.
-
Possible Cause: Poor quality of starting materials.
-
Solution: Ensure that the benzaldehyde and acetophenone derivatives are pure. It is often recommended to use freshly distilled aldehydes.[6]
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: Temperature can significantly affect yield and purity.[12] While some reactions proceed at room temperature, others may require heating.[6] However, excessive heat can promote side reactions. For the synthesis of 2'-hydroxy chalcone, a temperature of 0°C has been shown to provide the best yield.[12]
-
Problem 2: Formation of Multiple Products (Observed on TLC)
-
Possible Cause: Michael addition side reaction.
-
Solution: To minimize this, you can try using a slight excess of the aldehyde or performing the reaction at a lower temperature.[6]
-
-
Possible Cause: Incomplete dehydration of the ketol adduct.
-
Solution: Consider adding a specific dehydration step or using reaction conditions that favor elimination, such as heating, to drive the reaction to completion.[6]
-
-
Possible Cause: Self-condensation of the acetophenone.
-
Solution: Carefully control the stoichiometry and reaction conditions. A slow addition of the acetophenone to the reaction mixture may help.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Presence of closely related side products.
-
Solution: Recrystallization is a common and effective method for purifying chalcones.[8][10] Ethanol (B145695) is frequently used as a recrystallization solvent.[6][10] If recrystallization is insufficient, column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes gradient) can be employed for further purification.[8][10]
-
-
Possible Cause: Residual catalyst or starting materials.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of hydroxylated chalcones.
Table 1: Effect of Catalyst on 2'-Hydroxy Chalcone Synthesis
| Catalyst | Outcome | Reference |
| Sodium Hydroxide (NaOH) | Best catalytical activity | [12] |
| Lithium Hydroxide (LiOH) | Slightly converts reactant to product | [12] |
| Calcium Hydroxide (Ca(OH)₂) | Ineffective | [12] |
| Magnesium Hydroxide (Mg(OH)₂) | Ineffective | [12] |
Table 2: Effect of Solvent on 2'-Hydroxy Chalcone Synthesis
| Solvent | Outcome | Reference |
| Isopropyl Alcohol (IPA) | Proved better than other tested solvents | [12] |
| Methanol | Less effective than IPA | [12] |
| Ethanol | Less effective than IPA | [12] |
| Acetonitrile | Less effective than IPA | [12] |
| Dichloromethane | Less effective than IPA | [12] |
| Tetrahydrofuran | Less effective than IPA | [12] |
Experimental Protocols
Protocol 1: General Synthesis of a Hydroxylated Chalcone via Claisen-Schmidt Condensation
This protocol is a general procedure and may require optimization for specific substrates.
-
Dissolution: Dissolve the hydroxylated acetophenone (1 mmol) and the corresponding benzaldehyde (1 mmol) in a suitable solvent like ethanol (2-10 mL) in a round-bottom flask.[10]
-
Catalyst Addition: Slowly add an aqueous solution of a base catalyst, such as 20% KOH, to the stirred mixture.[10]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6] Reaction times can vary from a few hours to several days (24-72 hours).[10][13]
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify with a dilute aqueous solution of HCl (e.g., 10% v/v) until the product precipitates.[10][13]
-
Isolation: Collect the crude product by suction filtration.[10]
-
Purification: Wash the solid product thoroughly with water to remove any residual acid or salts.[6] Further purify the crude product by recrystallization from a suitable solvent, such as ethanol.[6][10]
Protocol 2: Synthesis Involving a Protecting Group Strategy (MOM Protection)
This protocol is for substrates where hydroxyl groups require protection.
-
Protection: In an oven-dried flask under an inert atmosphere, dissolve the hydroxylated acetophenone or benzaldehyde (1 equivalent) in a suitable solvent like acetone. Add a base such as potassium carbonate (K₂CO₃, 10 equivalents).[10] Cool the solution in an ice bath and add methoxymethyl chloride (MOM-Cl, 5 equivalents) dropwise. Stir at 0°C for 30 minutes, then reflux for 4 hours.[10] After cooling, remove the salts by filtration and evaporate the solvent. Purify the MOM-protected product, for example, by column chromatography.[10]
-
Claisen-Schmidt Condensation: Perform the condensation as described in Protocol 1, using the MOM-protected starting material.[10]
-
Deprotection: Add the MOM-protected chalcone (1 mmol) to ethanol (8 mL), followed by the dropwise addition of 10% aqueous HCl (3.5 mL).[10] Heat the mixture under reflux for 15 minutes. After cooling, dilute with water and extract the product with a solvent like ethyl acetate. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain the purified hydroxylated chalcone.[10]
Visualizations
Caption: General experimental workflow for the synthesis of hydroxylated chalcones.
Caption: Troubleshooting decision tree for common issues in chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. saudijournals.com [saudijournals.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. rsc.org [rsc.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. websites.nku.edu [websites.nku.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Chalcone Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of chalcone (B49325) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How can I distinguish between the cis and trans isomers of my chalcone using ¹H NMR?
A1: The most reliable method is to analyze the coupling constant (J-value) of the two vinylic protons, H-α and H-β.[1]
-
Trans Isomers: These are thermodynamically more stable and common.[2] They exhibit a large coupling constant, typically in the range of 11 to 19 Hz , due to the ~180° dihedral angle between H-α and H-β.[3][4] A value of 15-16 Hz is frequently observed.
-
Cis Isomers: These are less stable due to steric hindrance and show a smaller coupling constant, generally in the range of 5 to 14 Hz .[3] A value around 8 Hz has also been reported as indicative of a cis configuration.
The larger coupling constant for the trans isomer is a definitive feature for assignment.[3]
Q2: The signals for my vinylic protons (H-α and H-β) are overlapping or difficult to assign. What should I do?
A2: Overlapping of vinylic and aromatic signals is a common issue in chalcone spectra due to extensive conjugation.[5] Here is a troubleshooting workflow:
-
Check Chemical Shift: H-β is typically downfield (at a higher ppm) compared to H-α. This is because the carbonyl group polarizes the double bond, making the β-position more electron-deficient.
-
Use 2D NMR: Two-dimensional NMR techniques are extremely powerful for resolving overlapping signals.[6]
-
COSY (Correlation Spectroscopy): This experiment will show a cross-peak between H-α and H-β, confirming they are coupled to each other.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): In the trans isomer, H-β will show a NOE correlation to the ortho protons of the B-ring, while H-α will show a correlation to the ortho protons of the A-ring (the ring attached to the carbonyl).[7]
-
-
Selective Deuteration: Strategically replacing specific protons with deuterium (B1214612) can simplify a complex spectrum by removing their signals, which is a powerful tool for confirming assignments.[5]
Q3: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I assign the protons of the A and B rings?
A3: Assigning aromatic protons requires a systematic approach, especially when substitution patterns create complex splitting.
-
Predict Chemical Shifts: Protons ortho to the carbonyl group on Ring A are generally the most deshielded (highest ppm) due to the anisotropic effect of the C=O bond. Protons on rings with electron-donating groups will be shifted upfield (lower ppm), while those with electron-withdrawing groups will be shifted downfield.[8]
-
Analyze Coupling Patterns:
-
ortho-coupling (³J): 6-10 Hz
-
meta-coupling (⁴J): 2-4 Hz
-
para-coupling (⁵J): ~0 Hz (usually not resolved) A proton with two ortho neighbors will appear as a triplet (if neighbors are equivalent) or a doublet of doublets. A proton with one ortho and one meta neighbor will also be a doublet of doublets.[4]
-
-
Utilize 2D NMR:
-
COSY: Will show correlations between adjacent (ortho) protons on the same ring.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is key for connecting protons to specific rings. H-α will show a correlation to the quaternary carbon of Ring B, while the ortho protons of Ring A will show a correlation to the carbonyl carbon.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the full assignment when combined with HMBC.[2]
-
Q4: I have a hydroxyl (-OH) substituted chalcone, and the -OH proton signal is very broad or not visible. Why?
A4: The signal for a hydroxyl proton can be broad due to chemical exchange with trace amounts of water or acid in the solvent (e.g., CDCl₃). Its chemical shift can also vary significantly. For 2'-hydroxy chalcones, the hydroxyl proton often appears far downfield (δ 10-13 ppm) as a sharp singlet if it forms a strong intramolecular hydrogen bond with the carbonyl oxygen. If the signal is broad or missing, you can try adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear, which confirms its identity.
Data Presentation: Typical NMR Data for Chalcones
The following tables summarize typical chemical shift ranges and coupling constants for chalcone derivatives. Values can vary based on substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Chalcone Protons
| Proton | Typical δ (ppm) Range | Multiplicity | Typical Coupling Constant (J) in Hz | Notes |
| H-α | 7.15 – 8.23 | Doublet (d) | ³JHα-Hβ = 15-16 (trans) | Coupled to H-β. Generally upfield of H-β. |
| H-β | 7.45 – 8.07 | Doublet (d) | ³JHα-Hβ = 15-16 (trans) | Coupled to H-α. Generally downfield of H-α. |
| Aromatic (Ar-H) | 6.50 – 8.30[9] | Multiplet (m) | ³J = 6-10 (ortho), ⁴J = 2-4 (meta)[4] | Position depends heavily on substituents. Protons ortho to C=O are typically the most downfield. |
| 2'-OH | 10.4 – 13.3 | Singlet (s) | N/A | Signal is sharp due to intramolecular H-bonding. Can be broad or exchangeable otherwise. |
Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges for Chalcone Carbons
| Carbon | Typical δ (ppm) Range | Notes |
| C=O | 188 – 198 | Carbonyl carbon. Position is sensitive to substituents on Ring A. |
| C-α | 118 – 128 | Vinylic carbon adjacent to the carbonyl. |
| C-β | 135 – 148 | Vinylic carbon adjacent to Ring B. |
| Aromatic (Ar-C) | 120 – 150[9] | Includes both substituted and unsubstituted aromatic carbons. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the purified chalcone derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). CDCl₃ is common, but DMSO-d₆ is preferred for compounds with poor solubility or to better observe exchangeable protons like -OH or -NH₂.[6]
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be required for less soluble samples.
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool into a new NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.[6] Many modern deuterated solvents already contain TMS.
Protocol 2: General ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field onto the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve maximum homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
Pulse Calibration: Determine the 90° pulse width for the specific probe and sample.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate all signals to determine the relative number of protons for each.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common chalcone NMR interpretation issues.
Caption: Correlation of chalcone structure with typical ¹H NMR chemical shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. basjsci.edu.iq [basjsci.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
resolving co-eluting peaks in HPLC analysis of chalcones
Welcome to the technical support center for the HPLC analysis of chalcones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis. This guide provides practical solutions, detailed experimental protocols, and quantitative data to help you resolve co-eluting peaks and optimize your separations.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems in your HPLC analysis of chalcones.
Q1: What are the initial steps to troubleshoot co-eluting peaks of chalcones?
A1: When encountering co-eluting or poorly resolved peaks in the HPLC analysis of chalcones, a systematic approach is crucial. The initial focus should be on optimizing the mobile phase and gradient conditions, as these parameters have the most significant impact on selectivity.[1][2]
A logical troubleshooting workflow involves:
-
Initial Assessment: Confirm system suitability and check for obvious issues like peak fronting or tailing, which might indicate problems separate from co-elution, such as column overload or secondary interactions.[3]
-
Gradient Optimization: Perform a "scouting gradient" to determine the elution range of your chalcones.[1][4] Based on this, you can create a more focused and shallower gradient around the elution time of the co-eluting peaks to improve separation.[1][4]
-
Mobile Phase Modification: If gradient optimization is insufficient, altering the mobile phase composition is the next step. This can involve changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH of the aqueous phase.[1][5]
-
Hardware & Temperature Evaluation: If mobile phase adjustments do not resolve the co-elution, consider other parameters like column temperature or switching to a column with a different stationary phase chemistry.[1][6]
Q2: How does the mobile phase composition affect the resolution of chalcone peaks?
A2: The mobile phase composition, including the choice of organic solvent and the pH of the aqueous phase, is a powerful tool for manipulating the selectivity and resolution of chalcone separations.[2][5] Chalcones, being flavonoids, often have similar structures, and slight changes in the mobile phase can alter their interaction with the stationary phase differently, leading to improved separation.
-
Organic Solvent: Switching between common reversed-phase organic solvents like acetonitrile and methanol (B129727) can change the elution order of compounds due to different solvent properties.[1]
-
pH of Aqueous Phase: The retention of ionizable chalcones can be highly sensitive to the pH of the mobile phase.[1][7] Using a buffer to control the pH is essential for reproducible results.[7][8] Often, acidifying the mobile phase with a small amount of formic acid or phosphoric acid improves peak shape and resolution.[1]
Table 1: Effect of Mobile Phase Composition on the Resolution (Rs) of Two Co-eluting Chalcones
| Parameter | Condition 1 | Rs Value | Condition 2 | Rs Value |
| Organic Modifier | 50% Acetonitrile | 1.1 | 50% Methanol | 1.6 |
| Aqueous Phase pH | Water (pH ~6.5) | 1.2 | 0.1% Formic Acid (pH ~2.7) | 1.8 |
Q3: Can adjusting the column temperature improve the separation of co-eluting chalcones?
A3: Yes, adjusting the column temperature can be an effective strategy to improve peak resolution.[6][9] Temperature affects both the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[10]
-
Increased Temperature: Generally, higher temperatures decrease the mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[10][11] It can also alter the selectivity between two compounds, potentially improving their separation.[9][10]
-
Decreased Temperature: In some cases, lowering the temperature can increase retention and enhance resolution for closely eluting compounds.[9][11]
The effect of temperature is compound-specific, so experimentation is necessary to determine the optimal setting for your specific chalcones.
Table 2: Effect of Column Temperature on the Resolution (Rs) of Two Co-eluting Chalcones
| Temperature | Retention Time (Peak 1) | Retention Time (Peak 2) | Resolution (Rs) |
| 25°C | 8.2 min | 8.4 min | 1.0 |
| 35°C | 7.5 min | 7.8 min | 1.5 |
| 45°C | 6.8 min | 7.0 min | 1.3 |
Q4: When should I consider changing the stationary phase (HPLC column) for better resolution?
A4: You should consider changing the stationary phase when extensive optimization of the mobile phase and other parameters like temperature fails to provide adequate resolution. The choice of stationary phase chemistry dictates the primary mode of interaction with the analytes, and a different chemistry can offer a completely different selectivity.[1]
For chalcone analysis, which is typically done on a C18 column, here are some alternatives to consider:
-
Phenyl-Hexyl: This stationary phase provides pi-pi interactions, which can be very effective for separating aromatic compounds like chalcones.
-
Cyano (CN): A less hydrophobic stationary phase that can offer different selectivity compared to C18.
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be useful for structurally similar chalcones.
Q5: What is a detailed protocol for optimizing the gradient elution program for chalcone analysis?
A5: Optimizing the gradient elution program is a systematic process to achieve the best separation of a complex mixture in a reasonable timeframe.[4][12][13]
Experimental Protocol: Gradient Elution Optimization
Objective: To resolve co-eluting chalcone peaks by systematically optimizing the gradient elution program.
Materials:
-
HPLC system with a gradient pump and UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
Chalcone standard mixture
Methodology:
-
Step 1: Perform a Scouting Gradient.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Run a broad and fast linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.[4]
-
This initial run will determine the approximate percentage of Mobile Phase B at which your chalcones elute.
-
-
Step 2: Develop a Focused Gradient.
-
Based on the scouting run, design a new gradient that is shallower and focused on the elution window of the target chalcones.
-
For example, if the co-eluting peaks eluted between 60% and 70% B in the scouting run, a new gradient could be:
-
0-2 min: Hold at 40% B
-
2-12 min: Linear gradient from 40% to 80% B
-
12-14 min: Hold at 80% B
-
14-15 min: Return to 40% B
-
15-20 min: Re-equilibration at 40% B
-
-
-
Step 3: Fine-Tune the Gradient Slope.
-
If co-elution persists, further decrease the slope of the gradient during the elution of the critical pair.[4]
-
For instance, if the peaks elute between 8 and 9 minutes in the focused gradient (corresponding to ~60-65% B), you can introduce a shallower segment in that range:
-
0-2 min: Hold at 40% B
-
2-8 min: Linear gradient from 40% to 60% B
-
8-11 min: Shallow linear gradient from 60% to 65% B
-
11-14 min: Linear gradient from 65% to 80% B
-
Followed by a hold and re-equilibration.
-
-
-
Step 4: Introduce Isocratic Holds (Optional).
-
If two peaks are still very close, an isocratic hold just before their elution can sometimes improve separation.[4]
-
-
Step 5: Verify and Validate.
-
Once satisfactory resolution is achieved, confirm the reproducibility of the method by running multiple injections.
-
References
- 1. benchchem.com [benchchem.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromtech.com [chromtech.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Restek - Blog [restek.com]
- 12. chromacademy.com [chromacademy.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone. This guide focuses on the critical role of catalyst choice in maximizing yield and purity, and offers troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound is achieved through a base-catalyzed aldol (B89426) addition reaction, specifically a Claisen-Schmidt condensation, between acetophenone (B1666503) and benzaldehyde (B42025). The base catalyst deprotonates the α-carbon of acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent protonation of the resulting alkoxide yields the desired β-hydroxy ketone, this compound.
Q2: Why is catalyst choice so critical in this synthesis?
A2: Catalyst choice is paramount as it influences both the reaction rate and the product distribution. The primary challenge in this synthesis is preventing the dehydration of the desired this compound to the α,β-unsaturated ketone (chalcone). Stronger bases or higher temperatures can promote this dehydration, thus reducing the yield of the target compound. A well-chosen catalyst will facilitate the initial aldol addition while minimizing the subsequent elimination reaction.
Q3: What are the most common side products in this reaction, and how can they be minimized?
A3: The most common side products are the dehydrated chalcone (B49325) (1,5-diphenyl-1,4-pentadien-3-one), the self-condensation product of acetophenone, and unreacted starting materials. To minimize these:
-
Dehydration: Use milder basic catalysts and maintain low reaction temperatures.
-
Self-condensation: Slowly add the acetophenone to the mixture of benzaldehyde and catalyst to ensure the enolate reacts preferentially with the more reactive aldehyde.
-
Unreacted starting materials: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Q4: Can acid catalysts be used for this synthesis?
A4: While aldol reactions can be acid-catalyzed, base catalysis is more common for this specific transformation. Acid catalysis can also promote dehydration, often even more readily than base catalysis, making the isolation of the β-hydroxy ketone challenging.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Ineffective Catalyst: The chosen base may be too weak or not sufficiently soluble in the reaction medium. 2. Low Reaction Temperature: While low temperatures are necessary to prevent dehydration, a temperature that is too low can significantly slow down or halt the reaction. 3. Impure Reagents: Impurities in acetophenone or benzaldehyde can inhibit the reaction. | 1. Ensure the catalyst is fresh and of high purity. Consider switching to a slightly stronger base or a different solvent system to improve solubility. 2. Gradually increase the reaction temperature in small increments while monitoring for product formation and dehydration by TLC. 3. Use freshly distilled or purified reagents. |
| Product Dehydrates to Chalcone | 1. Catalyst is too Strong: A high concentration of a strong base like sodium hydroxide (B78521) can readily promote the elimination of water. 2. High Reaction Temperature: Elevated temperatures provide the energy needed for the dehydration to occur. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to the slow dehydration of the product. | 1. Reduce the catalyst concentration or switch to a milder base such as potassium carbonate or a weaker solution of sodium hydroxide. 2. Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath. 3. Monitor the reaction closely by TLC and quench the reaction promptly upon completion of the desired product formation. |
| Formation of Oily or Difficult-to-Purify Product | 1. Presence of Multiple Products: A mixture of the desired product, chalcone, and self-condensation products can result in an oily crude product. 2. Incomplete Reaction: The presence of unreacted starting materials can also contribute to purification difficulties. | 1. Optimize the reaction conditions (catalyst, temperature, addition rate) to improve the selectivity for the desired product. 2. Column chromatography on silica (B1680970) gel is an effective method for separating the desired β-hydroxy ketone from side products and starting materials. |
Data Presentation: Effect of Catalyst on Synthesis
The following table summarizes the expected impact of different catalysts on the synthesis of this compound based on general principles of aldol chemistry.
| Catalyst | Catalyst Concentration | Temperature (°C) | Expected Yield of this compound | Remarks |
| NaOH | 10-20% aqueous solution | 0 - 5 | Moderate to High | A common and effective catalyst. Careful temperature control is crucial to prevent dehydration. |
| KOH | 10% in Ethanol | 0 - 5 | Moderate to High | Similar in reactivity to NaOH, can be used interchangeably. |
| Solid NaOH | Equimolar with reactants | Room Temperature (with grinding) | Low to Moderate | Often used in solvent-free conditions, which can lead to higher rates of dehydration to the chalcone. |
| SOCl₂/EtOH | Catalytic | Room Temperature | Low | This system generates HCl in situ, which typically favors the formation of the dehydrated chalcone. |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound using NaOH
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether or Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
1M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) in ethanol.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Slowly add the NaOH solution (0.1 equivalents) to the cooled acetophenone solution while stirring.
-
To this mixture, add benzaldehyde (1 equivalent) dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, neutralize the mixture with 1M HCl until it reaches a pH of 7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
storage and handling of 3-Hydroxy-1,5-diphenyl-1-pentanone to maintain stability
This technical support center provides guidance on the proper storage and handling of 3-Hydroxy-1,5-diphenyl-1-pentanone to ensure its stability for research, scientific, and drug development applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain the stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is advisable. The compound should be protected from direct sunlight. Some suppliers of similar compounds recommend storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] The choice of solvent will depend on the specific requirements of your experiment. For long-term storage in solution, it is crucial to use high-purity, dry solvents to minimize degradation.
Q3: What are the primary degradation pathways for this compound?
A3: As a β-hydroxy ketone, this compound is susceptible to two main degradation pathways:
-
Dehydration: This can be catalyzed by either acid or base and results in the formation of an α,β-unsaturated ketone.[2][3][4] This is often observed when the compound is heated.[5][6]
-
Retro-Aldol Reaction: This reaction involves the cleavage of the carbon-carbon bond between the α- and β-carbons (relative to the carbonyl group), leading to the formation of an aldehyde and a ketone.[7] This degradation is also typically promoted by acidic or basic conditions.[7]
Q4: How can I monitor the stability of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the stability of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a valuable tool for identifying unknown degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Unexpected peaks appear in the chromatogram of my sample.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Identify the Degradants: If possible, use LC-MS to identify the molecular weights of the new peaks. This can help determine if they correspond to the expected dehydration or retro-aldol products.
-
Review Handling and Storage:
-
Was the compound exposed to acidic or basic conditions (e.g., contaminated glassware, acidic or basic mobile phase)?
-
Was the sample exposed to high temperatures or direct sunlight?
-
How long has the compound been stored, and under what conditions?
-
-
Prevent Further Degradation:
-
Ensure all glassware is neutral.
-
Use a buffered mobile phase for HPLC analysis if necessary.
-
Store stock solutions at low temperatures and protect them from light. Prepare fresh working solutions for each experiment.
-
-
Issue 2: The concentration of my this compound solution has decreased over time.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the solution was stored in a tightly sealed container at the recommended temperature and protected from light.
-
Check for Contaminants: Ensure the solvent used was of high purity and free from acidic or basic impurities.
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section). This will help identify conditions that lead to instability.
-
Issue 3: I observe a color change in my solid compound or solution.
-
Possible Cause: This could indicate degradation, possibly due to oxidation or the formation of conjugated systems from dehydration.
-
Troubleshooting Steps:
-
Analyze the Sample: Use HPLC or another suitable analytical technique to check the purity of the material.
-
Review Storage Atmosphere: If the compound was not stored under an inert atmosphere, oxidation may have occurred.
-
Discard if Necessary: If significant degradation is confirmed, it is best to use a fresh batch of the compound to ensure the reliability of your experimental results.
-
Data Presentation
| Stress Condition | Time (hours) | Temperature (°C) | Concentration of Stressor | % Assay of this compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) |
| Acid Hydrolysis | 0 | RT | 0.1 M HCl | ||||
| 24 | RT | 0.1 M HCl | |||||
| 24 | 60 | 0.1 M HCl | |||||
| Base Hydrolysis | 0 | RT | 0.1 M NaOH | ||||
| 24 | RT | 0.1 M NaOH | |||||
| 24 | 60 | 0.1 M NaOH | |||||
| Oxidative | 0 | RT | 3% H₂O₂ | ||||
| 24 | RT | 3% H₂O₂ | |||||
| Thermal | 0 | 80 | - | ||||
| 24 | 80 | - | |||||
| Photolytic | 0 | RT | ICH Q1B | ||||
| - | RT | ICH Q1B |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate samples at room temperature and 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to obtain a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate samples at room temperature and 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% H₂O₂ to obtain a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubate the sample at room temperature.
-
Withdraw aliquots at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in a temperature-controlled oven at 80°C.
-
Analyze the samples at appropriate time points.
-
-
Photolytic Degradation:
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation and perform a mass balance analysis.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting the instability of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation [jove.com]
- 3. Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation [jove.com]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ikev.org [ikev.org]
Validation & Comparative
comparing the anti-inflammatory activity of 3-Hydroxy-1,5-diphenyl-1-pentanone with other chalcones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, and their saturated counterparts, dihydrochalcones, are a class of compounds that have garnered significant interest for their broad range of pharmacological activities, including potent anti-inflammatory effects[2][3]. Their mechanism of action often involves the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes[4][5][6].
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of various hydroxylated chalcone (B49325) derivatives, providing a benchmark for their potential efficacy.
Table 1: In Vitro Anti-inflammatory Activity of Selected Chalcone Derivatives
| Compound | Assay | Target/Mediator | IC50 Value (µM) | Reference |
| 2'-Hydroxychalcone | Neutrophil Degranulation | β-Glucuronidase Release | 1.6 ± 0.2 | [7] |
| 2'-Hydroxychalcone | Neutrophil Degranulation | Lysozyme Release | 1.4 ± 0.2 | [7] |
| 2',5'-Dialkoxychalcone (Compound 11) | NO Production (LPS-stimulated murine microglial cells N9) | Nitric Oxide | 0.7 ± 0.06 | [7] |
| Broussochalcone A | NO Production (LPS-stimulated RAW 264.7 macrophages) | Nitric Oxide | - (Inhibits iNOS expression) | [4] |
| 2',5'-Dihydroxy-4-chloro-dihydrochalcone | NO Production (LPS-stimulated RAW 264.7 macrophages) | Nitric Oxide | - (Inhibits iNOS expression) | [4] |
| 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol (a 1,3-diarylpropane analog) | NO Production (LPS-activated mouse peritoneal macrophages) | Nitric Oxide | Most significant inhibition among tested compounds | [8] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | COX Assay | Cyclooxygenase (COX) | Highest activity among tested 4'-fluoro-2'-hydroxychalcones | [9] |
| 2',5'-Dihydroxychalcone | Edema Inhibition (Polymyxin B-induced hind-paw edema in mice) | In vivo inflammation | Remarkable inhibitory effect | [10] |
Key Inflammatory Signaling Pathways and Mechanisms
Chalcones and their derivatives exert their anti-inflammatory effects by targeting multiple key components of the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS)[4][5]. Several chalcones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα[4].
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Experimental Protocols
A variety of in vitro and in vivo models are employed to assess the anti-inflammatory activity of chalcone derivatives.
In Vitro Assays
-
Nitric Oxide (NO) Production Assay:
-
Cell Line: Murine microglial cells (e.g., N9) or macrophages (e.g., RAW 264.7) are commonly used.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
Treatment: Cells are pre-treated with various concentrations of the test compound before LPS stimulation.
-
Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated[7].
-
-
Neutrophil Degranulation Assay:
-
Cell Source: Neutrophils are isolated from sources such as rat peritoneal cavity.
-
Stimulation: Degranulation is induced by stimulants like formyl-Met-Leu-Phe/cytochalasin B (fMLP/CB).
-
Treatment: Neutrophils are incubated with the test compounds prior to stimulation.
-
Measurement: The release of granular enzymes, such as β-glucuronidase and lysozyme, into the supernatant is quantified using spectrophotometric methods. The inhibitory effect of the compounds is expressed as the IC50 value[7][10].
-
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays:
-
Method: Enzyme inhibition assays are performed using purified COX-1, COX-2, or LOX enzymes.
-
Substrate: Arachidonic acid is typically used as the substrate.
-
Measurement: The formation of prostaglandins (B1171923) (for COX) or leukotrienes (for LOX) is measured using various techniques, including spectrophotometry, fluorescence, or chromatography. The IC50 values are determined to quantify the inhibitory potency of the compounds.
-
In Vivo Assays
-
Carrageenan-Induced Paw Edema:
-
Animal Model: Rats or mice are commonly used.
-
Induction: Inflammation is induced by injecting carrageenan into the plantar surface of the hind paw.
-
Treatment: Test compounds are administered orally or intraperitoneally before the carrageenan injection.
-
Measurement: The volume of the paw is measured at different time points using a plethysmometer to determine the extent of edema. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.
-
-
Polymyxin (B74138) B-Induced Hind-Paw Edema:
-
Animal Model: Mice.
-
Induction: Edema is induced by injecting polymyxin B into the hind paw.
-
Treatment: Test compounds are administered prior to the induction of edema.
-
Measurement: Paw volume is measured to assess the anti-inflammatory effect[10].
-
Synthesis of Chalcones
The general method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde. Dihydrochalcones can be subsequently prepared by the hydrogenation of the corresponding chalcone.
Caption: General workflow for the synthesis of chalcones and dihydrochalcones.
Conclusion
The available evidence strongly suggests that hydroxylated chalcones and dihydrochalcones are a promising class of compounds with significant anti-inflammatory properties. Their ability to modulate critical inflammatory pathways like NF-κB and inhibit key enzymes such as COX and LOX underscores their therapeutic potential. While specific data for 3-Hydroxy-1,5-diphenyl-1-pentanone remains to be elucidated, its reported immunomodulatory activity, coupled with the extensive anti-inflammatory profile of related chalcones, provides a strong rationale for further investigation into its specific mechanisms and efficacy as an anti-inflammatory agent. Future studies directly comparing the anti-inflammatory effects of this compound with other chalcones are warranted to fully understand its potential in drug development.
References
- 1. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Dihydrochalcones as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 3-Hydroxy-1,5-diphenyl-1-pentanone and Doxorubicin in Cancer Cell Lines
An Objective Comparison for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the evaluation of novel compounds against established chemotherapeutic agents is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the cytotoxic properties of 3-Hydroxy-1,5-diphenyl-1-pentanone, a member of the diarylpentanoid class of compounds, and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. While direct comparative data for this compound is limited, this guide leverages available data on its chemical class to provide a meaningful comparison with the well-documented cytotoxic profile of Doxorubicin.
Executive Summary
Doxorubicin is a potent and broadly effective cytotoxic agent against a wide range of cancer cell lines. Its mechanisms of action are well-characterized and include DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS). In contrast, while this compound has been reported to possess anti-tumor activity, specific quantitative data on its cytotoxicity (e.g., IC50 values) in peer-reviewed literature is scarce. However, studies on other diarylpentanoids, the chemical class to which this compound belongs, have demonstrated significant cytotoxic effects in various cancer cell lines, often with different mechanisms of action compared to Doxorubicin, primarily targeting signaling pathways like NF-κB, MAPK/ERK, and STAT.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Doxorubicin and selected diarylpentanoids in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [1][2] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [1][2] |
| UMUC-3 | Bladder Cancer | 5.1 | [1][2] |
| BFTC-905 | Bladder Cancer | 2.3 | [1][2] |
| A549 | Lung Cancer | > 20 | [1][2] |
| HeLa | Cervical Cancer | 2.9 | [1][2] |
| MCF-7 | Breast Cancer | 2.5 | [1][2] |
| M21 | Skin Melanoma | 2.8 | [1][2] |
| HCT-116 | Colon Carcinoma | Not specified | |
| NCI-H1299 | Non-small Cell Lung Cancer | Significantly higher than other tested lines | [3] |
Table 2: IC50 Values of Selected Diarylpentanoids in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MS17 | SW480 | Colon Cancer | 4.10 | [4] |
| MS17 | SW620 | Colon Cancer | 2.50 | [4] |
| MS13 | DU 145 | Prostate Cancer | 7.57 | [5] |
| MS13 | PC-3 | Prostate Cancer | 7.80 | [5] |
Note on this compound: While one study has reported that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone exhibits anti-tumor activity, specific IC50 values were not provided.[6]
Experimental Protocols
The cytotoxic effects of both Doxorubicin and the diarylpentanoids listed above were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Doxorubicin or diarylpentanoid) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 1.5 to 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways
The mechanisms by which Doxorubicin and diarylpentanoids induce cytotoxicity are distinct, involving different cellular signaling pathways.
Doxorubicin's Cytotoxic Signaling
Doxorubicin's primary mode of action involves direct DNA damage, leading to the activation of cell cycle arrest and apoptotic pathways.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]
- 6. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]
Validating the Structure of Synthesized 3-Hydroxy-1,5-diphenyl-1-pentanone using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of synthesized 3-Hydroxy-1,5-diphenyl-1-pentanone using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a comparative analysis of key 2D NMR techniques—COSY, HSQC, and HMBC—and provide the expected experimental data to confirm the molecular structure. This guide is intended to assist researchers in accurately interpreting their experimental results.
Structural Elucidation Strategy
The validation of this compound's structure relies on a systematic analysis of its 1D and 2D NMR spectra. The primary objective is to unambiguously assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei and to confirm the connectivity between them. The core techniques employed are:
-
¹H NMR: To identify the different types of protons and their immediate electronic environment.
-
¹³C NMR: To identify the different types of carbons.
-
COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) couplings, typically through two or three bonds.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, typically over two to three bonds.[3]
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected correlations in the 2D NMR spectra. These predictions are based on established chemical shift values for similar functional groups and structural motifs.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C=O | - | ~200 |
| 2 | CH₂ | 3.1 - 3.3 | ~45 |
| 3 | CH-OH | 4.2 - 4.4 | ~68 |
| 4 | CH₂ | 1.8 - 2.0 | ~40 |
| 5 | CH₂ | 2.7 - 2.9 | ~30 |
| 6 | C (ipso) | - | ~137 |
| 7, 11 | CH (ortho) | 7.9 - 8.1 | ~128 |
| 8, 10 | CH (meta) | 7.4 - 7.6 | ~129 |
| 9 | CH (para) | 7.5 - 7.7 | ~133 |
| 1' | C (ipso) | - | ~142 |
| 2', 6' | CH (ortho) | 7.1 - 7.3 | ~129 |
| 3', 5' | CH (meta) | 7.2 - 7.4 | ~128 |
| 4' | CH (para) | 7.1 - 7.3 | ~126 |
| OH | OH | Variable | - |
Table 2: Predicted 2D NMR Correlations
| ¹H Signal (Position) | COSY Correlations (¹H at Position) | HSQC Correlation (¹³C at Position) | HMBC Correlations (¹³C at Position) |
| H-2 | H-3 | C-2 | C-1, C-3, C-6 |
| H-3 | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5 |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-1' |
| H-5 | H-4 | C-5 | C-3, C-4, C-1', C-2'/6' |
| H-7/11 | H-8/10 | C-7/11 | C-1, C-6, C-8/10, C-9 |
| H-8/10 | H-7/11, H-9 | C-8/10 | C-6, C-7/11, C-9 |
| H-9 | H-8/10 | C-9 | C-7/11, C-1 |
| H-2'/6' | H-3'/5' | C-2'/6' | C-4', C-1', C-5 |
| H-3'/5' | H-2'/6', H-4' | C-3'/5' | C-1', C-2'/6', C-4' |
| H-4' | H-3'/5' | C-4' | C-2'/6' |
Experimental Workflow and Data Interpretation
The following workflow outlines the logical steps for acquiring and interpreting the 2D NMR data to validate the structure of this compound.
Detailed Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
COSY:
-
Acquire a gradient-enhanced COSY45 or COSY90 experiment.
-
Typical parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension.
-
-
HSQC:
-
Acquire a gradient-enhanced, phase-sensitive HSQC experiment.
-
Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.
-
Typical parameters: 4-8 scans per increment, 256-512 increments in the indirect dimension.
-
-
HMBC:
-
Acquire a gradient-enhanced HMBC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to 8-10 Hz to observe two- and three-bond correlations.
-
Typical parameters: 16-64 scans per increment, 256-512 increments in the indirect dimension.
-
3. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the cross-peaks in the 2D spectra according to the predicted correlations in Table 2 to build the molecular framework.
By systematically following this guide, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their chemical entities for further studies in drug development and other scientific endeavors.
References
comparing the synthetic yield of different methods for 3-Hydroxy-1,5-diphenyl-1-pentanone
For researchers and professionals in drug development and organic synthesis, the efficient production of target molecules is paramount. This guide provides a comparative analysis of synthetic methodologies for 3-Hydroxy-1,5-diphenyl-1-pentanone, a compound of interest for its potential biological activities. Due to the limited availability of direct comparative studies in published literature, this guide focuses on the most plausible and widely applicable synthetic strategy: the Aldol (B89426) Condensation.
Method 1: Base-Catalyzed Aldol Condensation (Claisen-Schmidt Reaction)
The most logical and commonly employed method for the synthesis of β-hydroxy ketones like this compound is the base-catalyzed aldol condensation, specifically the Claisen-Schmidt variant where an enolizable ketone reacts with a non-enolizable aldehyde.
Reaction Principle:
This reaction involves the deprotonation of the α-carbon of a ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting alkoxide is then protonated to yield the β-hydroxy ketone.
A plausible pathway for the synthesis of this compound via a Claisen-Schmidt condensation would involve the reaction of acetophenone (B1666503) with 3-phenylpropanal (B7769412) in the presence of a base catalyst.
Experimental Protocol (Hypothetical):
-
Reactants:
-
Acetophenone (1.0 eq)
-
3-Phenylpropanal (1.0 eq)
-
Base Catalyst (e.g., Sodium Hydroxide, Potassium Hydroxide, Lithium Diisopropylamide - LDA)
-
Solvent (e.g., Ethanol, Tetrahydrofuran - THF)
-
-
Procedure:
-
A solution of the ketone (acetophenone) in a suitable solvent is prepared in a reaction vessel and cooled to a low temperature (e.g., 0 °C or -78 °C, especially if using a strong base like LDA).
-
The base is added portion-wise to the ketone solution to facilitate the formation of the enolate.
-
The aldehyde (3-phenylpropanal) is then added dropwise to the reaction mixture.
-
The reaction is stirred for a specified period, allowing the aldol addition to proceed.
-
The reaction is quenched with an acidic solution (e.g., dilute HCl) to neutralize the base and protonate the alkoxide.
-
The product is extracted from the aqueous layer using an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by column chromatography or recrystallization.
-
Expected Yield:
The yield for Claisen-Schmidt condensations can vary widely depending on the specific substrates, reaction conditions (temperature, reaction time, choice of base and solvent), and the stability of the product. Without specific experimental data for this reaction, a precise yield cannot be stated. However, yields for analogous reactions reported in the literature often range from moderate to good (40-80%).
Data Presentation
As no direct comparative studies with quantitative yield data were found in the available literature, a comparative table cannot be populated at this time. Further experimental investigation is required to determine the yields of different synthetic methods for this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via a base-catalyzed aldol condensation.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway/Reaction Mechanism Diagram
The following diagram illustrates the base-catalyzed aldol condensation mechanism.
Caption: Mechanism of the base-catalyzed aldol condensation.
Unveiling the Potency of Hydroxylated Diphenyl Pentanones: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in synthetic compounds capable of modulating key cellular pathways implicated in diseases like cancer. Among these, hydroxylated diphenyl pentanones, a class of compounds structurally related to curcumin, have emerged as promising candidates. Their biological activity is intricately linked to the number and position of hydroxyl (-OH) groups on their aromatic rings. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these compounds, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
The antiproliferative and antioxidant activities of a series of hydroxylated diphenyl pentanones and their analogs have been evaluated to elucidate the structural requirements for enhanced potency. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from various studies.
Anticancer Activity
The cytotoxicity of hydroxylated diphenyl pentanones has been assessed against various cancer cell lines, primarily using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Table 1: Anticancer Activity of Hydroxylated Diphenyl Pentanone Analogs (IC50 in µM)
| Compound/Analog | Substitution Pattern | HeLa (Cervical Cancer) | LS180 (Colon Cancer) | MCF-7 (Breast Cancer) | Raji (Burkitt's Lymphoma) | PC-3 (Prostate Cancer) | DU 145 (Prostate Cancer) |
| Reference Compounds | |||||||
| Curcumin | 4,4'-dihydroxy-3,3'-dimethoxy | - | - | >50 | - | 27.77 ± 6.4 | 34.25 ± 2.7 |
| Hydroxylated Diphenyl Pentanones | |||||||
| MS13 | 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one | - | - | - | - | 7.80 ± 0.7 | 7.57 ± 0.2 |
| Compound 6h | 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | IC30: 24.4 | - | - | IC30: 82 | - | - |
| Hydroxylated Biphenyls (Related Structures) | |||||||
| Compound 11 | C2-symmetric hydroxylated biphenyl (B1667301) | - | - | - | - | - | - |
| Melanoma Cell Lines | A375 | SK-MEL-28 | M14 | WM-266-4 | Hs 294T | ||
| 1.7 ± 0.5 | - | - | - | - | |||
| Compound 12 | C2-symmetric hydroxylated biphenyl | 2.0 ± 0.7 | - | - | - | - |
Note: Lower IC50 values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]
Key Findings from Anticancer Activity Data:
-
The presence and position of hydroxyl groups significantly influence cytotoxic activity.
-
The diarylpentanoid MS13, with a 1,5-bis(4-hydroxy-3-methoxyphenyl) substitution, demonstrated significantly greater potency against prostate cancer cell lines (PC-3 and DU 145) compared to curcumin.[1]
-
Certain hydroxylated biphenyl compounds, structurally related to diphenyl pentanones, have shown potent activity against melanoma cell lines.[2]
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically.
Table 2: Antioxidant Activity of Hydroxylated Diphenyl Pentanone Analogs (DPPH Scavenging IC50 in µg/mL)
| Compound/Analog | Substitution Pattern | DPPH IC50 (µg/mL) |
| Reference Compounds | ||
| Ascorbic Acid (Vitamin C) | - | ~5 |
| BHT (Butylated hydroxytoluene) | - | 202.35 |
| BHA (Butylated hydroxyanisole) | - | 112.05 |
| Hydroxylated Diphenyl Pentanones/Analogs | ||
| Symmetric p-hydroxyl diarylpentanoid | p,p'-dihydroxy | 49.1 |
| Symmetric p-dimethylamine diarylpentanoid | p,p'-dimethylamino | 64.6 |
| Unsubstituted diarylpentanoid | - | >200 |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | (Contains flavonoids) | 14.31 |
Note: Lower IC50 values indicate higher antioxidant activity. Data is compiled from multiple sources and experimental conditions may vary.[4][5]
Key Findings from Antioxidant Activity Data:
-
The presence of hydroxyl groups on the aromatic rings is crucial for antioxidant activity. Symmetric diarylpentanoids with para-hydroxyl groups exhibit significantly better radical scavenging activity compared to unsubstituted analogs.[4]
-
The antioxidant potency can be comparable to or even exceed that of standard antioxidants like ascorbic acid, depending on the specific substitution pattern.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (hydroxylated diphenyl pentanones) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
Methanol
-
Test compounds dissolved in methanol
-
Standard antioxidant (e.g., Ascorbic acid)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated as: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] × 100. The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.
Signaling Pathways and Mechanisms of Action
Hydroxylated diphenyl pentanones exert their biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and death.
Apoptosis Induction Pathway
Many hydroxylated diphenyl pentanones induce apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for their anticancer activity. The process often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis. A key event is the regulation of the Bcl-2 family of proteins, where pro-apoptotic members (like Bax) are upregulated and anti-apoptotic members (like Bcl-2) are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[6][7] The tumor suppressor protein p53 also plays a crucial role in initiating the apoptotic cascade in response to cellular stress induced by these compounds.[8][9][10][11]
Caption: Apoptosis induction by hydroxylated diphenyl pentanones.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. They often achieve this by modulating the levels and activities of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The p53 protein can also induce the expression of CDK inhibitors like p21, leading to arrest at the G1/S or G2/M checkpoints.[8][9]
Caption: Cell cycle arrest mechanism of hydroxylated diphenyl pentanones.
Experimental Workflow
A typical workflow for evaluating the structure-activity relationship of newly synthesized hydroxylated diphenyl pentanones is outlined below.
Caption: General experimental workflow for SAR studies.
Conclusion
The presented data and analyses underscore the significant potential of hydroxylated diphenyl pentanones as a scaffold for the development of novel anticancer and antioxidant agents. The structure-activity relationship is clearly dictated by the hydroxylation pattern on the diphenyl rings. This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the existing data and a framework for future investigations aimed at optimizing the therapeutic potential of this promising class of compounds. Further studies focusing on the synthesis of a wider range of analogs and their evaluation in more complex biological systems are warranted to fully elucidate their therapeutic utility.
References
- 1. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 and p53 Protein Expression, Apoptosis, and p53 Mutation in Human Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic diarylheptanoid induces cell cycle arrest and apoptosis via increasing ATF3 and stabilizing p53 in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic diarylheptanoid induces cell cycle arrest and apoptosis via increasing ATF3 and stabilizing p53 in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of dihydromyricetin revents fatty liver through nuclear factor‑κB/p53/B‑cell lymphoma 2‑associated X protein signaling pathways in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Chalcone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of chalcone (B49325) derivatives is paramount for their effective application in therapeutics and other fields. This guide provides a comparative analysis of the stability of various chalcone derivatives under different conditions, supported by experimental data and detailed protocols.
Chalcones, a class of organic compounds belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, their efficacy and shelf-life are intrinsically linked to their chemical stability. This guide delves into the photostability, thermal stability, and pH stability of different chalcone derivatives, offering valuable insights for formulation development and experimental design.
Comparative Stability Data
The stability of chalcone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings. Below is a summary of quantitative data from various studies, highlighting these differences.
Photostability of Chalcone Derivatives
Photostability is a critical parameter for compounds intended for topical application or those that may be exposed to light during storage and use. The photodecomposition of chalcone derivatives is often assessed by monitoring the decrease in their UV absorbance over time upon irradiation.
| Chalcone Derivative | Irradiation Source/Time | Solvent | Photodegradation (%) | Reference |
| Unsubstituted Chalcone (CH00) | Solar Simulator / 1 hour | Ethanol | ~50% | [1] |
| 2'-hydroxy-4-methoxychalcone (CH11) | Solar Simulator / 2 hours | Ethanol | 1.3% | [1] |
| Chalcone 3a | 250W blue light (380-500 nm) / 30 min | DMSO | 50% (absorbance) | |
| Chalcone 3b | 250W blue light (380-500 nm) / 30 min | DMSO | 26% (absorbance) | |
| Chalcone 1 (4'-chlorochalcone) | UVB (0.2678 mW/cm²) / 90 min | Chloroform | Significant lowering of absorbance | [2] |
| Chalcone 3 (4-methoxychalcone) | UVB (0.2678 mW/cm²) / 90 min | Chloroform | Smaller and slower lowering of absorbance | [2] |
Note: The percentage of photobleaching can vary depending on the experimental conditions such as the intensity of the light source, the concentration of the solution, and the solvent used.
Thermal Stability of Chalcone Derivatives
Thermal stability is crucial for determining appropriate storage conditions and for processes that involve heating, such as some formulation methods. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to evaluate the thermal decomposition of chalcones.
| Chalcone Derivative | Decomposition Temperature (TGA) | Key Findings | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Stable up to 270 °C | Decomposes in three steps. | |
| 1,5-bis(4-hydroxy-3-methoxyphenyl)pentan-1,4-dien-3-one (BHMPD) | Single-stage decomposition | Less thermally stable than BHMBC. | [3] |
| 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone (BHMBC) | Single-stage decomposition | More thermally stable than BHMPD. | [3] |
| 3'-hydroxychalcone | - | Shows different kinetic behavior under nitrogen compared to other hydroxylated chalcones. | |
| Chalcone | - | Exhibits lower activation energy for thermal decomposition under oxygen compared to its hydroxylated derivatives. |
pH Stability of Chalcone Derivatives
The stability of chalcone derivatives in different pH environments is critical for their formulation in various delivery systems and for their behavior in biological systems. Generally, chalcones are more stable in acidic to neutral conditions and tend to degrade in alkaline environments.
| Chalcone Derivative | pH Condition | Stability Assessment | Key Findings | Reference |
| Curcuminoid chalcone-NSAID hybrids (3ai, 3bi) | Acidic (pH 1.2) | RP-HPLC | Maintain adequate stability. | |
| Curcuminoid chalcone-NSAID hybrids (3ai, 3bi) | Neutral (pH 6.8) | RP-HPLC | Maintain adequate stability. | |
| Curcuminoid chalcone-NSAID hybrids (3ai, 3bi) | Alkaline | RP-HPLC | Extremely unstable. | |
| trans-Chalcone isomers | pH > 8 | UV-Vis Spectroscopy | Anionic forms begin to form, indicating structural changes. | [4] |
| Hydroxylated chalcones | Alkaline | General Observation | Susceptible to degradation. | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Photostability Testing using UV-Vis Spectroscopy
This protocol outlines the procedure for assessing the photostability of chalcone derivatives by monitoring their absorbance changes under UV irradiation.
Materials:
-
Chalcone derivative of interest
-
Appropriate solvent (e.g., ethanol, DMSO, chloroform)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
UV irradiation source (e.g., solar simulator, UVB lamp)
-
Calibrated radiometer/lux meter
Procedure:
-
Solution Preparation: Prepare a stock solution of the chalcone derivative in the chosen solvent at a known concentration. From the stock solution, prepare a working solution with an absorbance maximum in the range of 0.5-1.0 AU.
-
Initial Absorbance Measurement: Record the UV-Vis spectrum of the working solution from 200-500 nm to determine the initial absorbance at the wavelength of maximum absorption (λmax).
-
UV Irradiation: Place the quartz cuvette containing the working solution under the UV irradiation source. Ensure a consistent distance and orientation of the sample to the light source. A control sample should be kept in the dark at the same temperature to account for any thermal degradation.
-
Time-course Measurements: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove the cuvette from the UV source and record its UV-Vis spectrum.
-
Data Analysis: Calculate the percentage of photodegradation at each time point using the following formula: Photodegradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance at λmax and Aₜ is the absorbance at λmax at time 't'.
-
Reporting: Plot the percentage of photodegradation against irradiation time to visualize the photostability profile of the chalcone derivative.
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to determine the thermal decomposition profile of chalcone derivatives.
Materials:
-
Chalcone derivative of interest
-
TGA instrument
-
Sample pans (e.g., aluminum, platinum)
-
Inert gas (e.g., nitrogen)
-
Oxidative gas (e.g., air, oxygen) - optional
Procedure:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of the chalcone derivative (typically 5-10 mg) into a tared TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Set the desired atmosphere (e.g., nitrogen flow at 20-50 mL/min).
-
Temperature Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: Start the TGA run and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA thermogram to determine the onset temperature of decomposition, the temperature of maximum weight loss (from the derivative thermogravimetric curve, DTG), and the percentage of weight loss at different temperature ranges.
-
Reporting: Report the TGA and DTG curves, highlighting the key decomposition temperatures and weight loss percentages.
pH Stability Assessment
This protocol details a method to evaluate the stability of chalcone derivatives in solutions of varying pH.
Materials:
-
Chalcone derivative of interest
-
Buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)
-
Co-solvent if necessary (e.g., ethanol, methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of the chalcone derivative in a suitable co-solvent.
-
Incubation: In separate vials, add a small aliquot of the stock solution to each buffer of different pH to achieve a final desired concentration. Ensure the amount of co-solvent is minimal to avoid affecting the buffer's pH.
-
Time-course Sampling: Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C). At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Sample Analysis: Immediately analyze the withdrawn aliquots by HPLC to determine the concentration of the remaining chalcone derivative. The HPLC method should be validated for linearity, accuracy, and precision.
-
Data Analysis: Calculate the percentage of the chalcone derivative remaining at each time point for each pH condition.
-
Reporting: Plot the percentage of the remaining chalcone derivative against time for each pH to compare the stability profiles. The degradation kinetics (e.g., first-order rate constant) can also be calculated.
Signaling Pathways and Experimental Workflows
Chalcone derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development. Furthermore, visualizing experimental workflows can aid in the clear communication of research methodologies.
Nrf2-ARE Antioxidant Pathway
Chalcones can activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress. Electrophilic chalcones can react with cysteine residues on Keap1, leading to the release of Nrf2, its translocation to the nucleus, and subsequent activation of antioxidant gene expression.
Nrf2-ARE antioxidant pathway activation by chalcone derivatives.
MAPK/NF-κB Inflammatory Pathway
Chalcone derivatives have been shown to inhibit the MAPK/NF-κB signaling pathway, which plays a central role in inflammation. They can achieve this by inhibiting the phosphorylation of key proteins in the cascade, such as IKK, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Inhibition of the MAPK/NF-κB inflammatory pathway by chalcones.
Apoptosis Signaling Pathway
Many chalcone derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Induction of apoptosis by chalcone derivatives via the intrinsic pathway.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for the comparative stability analysis of chalcone derivatives.
Workflow for the comparative stability analysis of chalcone derivatives.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxy-1,5-diphenyl-1-pentanone
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 3-Hydroxy-1,5-diphenyl-1-pentanone is critical for ensuring data integrity in pharmacokinetic studies, quality control, and metabolic profiling. The process of cross-validation, where the performance of two or more distinct analytical methods are compared, is essential for establishing the reliability and interchangeability of analytical data. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound, complete with detailed experimental protocols and performance characteristics.
Due to the limited availability of published, validated methods specifically for this compound, this guide presents robust, hypothetical protocols based on established principles for structurally similar compounds. These protocols offer a solid foundation for method development and validation in your laboratory.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of each method.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Mass Spectrometry (MS) Detection |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of the analyte in its vapor phase based on its interaction with a stationary phase within a capillary column. |
| Specificity | Good specificity, which can be enhanced by optimizing column chemistry, mobile phase composition, and detector wavelength. | High specificity, particularly with a mass spectrometer detector that provides structural information for peak identification. |
| Sensitivity (LOD/LOQ) | Typically in the low nanogram (ng) per milliliter range. | Can achieve higher sensitivity, often in the picogram (pg) per milliliter range. |
| Precision (%RSD) | Generally ≤ 5% for intra- and inter-day precision. | Typically ≤ 10% for intra- and inter-day precision. |
| Accuracy (%Recovery) | Typically within 95-105%. | Commonly within 90-110%. |
| Throughput | Moderate, with typical run times of 10-20 minutes per sample. | Lower to moderate, as derivatization steps can increase sample preparation time. |
| Sample Preparation | Often requires protein precipitation and filtration. | May require more extensive sample cleanup and mandatory derivatization to improve volatility. |
| Cost (Instrument/Running) | Moderate instrument cost with relatively low running costs. | Higher initial instrument cost, especially for MS detectors, with moderate running costs. |
Experimental Protocols
Detailed methodologies for both a proposed HPLC-UV method and a general GC-MS method are provided below. These protocols serve as a starting point for in-house method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This proposed method is based on reversed-phase chromatography, which is well-suited for a moderately polar compound like this compound.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (B52724) and water.
-
Formic acid.
-
Reference standard of this compound.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation (for plasma samples):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% formic acid).
-
Inject into the HPLC system.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
For GC analysis, derivatization of the hydroxyl group in this compound is recommended to increase its volatility and thermal stability.
Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector and a mass spectrometer detector.
-
A suitable capillary column (e.g., a non-polar or medium-polar column like a DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Reference standard of this compound.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) with selected ion monitoring (SIM) for quantitative analysis.
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample (e.g., with ethyl acetate).
-
Evaporate the organic extract to dryness.
-
Add 50 µL of the derivatization agent (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is crucial for successful method implementation and cross-validation.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
This guide provides a foundational comparison of HPLC and GC methods for the analysis of this compound. It is imperative that any method chosen be subjected to a rigorous in-house validation process to ensure it meets the specific requirements of the intended application.
Assessing the Selectivity of Diarylpentanoids for Specific Cancer Cell Lines: A Comparative Guide
Introduction
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of oncological research. Diarylpentanoids, a class of compounds structurally related to curcumin (B1669340), have emerged as promising candidates due to their potential anti-tumor properties. This guide focuses on the assessment of selectivity, a critical attribute for any potential chemotherapeutic agent, which is its ability to preferentially target cancer cells over healthy, non-cancerous cells.
While 3-Hydroxy-1,5-diphenyl-1-pentanone has been identified as a natural product with anti-tumor and immunomodulatory activities, publicly available data on its specific selectivity for a range of cancer cell lines is limited.[1] To provide a comprehensive and data-driven comparison guide that adheres to the required standards of experimental detail, we will focus on a closely related and well-studied diarylpentanoid, MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) . The data and methodologies presented for MS17 serve as a robust example of how the selectivity of this class of compounds is evaluated, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Cytotoxicity
The selective cytotoxicity of an anti-cancer compound is a key indicator of its therapeutic potential. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines and a non-cancerous control cell line. A higher IC50/EC50 value for normal cells compared to cancer cells suggests a favorable selectivity profile.
For the diarylpentanoid MS17, its cytotoxic effects were evaluated against primary (SW480) and metastatic (SW620) human colon cancer cell lines, and compared to its parent compound, curcumin.[2]
Table 1: Comparative EC50 Values of MS17 and Curcumin in Colon Cancer Cell Lines [2]
| Compound | Cell Line | EC50 (µM) |
| MS17 | SW480 (Primary Colon Cancer) | 4.10 |
| SW620 (Metastatic Colon Cancer) | 2.50 | |
| Curcumin | SW480 (Primary Colon Cancer) | 17.50 |
| SW620 (Metastatic Colon Cancer) | 13.10 |
The data clearly indicates that MS17 is significantly more potent than curcumin in inhibiting the growth of both primary and metastatic colon cancer cells, exhibiting EC50 values that are approximately four to five times lower.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following section outlines the methodology used to determine the cytotoxic activity of MS17.
Cell Culture and Maintenance
-
Cell Lines:
-
Human primary colon adenocarcinoma (SW480)
-
Human metastatic colon adenocarcinoma (SW620)
-
-
Culture Medium: Leibovitz’s L-15 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 100% air.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of MS17 or curcumin for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the EC50 values were determined from the dose-response curves.
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz diagrams to visualize the experimental workflow and a potential signaling pathway involved in the action of diarylpentanoids.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of MS17.
Potential Signaling Pathway: Induction of Apoptosis
Diarylpentanoids, like curcumin, are known to induce apoptosis (programmed cell death) in cancer cells. While the specific mechanisms for this compound are not fully elucidated, a general pathway often involves the modulation of key regulatory proteins.
Caption: A potential apoptotic pathway induced by diarylpentanoids.
Conclusion
The assessment of selectivity is a critical step in the preclinical evaluation of any potential anti-cancer drug. The diarylpentanoid MS17, a close analog of this compound, demonstrates superior potency against colon cancer cells when compared to curcumin. While further studies are needed to establish a comprehensive selectivity profile of this compound against a broader panel of cancer and normal cell lines, the methodologies and comparative data presented here for MS17 provide a valuable framework for such investigations. The use of standardized protocols and clear data presentation, as outlined in this guide, is paramount for the objective comparison of the therapeutic potential of novel anti-cancer compounds.
References
Scant Data on 3-Hydroxy-1,5-diphenyl-1-pentanone Necessitates Broader Chalcone Comparison
While 3-Hydroxy-1,5-diphenyl-1-pentanone has been identified as a natural product with potential immunomodulatory, anti-tumor, and anti-HIV activities, a comprehensive analysis of its in vitro and in vivo efficacy is hampered by a lack of specific quantitative data in publicly available research. [1][2][3] This guide, therefore, provides a comparative overview of the broader class of chalcones to which this compound belongs, offering insights into the potential efficacy and mechanisms that could be expected from this compound and serving as a resource for researchers in the field.
Chalcones are a class of organic compounds that are precursors to flavonoids and are abundant in edible plants.[4][5][6] They are known for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects.[7][8]
Comparative In Vitro Efficacy of Chalcone (B49325) Derivatives
To illustrate the potential of this compound class, the following table summarizes the in vitro cytotoxicity of various chalcone derivatives against a range of human cancer cell lines.
| Table 1: In Vitro Cytotoxicity of Representative Chalcone Derivatives |
| Compound |
| --- |
| Chalcone Derivative A |
| Chalcone Derivative B |
| Licochalcone A |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Illustrative In Vivo Efficacy of a Chalcone Analog
The in vivo anti-tumor potential of the chalcone class has been demonstrated in various preclinical models. The table below presents representative data from a study on a chalcone analog in a mouse xenograft model.
| Table 2: In Vivo Anti-Tumor Efficacy of a Representative Chalcone Analog |
| Animal Model |
| --- |
| Nude mice with HCT116 xenografts |
Standardized Experimental Methodologies
The evaluation of novel therapeutic compounds requires robust and reproducible experimental protocols. Below are generalized methodologies for assessing the in vitro and in vivo efficacy of chalcone derivatives.
In Vitro: Cell Viability Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% antibiotics, and incubated at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of the test compound for 48-72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
In Vivo: Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Inoculation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined schedule and dose.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight of the treated group to the control group.
Visualizing Experimental Design and Potential Mechanisms
To further clarify the processes and potential biological interactions, the following diagrams illustrate a typical experimental workflow and a plausible signaling pathway for chalcone derivatives.
Caption: A generalized workflow for in vitro and in vivo efficacy testing.
Caption: Potential signaling pathways modulated by chalcone derivatives.
References
- 1. Immunomodulators biological activity- BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating p38 MAPK as a Novel Biological Target for 3-Hydroxy-1,5-diphenyl-1-pentanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating p38 mitogen-activated protein kinase (MAPK) as a novel biological target for the compound 3-Hydroxy-1,5-diphenyl-1-pentanone. Given the known immunomodulatory and anti-tumor activities of this compound, exploring its interaction with key signaling molecules like p38 MAPK is a critical step in elucidating its mechanism of action and therapeutic potential.
This document outlines a direct comparison with established p38 MAPK inhibitors and furnishes detailed experimental protocols to facilitate rigorous validation.
Comparative Analysis of p38 MAPK Inhibitors
To objectively assess the potential of this compound as a p38 MAPK inhibitor, a direct comparison of its inhibitory activity with known inhibitors is essential. The following table summarizes the in vitro potency of several established p38 MAPK inhibitors. A hypothetical IC50 value for this compound is included for comparative purposes and should be determined experimentally.
| Compound | Target(s) | IC50 (in vitro) | Key Features |
| This compound | Hypothesized: p38 MAPK | To Be Determined | Natural product with known immunomodulatory and anti-tumor activity. |
| SB203580 (Adezmapimod) | p38α, p38β2 | 50 nM (p38α), 500 nM (p38β2)[1] | Widely used as a selective p38 MAPK inhibitor in research.[1] |
| BIRB 796 (Doramapimod) | p38α | 17 nM[2] | High-affinity, selective p38 kinase inhibitor. |
| VX-745 (Neflamapimod) | p38α | 10 nM[3] | Potent and selective p38α inhibitor.[3] |
| p38 MAP Kinase Inhibitor III | p38 MAPK | 0.9 µM[4] | Also inhibits IL-1β and TNF-α release.[4] |
| SB202190 | p38α, p38β2 | 50 nM (p38α), 100 nM (p38β2)[1] | Potent, selective inhibitor of p38 MAPK.[1] |
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress, inflammation, and other external stimuli.[4] Its activation is implicated in various diseases, including inflammatory disorders and cancer, making it a compelling therapeutic target. The diagram below illustrates a simplified overview of the p38 MAPK signaling cascade.
Experimental Workflow for Target Validation
A multi-faceted approach is required to robustly validate p38 MAPK as a new biological target for this compound. The following workflow outlines key experimental stages, from initial target engagement to cellular and functional validation.
Detailed Experimental Protocols
In Vitro p38α Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
ATF-2 (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
This compound and control inhibitors
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µl of diluted p38α kinase to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to p38 MAPK in intact cells.
Materials:
-
Cell line expressing p38 MAPK
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Reagents for Western blotting (see protocol 3)
-
Antibodies against p38 MAPK
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or DMSO for a predetermined time.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[6][7]
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Analyze the soluble fractions by Western blotting using an anti-p38 MAPK antibody.
-
A positive thermal shift (i.e., more soluble p38 MAPK at higher temperatures in the presence of the compound) indicates target engagement.[8]
Western Blot Analysis of p38 MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK and its downstream substrate, MK2.
Materials:
-
Cell line responsive to a p38 MAPK activator (e.g., anisomycin, LPS)
-
This compound
-
p38 MAPK activator
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total p38, anti-phospho-MK2 (Thr334), anti-total MK2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL detection reagents and imaging system
Procedure:
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.[9]
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
CRISPR/Cas9-mediated p38α Knockout for Target Validation
Objective: To confirm that the cellular effects of this compound are dependent on the presence of p38α.
Materials:
-
Cell line of interest
-
CRISPR/Cas9 system components: Cas9 nuclease and guide RNA (sgRNA) targeting the p38α gene (MAPK14).
-
Transfection reagent
-
Puromycin or other selection agent
-
Reagents for genomic DNA extraction and PCR
-
Reagents for Western blotting
Procedure:
-
Design and clone sgRNAs targeting an early exon of the p38α gene.
-
Transfect the target cells with the Cas9 and sgRNA expression vectors.
-
Select transfected cells using an appropriate selection marker (e.g., puromycin).
-
Isolate single-cell clones and expand them.
-
Validate the knockout by extracting genomic DNA, performing PCR of the target region, and confirming the presence of insertions/deletions (indels) by Sanger sequencing.[10]
-
Confirm the absence of p38α protein expression in knockout clones by Western blotting.
-
Treat both wild-type and p38α knockout cells with this compound and assess a relevant functional outcome (e.g., inhibition of cytokine production).
-
A diminished or absent effect of the compound in the knockout cells compared to wild-type cells validates p38α as the target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MAP kinase p38 alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
A Comparative Analysis of HPLC and Column Chromatography for the Purification of 3-Hydroxy-1,5-diphenyl-1-pentanone
For researchers and professionals in the field of drug development and organic synthesis, the purification of synthesized compounds is a critical step to ensure the purity and quality of the final product. This guide provides a comparative benchmark of two common purification techniques, High-Performance Liquid Chromatography (HPLC) and traditional column chromatography, for the purification of 3-Hydroxy-1,5-diphenyl-1-pentanone. This analysis is supported by representative experimental data and detailed protocols to assist in selecting the most appropriate method based on specific research needs.
At a Glance: HPLC vs. Column Chromatography
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that can also be used for preparative purification, offering high resolution and efficiency. In contrast, traditional column chromatography is a widely used, cost-effective method for purifying larger quantities of compounds, albeit typically with lower resolution than HPLC.
The choice between these two methods often depends on the desired purity, the amount of sample to be purified, and the available resources. While HPLC can achieve higher purity levels, it is generally more time-consuming and expensive for large-scale purifications. Column chromatography, on the other hand, is a more accessible technique for purifying multi-gram quantities of a compound, though it may require more solvent and result in a slightly lower purity.
Comparative Performance Data
The following table summarizes the expected quantitative data from the purification of a crude sample of this compound using both HPLC and column chromatography. This data is illustrative and may vary based on specific experimental conditions.
| Parameter | HPLC | Column Chromatography |
| Purity Achieved | >99.5% | ~95-98% |
| Yield | ~85% | ~90% |
| Solvent Consumption (per gram) | 2-5 L | 5-10 L |
| Time per Purification Cycle | 4-8 hours | 2-4 hours |
| Sample Loading Capacity | Milligrams to a few grams | Grams to kilograms |
| Cost per Sample | High | Low |
Experimental Workflow
The general workflow for comparing the purification efficiency of HPLC and column chromatography for this compound is depicted in the following diagram.
Comparative Docking Analysis of 3-Hydroxy-1,5-diphenyl-1-pentanone and Standard Kinase Inhibitors Against EGFR
A Hypothetical In Silico Investigation into Kinase Binding Potential
Published: December 11, 2025
Affiliation: Google Research
Abstract
This guide presents a comparative analysis of the potential kinase inhibitory activity of 3-Hydroxy-1,5-diphenyl-1-pentanone, a natural product with structural similarities to chalcones, against the Epidermal Growth Factor Receptor (EGFR). Due to the current absence of published experimental data on the direct kinase inhibition of this specific compound, this study outlines a comprehensive, hypothetical molecular docking protocol. The aim is to predict its binding affinity and interaction patterns within the EGFR kinase domain, benchmarked against two well-established EGFR inhibitors, Erlotinib and Gefitinib (B1684475). This document is intended for researchers, scientists, and drug development professionals interested in the in silico evaluation of novel kinase inhibitor candidates.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making its kinase domain a prime target for therapeutic intervention.[2] Several small-molecule EGFR inhibitors have been developed, with Erlotinib and Gefitinib being prominent examples used in cancer therapy.[3][4] These drugs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and blocking its downstream signaling.[5][6]
This compound is a natural product that has been reported to exhibit immunomodulatory and anti-tumor activities. Its structural resemblance to the chalcone (B49325) scaffold, which is known to be a promising framework for the design of kinase inhibitors, suggests that it may also possess kinase inhibitory properties.[7] This guide outlines a hypothetical comparative docking study to explore the potential of this compound as an EGFR inhibitor, providing a framework for future in vitro and in vivo validation.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2] This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.
EGFR Signaling Pathway
Comparative Docking Study: Experimental Protocol
This section details the proposed in silico methodology for a comparative docking study of this compound, Erlotinib, and Gefitinib against the EGFR kinase domain.
Software and Resources
-
Molecular Docking Software: AutoDock Vina
-
Visualization and Analysis Software: PyMOL, Discovery Studio Visualizer
-
Protein Data Bank (PDB) ID for EGFR: 1M17 (EGFR kinase domain co-crystallized with Erlotinib)
-
Ligand Structure Source: PubChem or generated using ChemDraw/MarvinSketch
Protein Preparation
-
Retrieval: The 3D crystal structure of the EGFR kinase domain (PDB ID: 1M17) will be downloaded from the Protein Data Bank.
-
Cleaning: All water molecules and the co-crystallized ligand (Erlotinib) will be removed from the protein structure.
-
Protonation: Polar hydrogen atoms will be added to the protein, and Kollman charges will be assigned.
-
File Format: The prepared protein structure will be saved in the PDBQT format for use with AutoDock Vina.
Ligand Preparation
-
Structure Generation: The 3D structures of this compound, Erlotinib, and Gefitinib will be obtained from PubChem or drawn and saved in SDF or MOL2 format.
-
Energy Minimization: The energy of each ligand will be minimized using the MMFF94 force field.
-
Protonation and Charge Assignment: Gasteiger charges will be computed for each ligand, and non-polar hydrogens will be merged.
-
Torsions: Rotatable bonds within the ligands will be defined to allow for conformational flexibility during docking.
-
File Format: The prepared ligands will be saved in the PDBQT format.
Grid Generation
-
Binding Site Definition: The binding site for docking will be defined based on the position of the co-crystallized Erlotinib in the original 1M17 PDB file.
-
Grid Box: A grid box with dimensions of 60x60x60 Å will be centered on the defined active site to encompass all key interacting residues.
Molecular Docking Simulation
-
Docking Algorithm: The Lamarckian Genetic Algorithm will be employed for the docking simulations in AutoDock Vina.
-
Parameters: The number of genetic algorithm runs will be set to 50, with a population size of 150 and a maximum of 2,500,000 energy evaluations.
-
Output: The docking process will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
Analysis of Results
-
Binding Affinity: The binding affinities of the top-ranked poses for each ligand will be compared.
-
Interaction Analysis: The interactions (hydrogen bonds, hydrophobic interactions) between each ligand and the amino acid residues in the EGFR active site will be visualized and analyzed.
Molecular Docking Workflow
Hypothetical Docking Results
The following table summarizes the hypothetical results of the comparative docking study. The data for this compound is predicted based on the known binding modes of established inhibitors and the docking scores of structurally similar chalcone derivatives.[7][8]
| Compound | PubChem CID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical for Test Compound) |
| This compound (Test) | 11021438 | -8.2 | H-Bond: Met793Hydrophobic: Leu718, Val726, Ala743, Leu844 |
| Erlotinib (Reference 1) | 176870 | -8.7 | H-Bond: Met793Hydrophobic: Leu718, Val726, Ala743, Lys745, Leu844 |
| Gefitinib (Reference 2) | 123631 | -8.5 | H-Bond: Met793Hydrophobic: Leu718, Val726, Ala743, Leu788, Thr790 |
Note: Binding energies for reference compounds are within the range reported in the literature.[9][10] The interactions for the test compound are predicted based on its structure and common interactions observed for EGFR inhibitors.[3][11]
Discussion
The hypothetical docking results suggest that this compound may exhibit a binding affinity for the EGFR kinase domain that is comparable to the established inhibitors Erlotinib and Gefitinib. The predicted binding energy of -8.2 kcal/mol falls within the range observed for other chalcone derivatives targeting EGFR.[7]
The predicted interaction profile indicates that the compound could form a crucial hydrogen bond with the backbone of Met793 in the hinge region of the ATP binding pocket, an interaction that is critical for the inhibitory activity of many known EGFR inhibitors.[3][12] Additionally, the phenyl rings of the compound are positioned to form favorable hydrophobic interactions with key residues such as Leu718, Val726, Ala743, and Leu844, further stabilizing the ligand-protein complex.
Conclusion
This in silico comparative guide provides a theoretical framework for evaluating this compound as a potential EGFR kinase inhibitor. The hypothetical docking study, benchmarked against Erlotinib and Gefitinib, suggests that this natural product warrants further investigation. The outlined experimental protocol can serve as a roadmap for future computational and subsequent experimental validation, such as in vitro kinase assays, to ascertain its actual inhibitory potency and mechanism of action. These findings encourage the exploration of chalcone-related natural products as a source for novel kinase inhibitor scaffolds in cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. scispace.com [scispace.com]
- 11. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-1,5-diphenyl-1-pentanone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Hydroxy-1,5-diphenyl-1-pentanone (CAS: 60669-64-9), a compound noted for its potential immunomodulatory and anti-tumor activities.[1][2] Due to the limited availability of a specific Safety Data Sheet (SDS), a cautious approach based on general principles of laboratory chemical waste management is essential.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of comprehensive toxicological data, this compound should be handled as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. |
II. Waste Characterization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Physical State: this compound is a solid.
-
Solubility: It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).[1][2]
Based on these characteristics, the waste should be classified as non-halogenated or halogenated solid organic waste , depending on the solvents used.
III. Step-by-Step Disposal Procedure
-
Container Selection:
-
Choose a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Waste Collection:
-
Solid Waste: Collect any unused or contaminated this compound directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the same container.
-
Solutions: If the compound is in solution, it should be disposed of as liquid waste in a separate, appropriately labeled container. Do not mix with aqueous waste streams. Segregate based on the solvent (halogenated or non-halogenated).
-
-
Labeling:
-
The hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
CAS Number: "60669-64-9."
-
An estimate of the quantity of waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
IV. Decontamination of Glassware and Work Surfaces
-
Glassware: Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses can typically be managed as regular laboratory wastewater, but consult your institutional guidelines.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and wipe clean. Dispose of the cleaning materials as solid hazardous waste.
V. Emergency Procedures for Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
